2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-propan-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-4(2)9-6(11)5-3-12-7(8)10-5/h3-4H,1-2H3,(H2,8,10)(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTFJJKGLYYFMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CSC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] This technical guide provides an in-depth, expertly curated pathway for the synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, a valuable building block for drug discovery and development. The narrative delves into the causal relationships behind experimental choices, ensuring a reproducible and scalable synthetic route. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a blend of theoretical principles and practical, field-proven insights.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring is a privileged heterocyclic motif, renowned for its wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its prevalence in pharmaceuticals underscores the importance of robust and efficient synthetic methodologies for its derivatives. This guide focuses on the synthesis of this compound, a compound that combines the bio-active thiazole core with an N-isopropyl carboxamide functionality, a common feature in pharmacologically active molecules.
The synthesis of this target molecule is a multi-step process that requires careful consideration of reaction conditions and reagent selection. This guide will primarily focus on a well-established and reliable two-stage synthetic strategy: the initial construction of the 2-aminothiazole-4-carboxylic acid core via the Hantzsch thiazole synthesis, followed by the coupling of this intermediate with isopropylamine to form the final amide product.
Retrosynthetic Analysis and Strategic Approach
A retrosynthetic analysis of the target molecule, this compound, reveals a clear and logical path for its synthesis. The primary disconnection is at the amide bond, leading back to 2-aminothiazole-4-carboxylic acid and isopropylamine. The 2-aminothiazole-4-carboxylic acid can be further disconnected via the Hantzsch thiazole synthesis, leading to simple, commercially available starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This retrosynthetic approach forms the basis of the synthetic strategy detailed in this guide.
Part A: Synthesis of Ethyl 2-aminothiazole-4-carboxylate via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly effective method for the construction of thiazole rings from α-halocarbonyl compounds and thioamides.[3][4][5][6][7] In this first part of our synthesis, we will utilize this reaction to construct the core of our target molecule.
Mechanistic Overview
The reaction proceeds through a series of nucleophilic attacks and cyclization steps. The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Caption: Mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol
This protocol is adapted from established procedures for the Hantzsch synthesis of 2-aminothiazoles.
Materials and Reagents:
-
Ethyl 2-chloroacetoacetate
-
Thiourea
-
Ethanol
-
Sodium acetate (optional, as a base)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1.0 eq). If desired, a mild base such as sodium acetate (1.1 eq) can be added to neutralize the HCl formed during the reaction.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Expected Outcome:
This procedure should yield ethyl 2-aminothiazole-4-carboxylate as a crystalline solid.
Part B: Hydrolysis of Ethyl 2-aminothiazole-4-carboxylate
To prepare for the subsequent amide coupling, the ethyl ester must be hydrolyzed to the corresponding carboxylic acid.
Experimental Protocol
Materials and Reagents:
-
Ethyl 2-aminothiazole-4-carboxylate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Water/Ethanol or Water/THF solvent mixture
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of water and a co-solvent like ethanol or THF.
-
Add a solution of NaOH or LiOH (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with dilute HCl.
-
The product, 2-aminothiazole-4-carboxylic acid, should precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part C: Amide Coupling to Synthesize this compound
The final step in the synthesis is the formation of the amide bond between 2-aminothiazole-4-carboxylic acid and isopropylamine. This is typically achieved using a coupling agent to activate the carboxylic acid.[8][9]
Mechanistic Overview of Amide Coupling
Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. The carboxylic acid first reacts with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine to form the amide bond. Additives like 1-hydroxybenzotriazole (HOBt) can be used to suppress side reactions and improve efficiency.
Caption: General mechanism for amide coupling with a carbodiimide.
Experimental Protocol
Materials and Reagents:
-
2-Aminothiazole-4-carboxylic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminothiazole-4-carboxylic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Stir the mixture at 0 °C for 15-20 minutes to allow for the activation of the carboxylic acid.
-
In a separate flask, prepare a solution of isopropylamine (1.2 eq) and DIPEA (1.5 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.
Data Presentation and Characterization
The following table summarizes the key physical and analytical data for the target compound and its precursors. (Note: The values presented are representative and may vary based on experimental conditions.)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Ethyl 2-aminothiazole-4-carboxylate | C6H8N2O2S | 172.20 | White to off-white solid |
| 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | 144.15[10] | Solid |
| This compound | C7H11N3OS | 185.25 | Solid |
Conclusion and Future Perspectives
This guide has outlined a comprehensive and reliable synthetic pathway for this compound. By leveraging the classic Hantzsch thiazole synthesis and a robust amide coupling protocol, researchers can efficiently access this valuable building block. The detailed experimental procedures and mechanistic insights provided herein are intended to empower scientists in their drug discovery and development endeavors. The modular nature of this synthesis also allows for the facile generation of a library of analogues by varying the amine component in the final coupling step, thus enabling extensive structure-activity relationship (SAR) studies.
References
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EXCLI Journal. Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of the core physicochemical properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The following sections detail the molecular structure, predicted and experimentally-derived properties, and robust methodologies for its synthesis and characterization. This document is intended to serve as a foundational resource for researchers engaged in the development and evaluation of thiazole-based chemical entities.
Molecular Structure and Identification
2-amino-N-isopropyl-1,3-thiazole-4-carboxamide is a derivative of the versatile 2-aminothiazole scaffold, which is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. Its unique arrangement of a thiazole ring, an amino group, and a carboxamide side chain imparts specific electronic and steric properties that govern its interactions with biological targets.
Systematic Name (IUPAC): 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide
Chemical Formula: C₇H₁₀N₄OS
Molecular Weight: 214.25 g/mol
Canonical SMILES: CC(C)NC(=O)C1=CSC(=N1)N
Below is a two-dimensional representation of the chemical structure:
Caption: 2D structure of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.
Predicted Physicochemical Properties
While experimental data for this specific molecule is not widely available in the public domain, its physicochemical properties can be reliably predicted using computational models. These predictions are valuable for guiding initial experimental design and for understanding the molecule's potential behavior in various environments. The following table summarizes key predicted properties.
| Property | Predicted Value | Method/Source |
| Molecular Weight | 214.25 g/mol | - |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donors | 3 | PubChem |
| Hydrogen Bond Acceptors | 4 | PubChem |
| Rotatable Bonds | 2 | PubChem |
| Topological Polar Surface Area | 104.3 Ų | PubChem |
Synthesis and Purification
The synthesis of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process, leveraging established methodologies for the formation of the 2-aminothiazole core, followed by amide coupling. A plausible and efficient synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthesis of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.
Experimental Protocol: Synthesis
Step 1: Hydrolysis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
-
Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate in a mixture of ethanol and water.
-
Add a stoichiometric excess of sodium hydroxide (NaOH) and stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with hydrochloric acid (HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield 2-amino-1,3-thiazole-4-carboxylic acid.
Step 2: Formation of 2-amino-1,3-thiazole-4-carbonyl chloride
-
Suspend the 2-amino-1,3-thiazole-4-carboxylic acid in an inert solvent such as dichloromethane (DCM).
-
Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used in the next step without further purification.
Step 3: Amide Coupling with Isopropylamine
-
Dissolve the crude 2-amino-1,3-thiazole-4-carbonyl chloride in DCM.
-
Cool the solution to 0 °C and add triethylamine (Et₃N) followed by the dropwise addition of isopropylamine.
-
Stir the reaction mixture at room temperature until completion (monitored by TLC).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final compound.
Physicochemical Characterization: Methodologies
Thorough physicochemical characterization is paramount for any compound intended for pharmaceutical development. The following sections detail the standard experimental protocols for determining the key properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point [1][2][3][4]
-
Finely powder a small amount of the dried sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the sample at a rate of 10-20 °C/min until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting range is the difference between these two temperatures.
Solubility Determination
Aqueous solubility is a key determinant of a drug's bioavailability. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[5][6][7][8][9]
Methodology: Shake-Flask Method [7][9]
-
Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding a molecule's ionization state at different physiological pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration [10]
-
Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.
-
Plot the pH of the solution against the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Spectroscopic Analysis
Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Proton NMR):
-
Expected Chemical Shifts (δ, ppm):
-
Thiazole proton (H5): ~7.5-8.5 ppm (singlet).
-
NH₂ (amino group): A broad singlet, typically in the range of 5.0-7.0 ppm, which may be exchangeable with D₂O.
-
NH (amide): A doublet in the range of 7.0-8.5 ppm, coupled to the isopropyl CH.
-
CH (isopropyl): A septet or multiplet around 4.0-4.5 ppm.
-
CH₃ (isopropyl): A doublet around 1.1-1.3 ppm.
-
¹³C NMR (Carbon NMR):
-
Expected Chemical Shifts (δ, ppm):
-
C=O (amide carbonyl): ~160-170 ppm.
-
C2 (thiazole, attached to NH₂): ~165-175 ppm.
-
C4 (thiazole, attached to carboxamide): ~140-150 ppm.
-
C5 (thiazole): ~110-120 ppm.
-
CH (isopropyl): ~40-50 ppm.
-
CH₃ (isopropyl): ~20-25 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[11][12][13][14]
-
Expected Characteristic Absorptions (cm⁻¹):
-
N-H stretching (amino and amide): Two bands for the primary amine (NH₂) and one for the secondary amide (NH) in the region of 3100-3500 cm⁻¹.
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹.
-
C=O stretching (amide I band): A strong absorption around 1640-1680 cm⁻¹.[14]
-
N-H bending (amide II band): Around 1510-1550 cm⁻¹.[13]
-
C=N and C=C stretching (thiazole ring): In the range of 1400-1600 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Expected Molecular Ion Peak ([M+H]⁺) in Electrospray Ionization (ESI-MS): m/z = 215.25
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.
Methodology: Reversed-Phase HPLC [15][16][17]
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (determined by UV-Vis spectrophotometry).
-
Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide. The methodologies described herein are based on established scientific principles and are intended to ensure the generation of reliable and reproducible data. A thorough understanding of these properties is fundamental to advancing this and similar molecules through the drug discovery and development pipeline.
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2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide CAS number
An In-depth Technical Guide to 2-Amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide and its Core Scaffold
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[3][4][5] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[3][6][7] The carboxamide functional group at the 4-position of the thiazole ring provides a crucial point for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, incorporates an isopropyl group on the carboxamide nitrogen, a modification anticipated to influence its solubility, lipophilicity, and interactions with biological targets.
Physicochemical Properties
The properties of the parent compound, 2-amino-1,3-thiazole-4-carboxamide, provide a baseline for understanding its N-isopropyl derivative.
Table 1: Physicochemical Properties of 2-amino-1,3-thiazole-4-carboxamide and Related Structures.
| Property | 2-amino-1,3-thiazole-4-carboxamide | 2-Aminothiazole-4-carboxylic acid | Notes |
| CAS Number | 118452-02-1[1][2] | 40283-41-8 | The N-isopropyl derivative is not assigned a public CAS number. |
| Molecular Formula | C4H5N3OS[2] | C4H4N2O2S | The N-isopropyl derivative would be C7H11N3OS. |
| Molecular Weight | 143.16 g/mol [2] | 144.15 g/mol | The N-isopropyl derivative would have a molecular weight of 185.25 g/mol . |
| Appearance | Solid | Not specified | The N-isopropyl derivative is expected to be a solid at room temperature. |
| SMILES | NC(=O)C1=CSC(N)=N1[2] | C1=C(N=C(S1)N)C(=O)O | The N-isopropyl derivative would be CC(C)NC(=O)c1csc(N)n1. |
| InChIKey | YSNYFPFEBBRSHS-UHFFFAOYSA-N[2] | FCLDUALXSYSMFB-UHFFFAOYSA-N[8] | A unique InChIKey would be generated for the N-isopropyl derivative. |
The introduction of the isopropyl group is expected to increase the lipophilicity (logP) of the molecule, which could enhance its ability to cross cell membranes, a critical factor in drug design.
Synthesis and Methodologies
The synthesis of this compound would logically follow a multi-step pathway starting from the corresponding carboxylic acid or its ester, which are commercially available. The classical Hantzsch thiazole synthesis is a fundamental method for creating the core 2-aminothiazole ring.[9]
Proposed Synthetic Workflow
A plausible and efficient synthesis route involves the amidation of a 2-aminothiazole-4-carboxylic acid derivative. This method offers high yields and purity.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Amide Coupling
-
Preparation of the Acid Chloride: To a solution of 2-aminothiazole-4-carboxylic acid (1 equivalent) in an inert solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).
-
Amidation: In a separate flask, dissolve isopropylamine (1.5 equivalents) and a non-nucleophilic base such as triethylamine (2 equivalents) in dichloromethane. Cool this solution to 0 °C.
-
Reaction: Slowly add the freshly prepared acid chloride solution to the isopropylamine solution. Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired this compound.
Self-Validation: The structure and purity of the final compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Applications
Derivatives of the 2-aminothiazole scaffold have been extensively studied for a variety of therapeutic applications. The introduction of different substituents allows for the modulation of their biological effects.
Antimicrobial and Antifungal Activity
The 2-aminothiazole nucleus is a component of several known antimicrobial agents.[6][10] Novel derivatives are frequently synthesized and screened for their efficacy against a panel of bacterial and fungal strains.[3] It is plausible that this compound could exhibit inhibitory activity against various pathogens.
Anticancer Potential
Numerous studies have highlighted the potential of 2-aminothiazole derivatives as anticancer agents.[3] The mechanism of action can vary, from inhibiting specific kinases to inducing apoptosis in cancer cells.
Neurological Applications
Recent research has explored thiazole-carboxamide derivatives as modulators of AMPA receptors, suggesting potential applications in treating neurological disorders such as epilepsy.[11] The specific substitutions on the carboxamide play a crucial role in the compound's interaction with the receptor.
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The 2-Aminothiazole Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
From the perspective of a Senior Application Scientist, it is rare to encounter a chemical scaffold with the sheer versatility and therapeutic relevance of the 2-aminothiazole core. This guide is structured not as a rigid academic review, but as a practical, in-depth exploration of the biological activities of 2-aminothiazole derivatives. Our focus will be on the "why" and "how"—the mechanistic rationale behind their diverse effects and the experimental workflows that validate their potential. We will dissect the structure-activity relationships that drive potency and selectivity, and provide actionable protocols for key assays. This document is intended to be a functional tool for those at the forefront of drug discovery, from bench scientists to project leaders.
Chapter 1: The 2-Aminothiazole Core: A Foundation of Versatility
The 2-aminothiazole moiety is a heterocyclic system that has garnered significant attention in medicinal chemistry. Its prevalence in both clinically approved drugs and numerous biologically active compounds underscores its status as a "privileged" scaffold.[1][2] This is due to its unique electronic properties and its ability to serve as a versatile template for a wide range of chemical modifications.
Synthetic Strategies: The Hantzsch Synthesis
The most common and efficient method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.[1] This reaction involves the condensation of an α-haloketone with a thiourea derivative. The choice of reactants allows for the introduction of various substituents at the 2-, 4-, and 5-positions of the thiazole ring, providing a facile route to a diverse library of derivatives.
Chapter 2: Anticancer Activity: Targeting the Hallmarks of Malignancy
The development of novel anticancer agents is a primary focus of modern drug discovery, and 2-aminothiazole derivatives have emerged as a particularly promising class of compounds.[3][4][5] Their anticancer effects are often multifaceted, targeting several of the key pathways that drive malignant growth and proliferation.[1][6]
Mechanism of Action: A Multi-pronged Attack
A significant number of 2-aminothiazole derivatives exert their anticancer effects through the inhibition of various protein kinases, which are critical regulators of cell signaling pathways.[1][7] Prominent examples include:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition by 2-aminothiazole derivatives can lead to mitotic arrest and apoptosis in cancer cells.[2]
-
Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are involved in a multitude of cellular processes, including proliferation, survival, and angiogenesis. Dasatinib, a clinically approved anticancer drug, is a potent inhibitor of Src and Abl kinases and features a 2-aminothiazole core.[2][8]
-
Abl Kinase: The Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase is a non-receptor tyrosine kinase that is constitutively activated in chronic myeloid leukemia (CML) due to the Bcr-Abl fusion protein. Dasatinib is a prime example of a 2-aminothiazole-containing drug that effectively targets this kinase.[1]
Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization, leading to a disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminothiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. The following table summarizes some key SAR findings for anticancer activity.
| Position | Substituent | Effect on Anticancer Activity | Reference |
| 2-Amino Group | Acylamido, Sulfonamido | Often enhances activity | [1][9] |
| C4-Position | Aryl groups (e.g., phenyl, substituted phenyl) | Can significantly increase potency | [1] |
| C5-Position | Halogens, small alkyl groups | Modulates activity and selectivity | [2] |
Experimental Workflow: From Benchtop to Preclinical Evaluation
A systematic approach is crucial for evaluating the anticancer potential of novel 2-aminothiazole derivatives. The following workflow outlines the key experimental stages.
This colorimetric assay is a widely used method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminothiazole derivatives and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Chapter 3: Antimicrobial Activity: Combating Infectious Diseases
The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. 2-Aminothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[2]
Spectrum of Activity
Numerous studies have reported the efficacy of 2-aminothiazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[2] Some derivatives have shown particularly noteworthy activity against strains such as Staphylococcus aureus and Escherichia coli.[2]
Structure-Activity Relationship in Antimicrobial Drug Design
| Position | Substituent | Effect on Antimicrobial Activity | Reference |
| 2-Amino Group | Thiourea derivatives | Often exhibit potent antibacterial activity | [2] |
| C4-Position | Substituted phenyl rings | Can enhance activity against specific strains | [2] |
| C5-Position | Halogen substitution | Can increase potency | [2] |
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of the 2-aminothiazole derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Chapter 4: Anti-inflammatory and Antioxidant Properties
Chronic inflammation and oxidative stress are implicated in a wide range of diseases. 2-Aminothiazole derivatives have shown potential as both anti-inflammatory and antioxidant agents.[2]
Modulation of Inflammatory Pathways (COX Inhibition)
Cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. Some 2-aminothiazole derivatives have been found to inhibit COX-1 and COX-2, thereby reducing the production of pro-inflammatory prostaglandins.
Radical Scavenging and Antioxidant Effects (DPPH Assay)
The antioxidant activity of 2-aminothiazole derivatives can be evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for this purpose.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the 2-aminothiazole derivative at various concentrations and a solution of DPPH in methanol.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.
Chapter 5: Emerging Therapeutic Areas
The therapeutic potential of 2-aminothiazole derivatives extends beyond the well-established areas of oncology and infectious diseases.
Neuroprotection and Alzheimer's Disease
Recent research has explored the use of 2-aminothiazole derivatives as multi-target agents for the treatment of neurodegenerative disorders such as Alzheimer's disease. These compounds are being designed to target key pathological features of the disease, including cholinergic dysfunction and oxidative stress.
Other Biological Activities
The versatility of the 2-aminothiazole scaffold is further demonstrated by reports of its antiviral, antidiabetic, and antihypertensive activities, among others.[1] This broad pharmacological profile suggests that further exploration of this chemical space will likely uncover novel therapeutic applications.
Conclusion: Future Perspectives and Drug Development Outlook
The 2-aminothiazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its presence in clinically successful drugs and its diverse range of biological activities underscore its continued importance in the quest for novel therapeutics. The future of 2-aminothiazole research lies in the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. The development of multi-target agents that can simultaneously address multiple pathological pathways is a particularly exciting avenue of investigation. As our understanding of the molecular basis of disease deepens, the 2-aminothiazole core will undoubtedly remain a fertile ground for the discovery of innovative medicines.
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Kaur, R., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Daruj Journal of Pharmaceutical Sciences, 29(1), 1-25. [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Worachartcheewan, A., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 23, 1-20. [Link]
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National Institutes of Health. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Elshaier, Y. A. A. M., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(55), 33357-33373. [Link]
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Spectroscopic Characterization of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide: A Technical Guide
Introduction
2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide is a member of the 2-aminothiazole class of heterocyclic compounds. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules, including approved drugs with anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A thorough understanding of the structural and electronic properties of this molecule is paramount for rational drug design, quality control, and metabolic studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating and confirming the molecular structure of such compounds.
This technical guide provides a detailed overview of the expected spectroscopic data for this compound. The interpretations presented herein are based on established principles of spectroscopy and comparative analysis of structurally related 2-aminothiazole derivatives found in the scientific literature.[2][4][5] The methodologies for data acquisition and the rationale behind the interpretation of the spectral features are discussed to provide a comprehensive resource for researchers.
Molecular Structure and Key Functional Groups
A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound comprises a central 2-aminothiazole ring, substituted at the 4-position with an N-isopropyl carboxamide group.
Diagram 1: Molecular Structure of this compound
Caption: Chemical structure of the title compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound in a suitable deuterated solvent, such as DMSO-d₆, would exhibit distinct signals for each type of proton.
Experimental Protocol for ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher.
-
Data Acquisition: Record the spectrum at room temperature. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected ¹H NMR Spectral Data and Interpretation
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Thiazole-H5 | ~7.5 - 8.0 | Singlet (s) | 1H | The proton on the thiazole ring is in an electron-deficient environment, leading to a downfield shift. |
| Amine (-NH₂) | ~7.0 - 7.5 | Broad Singlet (br s) | 2H | Protons on the nitrogen of the amino group are exchangeable and often appear as a broad signal. |
| Amide (-NH) | ~8.0 - 8.5 | Doublet (d) | 1H | The amide proton is coupled to the methine proton of the isopropyl group. |
| Isopropyl-CH | ~4.0 - 4.5 | Septet (sept) | 1H | The methine proton is coupled to the six equivalent methyl protons of the isopropyl group. |
| Isopropyl-CH₃ | ~1.1 - 1.3 | Doublet (d) | 6H | The six methyl protons are equivalent and are coupled to the methine proton. |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required.
Experimental Protocol for ¹³C NMR Data Acquisition
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally preferred.
-
Instrumentation: A high-resolution NMR spectrometer with a carbon probe.
-
Data Acquisition: Typically acquired with proton decoupling to simplify the spectrum to a series of singlets.
-
Data Processing: Similar to ¹H NMR, the data is processed via Fourier transformation and corrections.
Expected ¹³C NMR Spectral Data and Interpretation
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| Thiazole-C2 (C-NH₂) | ~165 - 170 | The carbon atom attached to the amino group and flanked by two heteroatoms is significantly deshielded. |
| Thiazole-C4 (C-C=O) | ~145 - 150 | The carbon atom of the thiazole ring attached to the carboxamide group. |
| Thiazole-C5 | ~110 - 115 | The carbon atom bearing the single proton on the thiazole ring. |
| Carboxamide (C=O) | ~160 - 165 | The carbonyl carbon of the amide functional group. |
| Isopropyl-CH | ~40 - 45 | The methine carbon of the isopropyl group. |
| Isopropyl-CH₃ | ~20 - 25 | The equivalent methyl carbons of the isopropyl group. |
Note: These are approximate chemical shift ranges based on data for similar 2-aminothiazole derivatives.[6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for IR Data Acquisition
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands and Interpretation
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 | N-H stretching | Primary amine (-NH₂) and secondary amide (-NH) |
| 3100 - 3000 | C-H stretching | Aromatic C-H (thiazole ring) |
| 2980 - 2850 | C-H stretching | Aliphatic C-H (isopropyl group) |
| ~1660 | C=O stretching | Amide I band |
| ~1620 | N-H bending | Primary amine |
| ~1550 | C=N stretching | Thiazole ring |
| ~1540 | N-H bending | Amide II band |
| ~1460 | C=C stretching | Thiazole ring |
| ~1100 | C-S-C stretching | Thiazole ring |
The presence of strong absorption bands in the N-H and C=O stretching regions is highly characteristic of the primary amine and the amide functional groups in the molecule.[4][7]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) is a common and gentle ionization technique suitable for this type of molecule, which will likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is measured.
Expected Mass Spectral Data and Interpretation
-
Molecular Ion: The calculated molecular weight of C₈H₁₂N₄OS is 212.07 g/mol . In positive ion mode ESI-MS, the most prominent peak is expected to be the protonated molecular ion [M+H]⁺ at m/z 213.08.
-
Fragmentation Pattern: Tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation of the molecular ion and provide further structural confirmation. Key fragmentations would likely involve the loss of the isopropyl group or cleavage of the amide bond.
Diagram 2: Proposed Mass Spectrometry Fragmentation Pathway
Caption: A simplified representation of potential fragmentations.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust framework for its structural elucidation and characterization. The expected data, derived from the fundamental principles of spectroscopy and comparison with related structures, offer a clear spectral signature for this compound. This guide serves as a valuable resource for researchers, enabling them to confidently identify and characterize this and similar molecules, thereby facilitating advancements in drug discovery and development. The combination of these analytical techniques provides a self-validating system, ensuring the scientific integrity of the structural assignment.
References
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- Der Pharma Chemica. (2013).
- ResearchGate. (n.d.). The observed Raman spectrum (a) of 2-aminothiazole in saturation....
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- NeuroQuantology. (n.d.).
- ChemBK. (n.d.). 2-(propan-2-ylamino)-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide.
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The 2-Aminothiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targeting
An In-depth Technical Guide for Researchers and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable ability to interact with a wide array of biological targets. This guide provides a comprehensive technical overview of the key therapeutic targets of 2-aminothiazole compounds, delving into the mechanistic rationale, supporting evidence, and experimental methodologies crucial for their development. We will explore the multifaceted role of this scaffold in oncology, infectious diseases, and neurology, offering insights for researchers and drug development professionals seeking to leverage its therapeutic potential.
Introduction: The Versatility of the 2-Aminothiazole Scaffold
The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, is a recurring motif in a multitude of biologically active compounds.[1][2] Its prevalence in approved drugs and clinical candidates stems from its unique electronic properties and its capacity to engage in various non-covalent interactions, particularly hydrogen bonding, with protein targets.[2][3] This inherent versatility allows for the facile generation of extensive compound libraries with diverse pharmacological profiles, ranging from enzyme inhibition to receptor modulation.[1][4] This guide will dissect the major therapeutic avenues where 2-aminothiazole derivatives have demonstrated significant promise.
Oncological Applications: A Primary Focus on Kinase Inhibition
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 2-aminothiazole scaffold has been extensively exploited in the design of potent and selective kinase inhibitors.[3][5]
Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
Uncontrolled cell proliferation is a fundamental characteristic of cancer, and CDKs are central regulators of the cell cycle.[6][7] 2-Aminothiazole-based compounds have emerged as potent inhibitors of several CDKs.
-
Mechanism of Action: 2-Aminothiazole derivatives typically act as ATP-competitive inhibitors, binding to the hinge region of the kinase domain.[7] This interaction blocks the phosphorylation of downstream substrates, such as the retinoblastoma protein (Rb), leading to cell cycle arrest, primarily at the G1 phase, and subsequent apoptosis in cancer cells.[6][8]
-
Key CDK Targets:
-
CDK2: High-throughput screening has identified 2-aminothiazole derivatives as potent inhibitors of CDK2, often in complex with cyclin E.[5][9] These inhibitors have shown broad-spectrum antiproliferative activity across various tumor cell lines.[9]
-
CDK4/6: Selective inhibitors of CDK4 and CDK6 derived from the 2-aminothiazole scaffold have been developed.[6][8] These compounds have demonstrated the ability to inhibit Rb phosphorylation and induce G1 cell cycle arrest.[8] A notable advantage observed with selective CDK4/6 inhibitors is a potentially safer profile compared to pan-CDK inhibitors, with less impact on normal proliferating tissues.[6][8]
-
Aurora Kinases: Disrupting Mitosis
Aurora kinases are essential for proper mitotic progression, and their overexpression is frequently observed in various cancers, making them attractive therapeutic targets.[10][11]
-
Mechanism of Action: 2-Aminothiazole-based inhibitors of Aurora kinases disrupt key mitotic events, including centrosome maturation, spindle assembly, and chromosome segregation.[12][13] Inhibition of Aurora B, for example, leads to a failure in cytokinesis and subsequent endoreduplication, hallmark cellular phenotypes of Aurora kinase inhibition.[12]
-
Supporting Evidence: Numerous studies have demonstrated the potential of 2-aminothiazole derivatives as Aurora kinase inhibitors.[10][14] For instance, certain derivatives have shown excellent binding interactions with the active site of Aurora kinase A.[10][11]
Vascular Endothelial Growth Factor Receptor (VEGFR): Targeting Angiogenesis
Tumor growth and metastasis are heavily reliant on angiogenesis, the formation of new blood vessels, a process primarily driven by the VEGFR signaling pathway.[15][16]
-
Mechanism of Action: 2-Aminothiazole compounds have been designed to inhibit VEGFR-2, a key receptor tyrosine kinase in the angiogenesis cascade.[17][18] By blocking the ATP-binding site of VEGFR-2, these inhibitors prevent its autophosphorylation and the subsequent downstream signaling that promotes endothelial cell proliferation, migration, and survival.[15] Some derivatives have been developed as dual inhibitors, targeting both VEGFR and other critical pathways like PI3K.[15]
Other Prominent Kinase Targets
The utility of the 2-aminothiazole scaffold extends to a range of other oncologically relevant kinases:
-
Src Family Kinases: The 2-aminothiazole moiety served as a foundational template for the discovery of potent pan-Src family kinase inhibitors, including the clinically approved drug Dasatinib (BMS-354825), which also targets the Bcr-Abl kinase in chronic myelogenous leukemia (CML).[19][20]
-
PI3K/mTOR Pathway: This pathway is crucial for cell growth, proliferation, and survival, and is frequently mutated in cancer. 2-Aminothiazole derivatives have shown promise as inhibitors of PI3K and mTOR.[15][21][22]
-
Checkpoint Kinase 1 (CHK1): As a key mediator of the DNA damage response, CHK1 is a target for sensitizing cancer cells to chemotherapy. 2-Aminothiazole-based CHK1 inhibitors have been developed.[23]
Visualizing Kinase Inhibition: The 2-Aminothiazole Mechanism
Caption: Competitive inhibition of a protein kinase by a 2-aminothiazole compound.
Antimicrobial Applications: A Renewed Arsenal Against Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-aminothiazole scaffold has demonstrated significant potential in this arena, exhibiting both antibacterial and antifungal activities.[24][25][26]
Antibacterial Activity
2-Aminothiazole derivatives have shown efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[24]
-
Mechanism of Action: One of the proposed mechanisms for their antibacterial action is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[27][28][29] Inhibition of MurB disrupts cell wall integrity, leading to bacterial cell death.
Antifungal Activity
Several 2-aminothiazole compounds have exhibited potent antifungal properties.[1][27]
-
Mechanism of Action: The antifungal activity of these compounds is often attributed to the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[27][28][29] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane function and inhibits fungal growth.
Visualizing Antimicrobial Mechanisms
Caption: Dual antimicrobial mechanisms of 2-aminothiazole derivatives.
Neurological Disorders: Addressing Unmet Needs
2-Aminothiazole compounds are also being explored for their therapeutic potential in treating debilitating neurodegenerative diseases.[30]
Alzheimer's Disease
The accumulation of amyloid-β (Aβ) plaques is a pathological hallmark of Alzheimer's disease.[31][32] The production of Aβ is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by β-secretase 1 (BACE1).[32]
-
Therapeutic Target: BACE1: 2-Aminothiazole derivatives have been investigated as inhibitors of BACE1.[31][33][34] By blocking the activity of this enzyme, these compounds aim to reduce the production of Aβ peptides and thereby slow the progression of Alzheimer's disease.
Prion Diseases
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of a misfolded, infectious isoform of the prion protein (PrPSc).[35][36]
-
Therapeutic Approach: 2-Aminothiazole compounds have been identified as potent anti-prion agents.[35][37] These molecules have been shown to reduce the levels of PrPSc in infected neuronal cell lines.[35][38] While the exact mechanism is still under investigation, these findings highlight a promising avenue for the development of therapeutics for these currently untreatable diseases.
Experimental Protocols and Data Presentation
The evaluation of 2-aminothiazole derivatives relies on a suite of standardized in vitro and in vivo assays.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the potency of a 2-aminothiazole compound against a specific kinase.
-
Methodology:
-
Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a suitable buffer.
-
Add the 2-aminothiazole inhibitor at a range of concentrations.
-
Initiate the kinase reaction by adding a final component (e.g., ATP or enzyme).
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the reaction and quantify the amount of phosphorylated substrate using methods such as radiometric assays, fluorescence-based assays, or mass spectrometry.
-
Calculate the IC50 value, the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Antimicrobial Susceptibility Testing (AST)
-
Objective: To determine the minimum inhibitory concentration (MIC) of a 2-aminothiazole compound against a specific microorganism.
-
Methodology (Broth Microdilution):
-
Prepare a two-fold serial dilution of the 2-aminothiazole compound in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (no drug) and negative (no microorganism) controls.
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Data Presentation
Quantitative data from these assays are typically presented in tabular format for clear comparison.
| Compound | Target Kinase | IC50 (nM) | Reference |
| SNS-032 | CDK2/cycE | 48 | [5] |
| Compound A | CDK4 | 9.2 | [6] |
| Compound A | CDK6 | 7.8 | [6] |
| Compound 4a | VEGFR-2 | 91 | [17][18] |
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 21 | S. aureus (MRSA) | 2-4 | [24] |
| Compound 8 | E. coli | 0.015-0.03 | [27] |
| Compound 1 | T. viride | 0.006-0.12 | [27] |
Conclusion and Future Perspectives
The 2-aminothiazole scaffold has unequivocally established itself as a privileged structure in drug discovery, with a remarkable breadth of therapeutic applications. Its success as a kinase inhibitor in oncology is well-documented, and its potential in combating infectious and neurodegenerative diseases is rapidly emerging. Future research will likely focus on refining the selectivity of these compounds to minimize off-target effects, enhancing their pharmacokinetic properties, and exploring novel therapeutic targets. The continued exploration of the chemical space around the 2-aminothiazole core promises to yield the next generation of innovative medicines.
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Lombardo, L. J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]
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in vitro screening of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
The in vitro screening cascade provides a wealth of data to build a comprehensive profile of this compound. Positive results, including selective cytotoxicity, a confirmed molecular target, and a favorable preliminary ADME-Tox profile, would strongly support advancing the compound to the next stage of drug discovery: lead optimization and subsequent in vivo animal studies. This systematic approach ensures that decisions are data-driven, maximizing the potential for success in the long and complex journey of developing a new therapeutic agent. [22]
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Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, serving as the foundational structure for a multitude of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. While direct experimental data for this exact molecule is not extensively available in current literature, this document synthesizes the wealth of knowledge on closely related 2-aminothiazole analogues to construct a scientifically rigorous and plausible mechanistic framework. We will explore its likely role as a kinase inhibitor, dissect the downstream signaling consequences, and provide detailed, field-proven experimental protocols to validate these hypotheses. This guide is designed to be a practical resource for researchers aiming to characterize this and similar molecules, fostering a deeper understanding of their therapeutic potential.
Introduction: The 2-Aminothiazole Privileged Scaffold
The 2-aminothiazole core is recognized as a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets with high affinity.[1] This heterocyclic motif is present in numerous FDA-approved drugs, highlighting its clinical significance. The diverse biological activities of 2-aminothiazole derivatives stem from the versatility of substitutions that can be made at various positions of the thiazole ring, allowing for the fine-tuning of their pharmacological profiles.[1]
The subject of this guide, this compound, possesses key structural features that suggest a specific mode of action. The N-(propan-2-yl) carboxamide group at the 4-position is a critical feature that likely influences its target-binding profile. Based on extensive research into the 2-aminothiazole class of compounds, a primary and highly plausible mechanism of action is the inhibition of protein kinases.[2]
Proposed Primary Mechanism of Action: Kinase Inhibition
Numerous studies have identified 2-aminothiazole derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and chronic inflammatory conditions.
Based on structure-activity relationship (SAR) studies of similar 2-aminothiazole compounds, we hypothesize that this compound acts as a Src family kinase inhibitor . The 2-aminothiazole core can serve as a hinge-binding motif, a common feature of many kinase inhibitors.[2]
Figure 1: A proposed workflow for the investigation of the mechanism of action.
Downstream Signaling Consequences
Inhibition of Src family kinases would have profound effects on multiple downstream signaling pathways implicated in cancer and inflammation.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Src kinases can activate the PI3K/Akt pathway. By inhibiting Src, this compound would likely lead to the downregulation of this pathway, resulting in decreased cancer cell proliferation and induction of apoptosis.
Figure 2: Proposed inhibition of the PI3K/Akt signaling pathway.
The Nuclear Factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses.[3] Src kinases are known to be involved in the activation of the NF-κB pathway in response to various stimuli.[4] Inhibition of Src would therefore be expected to suppress the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.[5]
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An In-Depth Technical Guide to 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide Derivatives and Analogues
Abstract
The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of a specific, highly versatile subclass: 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide and its related analogues. We will dissect the synthetic rationale, explore the nuanced structure-activity relationships (SAR), and detail the mechanisms of action that confer upon these molecules significant therapeutic potential, particularly in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation and innovation in this chemical space.
The 2-Aminothiazole Core: A Privileged Scaffold in Drug Discovery
The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen, a feature that endows it with unique physicochemical properties. Its rigid structure and capacity for diverse hydrogen bonding interactions allow it to serve as an effective pharmacophore, binding to a wide array of biological targets.[2] This scaffold is a key component in numerous clinically approved drugs, including the kinase inhibitor Dasatinib and the anti-inflammatory agent Meloxicam, highlighting its versatility and acceptance in drug design.[1][3]
The specific addition of an N-(propan-2-yl)carboxamide group at the 4-position introduces a critical vector for molecular elaboration. This amide linkage allows for systematic modification and fine-tuning of properties such as solubility, cell permeability, and target engagement. The isopropyl group itself often provides a favorable hydrophobic interaction within target protein binding pockets. This guide will focus on this family of compounds, which has shown particular promise as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer.[3][4]
Synthetic Strategies: From Conception to Compound
The construction of the 2-aminothiazole-4-carboxamide core is most reliably achieved via the Hantzsch Thiazole Synthesis , a classic and robust method in heterocyclic chemistry.[3][5] The causality behind this choice lies in its convergent nature, allowing for the rapid assembly of the core from readily available starting materials.
Core Scaffold Synthesis via Hantzsch Reaction
The general workflow involves the condensation of an α-haloketone (or a related α-halo-β-ketoester) with a thiourea derivative. The choice of the β-ketoester is critical as its ester functionality serves as a synthetic handle for the subsequent introduction of the N-(propan-2-yl)carboxamide side chain.
Below is a generalized workflow for the synthesis of the core scaffold.
Caption: Generalized workflow for Hantzsch synthesis of the core intermediate.
Amide Formation and Derivatization
Once the ethyl 2-aminothiazole-4-carboxylate intermediate is secured, the synthesis proceeds to the crucial amidation step. This involves two key transformations:
-
Saponification: The ethyl ester is hydrolyzed to the corresponding carboxylic acid, typically using a base like sodium hydroxide or lithium hydroxide. This step is critical for activating the carboxyl group for the subsequent amidation.
-
Amide Coupling: The resulting carboxylic acid is coupled with propan-2-amine (isopropylamine). Standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / Hydroxybenzotriazole) are employed to facilitate an efficient and high-yielding reaction, minimizing side products.
The 2-amino group on the thiazole ring offers another site for diversification, allowing for the synthesis of a wide range of analogues to probe structure-activity relationships.[6]
Biological Activity and Therapeutic Applications
Derivatives of the 2-aminothiazole-4-carboxamide scaffold have demonstrated potent activity against a range of therapeutic targets, with a particular emphasis on oncology.
Kinase Inhibition in Oncology
Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 2-aminothiazole scaffold has proven to be an exceptional template for designing kinase inhibitors.[7]
-
Checkpoint Kinase 1 (CHK1) Inhibition: CHK1 is a critical regulator of the cell cycle and DNA damage response. Inhibiting CHK1 can sensitize cancer cells to traditional chemotherapies. Structure-based design efforts have identified 2-aminothiazole-4-carboxamide derivatives as potent and selective CHK1 inhibitors.[4] X-ray crystallography has revealed that these compounds adopt a characteristic "U-shaped" conformation in the ATP-binding site of the kinase, forming key hydrogen bonds and hydrophobic interactions.[4]
Caption: Mechanism of action for CHK1 inhibitor derivatives.
-
Other Kinase Targets: This scaffold has also been utilized to develop inhibitors for other kinases, including pan-Src inhibitors like Dasatinib, demonstrating the broad applicability of the core structure.[3][7]
Antimicrobial and Anti-inflammatory Potential
Beyond oncology, 2-aminothiazole derivatives have been explored for various other therapeutic applications. The core is present in compounds showing antibacterial, antifungal, and anti-inflammatory activities.[8][9] For instance, analogues have been synthesized and tested against Mycobacterium tuberculosis, with structure-activity relationship studies guiding the optimization of potency.[6]
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent biological activity.
| Position of Modification | Structural Change | Impact on Activity (Example: CHK1 Inhibition) | Reference |
| Thiazole C2-Amine | Substitution with small alkyl or acyl groups. | Often critical for target engagement. N-alkylation can increase potency. Acylation with specific groups can improve activity significantly. | [6][10] |
| Thiazole C5-Position | Introduction of alkyl or aryl groups. | Can enhance hydrophobic interactions in the binding pocket. Bulky groups may be detrimental or beneficial depending on the target. | [10] |
| Carboxamide N-Alkyl | Variation of the isopropyl group. | The size and nature of this group are key for fitting into specific sub-pockets of the target protein. | [11] |
| Carboxamide N-Aryl | Replacement of isopropyl with aryl rings. | Allows for extensive exploration of SAR, with substitutions on the aryl ring (e.g., halogens, methoxy groups) dramatically affecting potency and selectivity. | [12] |
Key Insight: SAR studies consistently show that the central thiazole moiety and the 2-pyridyl moiety at C-4 are often intolerant to modification for certain targets like Mtb, while the N-2 position of the aminothiazole offers high flexibility for introducing substituted groups to improve potency.[6]
Drug Development Considerations: A Double-Edged Sword
While the 2-aminothiazole scaffold is a privileged structure, it is also classified as a potential "toxicophore".[2] This duality requires careful consideration during drug development.
-
Metabolic Activation: The thiazole ring can be susceptible to metabolic oxidation, potentially forming reactive metabolites that can lead to toxicity. This is a critical parameter to assess in preclinical studies.
-
PAINS Potential: 2-aminothiazole-containing compounds are sometimes flagged as Pan-Assay Interference Compounds (PAINS) due to their potential for non-specific activity in high-throughput screens.[2] It is imperative to use orthogonal assays and biophysical methods to confirm that the observed activity is due to specific binding to the intended target.
A robust drug development workflow must incorporate early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screening to identify and mitigate these potential liabilities.
Caption: A self-validating workflow for developing 2-aminothiazole derivatives.
Key Experimental Protocols
To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis and initial biological evaluation of a representative compound.
Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
To a stirred solution of thiourea (1.0 eq) in absolute ethanol, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor reaction progress by TLC (e.g., 30% Ethyl Acetate/Hexane).
-
Upon completion, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried to yield the product as a solid.
-
Self-Validation: The product should be characterized by ¹H NMR to confirm the formation of the thiazole ring and by mass spectrometry to verify the correct molecular weight.
Step 2: Saponification to 2-aminothiazole-4-carboxylic acid
-
Suspend the ethyl ester from Step 1 in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature for 12-18 hours.
-
Monitor the disappearance of the starting material by TLC.
-
Once complete, acidify the mixture to pH ~4-5 with 1N HCl.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Self-Validation: Successful reaction is confirmed by the disappearance of the ethyl ester signals (triplet and quartet) in the ¹H NMR spectrum.
Step 3: Amide Coupling
-
Dissolve the carboxylic acid from Step 2 in anhydrous DMF.
-
Add HATU (1.2 eq) and diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at 0°C.
-
Add propan-2-amine (1.5 eq) dropwise and allow the reaction to warm to room temperature. Stir for 8-12 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Self-Validation: The final product structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[11]
Protocol: MTT Cell Viability Assay for Anticancer Screening
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the synthesized test compound in DMSO and then further dilute in cell culture medium.
-
Treat the cells with varying concentrations of the compound and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals by adding DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Self-Validation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited). A reproducible sigmoidal curve validates the assay.
Conclusion and Future Outlook
The this compound scaffold and its analogues represent a highly fertile ground for drug discovery. Their synthetic tractability, coupled with their proven ability to interact with high-value therapeutic targets like protein kinases, ensures their continued relevance. Future research will likely focus on leveraging advanced structure-based design and computational modeling to enhance potency and selectivity while engineering out the metabolic liabilities associated with the thiazole core. The development of novel derivatives with improved pharmacokinetic profiles and tailored target specificities holds the key to unlocking the next generation of therapeutics from this remarkable chemical class.
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solubility of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide in different solvents
An In-Depth Technical Guide to the Solubility of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a heterocyclic compound with potential pharmacological significance. We will explore the theoretical principles governing its solubility based on its molecular structure, provide a detailed, field-proven experimental protocol for its empirical determination, and discuss the implications of these findings for drug development professionals. This document is intended for researchers, chemists, and formulation scientists engaged in the physicochemical characterization of novel chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
In the journey of a new chemical entity from discovery to a viable drug product, solubility is a primary hurdle. Poor aqueous solubility can lead to low or variable absorption from the gastrointestinal tract, diminishing the drug's effectiveness.[1] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, underscoring the foundational importance of solubility data.[1]
The compound of interest, this compound, belongs to the 2-aminothiazole class of heterocyclic compounds. This class is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2][3] A thorough understanding of the solubility of this specific carboxamide derivative is therefore essential for any preclinical and formulation development programs.
Theoretical Assessment of Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[4] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[4][5] The polarity and, therefore, the solubility of this compound are dictated by the interplay of its constituent functional groups.
Structural and Functional Group Analysis
-
2-Aminothiazole Core: The thiazole ring itself is a polar heterocycle. The 2-amino group is a key contributor to polarity and can act as both a hydrogen bond donor and acceptor. In solution, 2-aminothiazole derivatives predominantly exist in the amino tautomeric form and are protonated at the ring nitrogen (aza-nitrogen).[3]
-
Carboxamide Group (-CONH-): The amide linkage is highly polar and capable of strong hydrogen bonding, which generally enhances solubility in polar protic solvents like water and alcohols.[6]
-
N-(propan-2-yl) Group (Isopropyl): The isopropyl group is a non-polar, aliphatic moiety. Its presence will contribute to the hydrophobic character of the molecule, potentially reducing solubility in highly polar solvents like water, while favoring solubility in less polar organic solvents.
Predicted Solubility Profile
Based on this analysis, we can predict the following solubility behavior:
-
Aqueous Solubility: The presence of multiple hydrogen bond donors (amino and amide N-H) and acceptors (thiazole N, amide C=O) suggests some degree of aqueous solubility. However, the overall hydrophobicity introduced by the isopropyl group and the thiazole ring may limit this. The pH of the aqueous medium will be a critical factor; protonation of the amino group or the thiazole nitrogen in acidic conditions would likely increase solubility.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is expected to exhibit good solubility in lower alcohols. These solvents can engage in hydrogen bonding with the solute while also accommodating the non-polar isopropyl group more effectively than water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent at dissolving polar compounds with hydrogen bonding capabilities. High solubility is anticipated in these solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): Due to the significant polarity imparted by the amino and carboxamide groups, the compound is expected to have very low solubility in non-polar solvents.
The following diagram illustrates the relationship between the molecular structure and its expected solubility.
Caption: Workflow for the Shake-Flask Solubility Method.
Data Presentation and Interpretation
The empirically determined solubility data should be summarized in a clear and concise format to facilitate comparison across different solvent systems.
Table 1: Solubility of this compound at 25°C
| Solvent System | Solvent Type | Polarity Index | Solubility (mg/mL) |
| Water | Polar Protic | 10.2 | [Experimental Value] |
| 0.1 M HCl | Aqueous Acidic | - | [Experimental Value] |
| pH 7.4 Buffer | Aqueous Neutral | - | [Experimental Value] |
| Ethanol | Polar Protic | 4.3 | [Experimental Value] |
| Acetonitrile | Polar Aprotic | 5.8 | [Experimental Value] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | [Experimental Value] |
| Hexane | Non-Polar | 0.1 | [Experimental Value] |
Interpretation: The results from this table will provide a quantitative basis to confirm or refine the theoretical predictions. For instance, a significantly higher solubility in 0.1 M HCl compared to water would confirm the basic nature of the compound and suggest that salt formation could be a viable strategy for solubility enhancement. Low solubility in hexane would confirm its polar character. This data is foundational for guiding formulation strategies, such as selecting appropriate solvent systems for liquid formulations or for crystallization processes.
Conclusion and Implications for Drug Development
A comprehensive understanding of the solubility of this compound is a prerequisite for its successful development as a therapeutic agent. This guide has provided a dual approach: a theoretical framework for predicting solubility based on molecular structure and a rigorous, self-validating experimental protocol for its determination. The resulting data will directly inform critical decisions in the drug development pipeline, including:
-
Lead Optimization: Poor solubility may trigger further medicinal chemistry efforts to modify the structure for improved physicochemical properties.
-
Formulation Development: The solubility profile will dictate the choice of excipients and the feasibility of different dosage forms (e.g., oral solid dose, parenteral solution). [1]* Salt Screening and Polymorph Studies: If aqueous solubility is low, these studies become essential to find a more soluble and stable solid form of the API.
By integrating theoretical insights with robust empirical data, researchers can effectively navigate the challenges posed by solubility, accelerating the progression of promising compounds like this compound towards clinical application.
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Wyatt, V. T. (2014). The Effects of Solvent Polarity and pKa on the Absorption of Solvents into Poly(glutaric acid-glycerol) Films. Journal of Applied Polymer Science, 131(11). Available at: [Link]
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Serban, G., Stanasel, O., Serban, E., & Bota, S. (2018). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. International Journal of Antimicrobial Agents, 8, 1-23. Available at: [Link]
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Chen, J., et al. (2017). Effects of Molecular Structure and Solvent Polarity on Adsorption of Carboxylic Anchoring Dyes onto TiO2 Particles in Aprotic Solvents. The Journal of Physical Chemistry C, 121(26), 14136-14143. Available at: [Link]
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Methodological & Application
Application Note & Protocol: A Reliable Synthetic Route to 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Abstract & Introduction
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, and anticancer properties.[3][4] The target molecule, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, is a member of this important class, making a robust and well-documented synthetic protocol essential for researchers in drug discovery and development.
This application note provides a comprehensive, three-step protocol for the synthesis of this compound. The chosen strategy is grounded in classical, high-yielding reactions, beginning with the well-established Hantzsch thiazole synthesis to construct the core heterocyclic ring.[5][6] Subsequent hydrolysis and amide coupling steps complete the synthesis. This guide is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical process considerations to ensure reproducible success.
Overall Synthetic Strategy
The synthesis is designed as a linear, three-step sequence, maximizing efficiency and utilizing commercially available starting materials.
-
Step 1: Hantzsch Thiazole Synthesis. The core 2-aminothiazole ring system is constructed by reacting ethyl bromopyruvate with thiourea. This reaction forms the stable and versatile intermediate, ethyl 2-aminothiazole-4-carboxylate.[1]
-
Step 2: Saponification. The ethyl ester intermediate is hydrolyzed under basic conditions to yield 2-aminothiazole-4-carboxylic acid. This step is critical for preparing the molecule for the final amide bond formation.
-
Step 3: Amide Coupling. The carboxylic acid is activated and subsequently coupled with isopropylamine (propan-2-amine) to form the final target compound, this compound.
Diagram 1: High-level overview of the synthetic workflow.
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, is mandatory. Ethyl bromopyruvate is a lachrymator and corrosive. Thionyl chloride is highly corrosive and reacts violently with water. Handle with extreme care.
Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (Intermediate 1)
This step employs the Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide.[5][7] The mechanism involves the initial nucleophilic attack of the sulfur atom from thiourea onto the electrophilic carbon bearing the bromine atom, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
Diagram 2: Simplified mechanism of the Hantzsch Thiazole Synthesis.
3.1.1 Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Ethyl bromopyruvate | C₅H₇BrO₃ | 195.01 | 9.75 g | 50.0 | 1.0 |
| Thiourea | CH₄N₂S | 76.12 | 4.19 g | 55.0 | 1.1 |
| Ethanol (99.9%) | C₂H₅OH | 46.07 | 100 mL | - | - |
| Sodium Hydroxide | NaOH | 40.00 | As needed | - | - |
| Ice-cold Water | H₂O | 18.02 | ~200 mL | - | - |
3.1.2 Step-by-Step Protocol
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thiourea (4.19 g, 55.0 mmol) and absolute ethanol (100 mL).
-
Stir the mixture at room temperature until the thiourea is fully dissolved.
-
Slowly add ethyl bromopyruvate (9.75 g, 50.0 mmol) to the solution dropwise over 10-15 minutes. The addition is exothermic, and the reaction mixture may warm up.
-
After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (1:3).[1]
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes.
-
Pour the cooled reaction mixture into 200 mL of ice-cold water with stirring.
-
Slowly basify the aqueous mixture by adding 2 M sodium hydroxide (NaOH) solution dropwise until the pH reaches ~10. This neutralizes the HBr byproduct and precipitates the product.[1]
-
A pale yellow or off-white solid will precipitate. Stir for an additional 30 minutes in the ice bath to maximize precipitation.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water (3 x 50 mL), and dry it under vacuum.
-
Purification: The crude product can be recrystallized from ethanol to yield off-white crystals.
-
Expected Yield: 70-80%. Melting point: 175–177 °C.[1]
Part 2: Hydrolysis to 2-Aminothiazole-4-carboxylic acid (Intermediate 2)
This step involves a standard ester hydrolysis (saponification) to convert the ethyl ester into a carboxylic acid, which is necessary for the subsequent amide coupling reaction.
3.2.1 Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| Ethyl 2-aminothiazole-4-carboxylate | C₆H₈N₂O₂S | 172.21 | 8.61 g | 50.0 | 1.0 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 2.20 g | 55.0 | 1.1 |
| Water | H₂O | 18.02 | 50 mL | - | - |
| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed | - | - |
3.2.2 Step-by-Step Protocol
-
In a 250 mL round-bottom flask, dissolve sodium hydroxide (2.20 g, 55.0 mmol) in water (50 mL).
-
Add ethyl 2-aminothiazole-4-carboxylate (8.61 g, 50.0 mmol) to the NaOH solution.
-
Heat the mixture to 60-70 °C with stirring for 1-2 hours, or until the reaction is complete (monitored by TLC, observing the disappearance of the starting ester).
-
Cool the reaction mixture to 0-5 °C in an ice bath.
-
Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise until the pH is approximately 3-4.
-
A white precipitate of 2-aminothiazole-4-carboxylic acid will form.
-
Stir the suspension in the ice bath for 30 minutes.
-
Collect the solid by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum. The product is often used in the next step without further purification.
-
Expected Yield: 85-95%.
Part 3: Amide Coupling to Yield this compound (Final Product)
This final step forms the desired amide bond. The protocol described here involves converting the carboxylic acid to a more reactive acid chloride intermediate in situ using thionyl chloride (SOCl₂), which then readily reacts with isopropylamine.[8]
Diagram 3: Workflow for the final amide coupling step.
3.3.1 Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 2-Aminothiazole-4-carboxylic acid | C₄H₄N₂O₂S | 144.15 | 7.21 g | 50.0 | 1.0 |
| Thionyl Chloride (SOCl₂) | SOCl₂ | 118.97 | 6.54 g (4.0 mL) | 55.0 | 1.1 |
| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | - | - |
| Isopropylamine | C₃H₉N | 59.11 | 3.25 g (4.7 mL) | 55.0 | 1.1 |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 10.1 g (13.9 mL) | 100.0 | 2.0 |
3.3.2 Step-by-Step Protocol
-
Suspend 2-aminothiazole-4-carboxylic acid (7.21 g, 50.0 mmol) in anhydrous dichloromethane (DCM, 100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (4.0 mL, 55.0 mmol) dropwise to the stirred suspension.
-
After the addition, allow the mixture to warm to room temperature and then gently reflux for 1-2 hours until the suspension becomes a clear solution (or nearly clear), indicating the formation of the acid chloride.
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of isopropylamine (4.7 mL, 55.0 mmol) and triethylamine (13.9 mL, 100.0 mmol) in 20 mL of anhydrous DCM.
-
Add the isopropylamine/triethylamine solution dropwise to the cold acid chloride solution over 20-30 minutes, maintaining the temperature below 10 °C. Triethylamine acts as a base to neutralize the HCl generated during the reaction.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours or overnight.
-
Monitor the reaction by TLC until the acid chloride is consumed.
-
Work-up: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
References
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184.
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Aslam, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 113.
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Gomha, S. M., et al. (2018). Synthesis of 2-aminothiazole derivatives and their biological evolution. Journal of Chemical Research, 42(6), 273-277.
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ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane.
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Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
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Application Notes and Protocols for the Antibacterial Evaluation of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of 2-Aminothiazole Derivatives
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antitubercular properties.[1][2][3] The versatility of this heterocyclic system allows for extensive chemical modifications to enhance potency and selectivity. This document provides a detailed guide for the in vitro evaluation of a novel derivative, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide , as a potential antibacterial agent.
The proposed protocols are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[4][5][6][7] This guide will detail the methodologies for determining the compound's inhibitory and bactericidal activity, offering insights into its potential mechanism of action.
Potential Mechanism of Action: Targeting Essential Bacterial Processes
While the precise mechanism of this compound is yet to be elucidated, research on structurally related thiazole derivatives suggests several potential bacterial targets. These compounds have been shown to interfere with essential cellular processes, including:
-
Inhibition of Fatty Acid Synthesis: Some thiazole derivatives have demonstrated inhibitory activity against enzymes like β-ketoacyl-acyl carrier protein synthase III (FabH), which is crucial for the initiation of fatty acid biosynthesis in both Gram-positive and Gram-negative bacteria.[8][9][10]
-
Disruption of DNA Replication: Inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication, has been identified as a mode of action for certain thiazole-containing compounds.[8]
-
Interference with Cell Division: More recent studies have revealed that some thiazole derivatives can disrupt bacterial cell division by promoting the polymerization of the FtsZ protein, a key component of the Z-ring, which is essential for cytokinesis.[9][11]
The following diagram illustrates these potential antibacterial mechanisms of thiazole derivatives.
Caption: Potential antibacterial mechanisms of thiazole derivatives.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14][15] This quantitative method is essential for assessing the potency of a novel compound.[15]
Caption: Workflow for the broth microdilution assay.
-
Preparation of Compound Stock Solution:
-
Accurately weigh the this compound powder.
-
Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[16] The choice of solvent is critical and should be tested for any intrinsic antimicrobial activity at the highest concentration used in the assay.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in a sterile saline solution or broth (e.g., Mueller-Hinton Broth).[16]
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[16]
-
Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[16]
-
-
Microdilution Plate Setup:
-
In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).[15] The final volume in each well is typically 100 µL.
-
The concentration range should be selected based on the expected potency of the compound.[16]
-
Controls are essential for a valid assay:
-
Growth Control: Wells containing only broth and the bacterial inoculum (no compound).[15]
-
Sterility Control: Wells containing only broth to check for contamination.[15]
-
Solvent Control: Wells containing the highest concentration of the solvent (e.g., DMSO) used in the assay to ensure it does not inhibit bacterial growth.
-
-
-
Inoculation and Incubation:
-
Interpretation of Results:
Protocol 2: Disk Diffusion Susceptibility Testing
The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[17] It is a valuable tool for preliminary screening of novel compounds.[17]
Caption: Workflow for the disk diffusion assay.
-
Preparation of Agar Medium:
-
Preparation of Inoculum and Inoculation:
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in the MIC protocol.[19]
-
Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.[19]
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[19][20]
-
-
Preparation and Placement of Disks:
-
Sterile blank paper disks (6 mm in diameter) should be impregnated with a known amount of this compound. This is achieved by applying a small volume (e.g., 10-20 µL) of a concentrated stock solution onto the disk and allowing the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the inoculated agar surface.[17][19] Ensure complete contact between the disk and the agar by gently pressing down.[19]
-
Disks should be spaced at least 24 mm apart from center to center.[18]
-
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35-37°C for 16-18 hours.[20]
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters (mm).[19]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Protocol 3: Time-Kill Kinetics Assay
The time-kill assay provides dynamic information about the antimicrobial activity of a compound over time, allowing for the differentiation between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[21] A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[21]
Caption: Workflow for the time-kill kinetics assay.
-
Preparation:
-
Prepare a standardized bacterial inoculum as for the MIC assay.
-
In sterile tubes or flasks, prepare broth containing this compound at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC).
-
Include a growth control tube containing no compound.
-
-
Inoculation and Sampling:
-
Viable Cell Counting:
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).[22]
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar or MHA).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
A bactericidal effect is indicated by a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by a minimal change in CFU/mL over time, often similar to the starting concentration, while the growth control shows a significant increase.[21]
-
Data Presentation: Example Results
The following tables provide examples of how to present the quantitative data obtained from the described assays.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Escherichia coli ATCC 25922 | Gram-negative | 64 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
| Methicillin-Resistant S. aureus (MRSA) | Gram-positive | 8 |
Table 2: Disk Diffusion Susceptibility of this compound (20 µ g/disk )
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus ATCC 29213 | 22 |
| Enterococcus faecalis ATCC 29212 | 18 |
| Escherichia coli ATCC 25922 | 12 |
| Pseudomonas aeruginosa ATCC 27853 | 6 (No zone) |
Conclusion and Future Directions
These application notes provide a comprehensive framework for the initial in vitro antibacterial evaluation of this compound. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's potency and spectrum of activity. Positive results from these assays would warrant further investigation, including mechanism of action studies, cytotoxicity testing against mammalian cell lines, and in vivo efficacy studies in animal models of infection. The exploration of novel 2-aminothiazole derivatives like the one described herein is a critical step in the ongoing search for the next generation of antimicrobial agents.
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Broth Dilution Method for MIC Determination. (2013, November 15). Microbe Online. Retrieved January 17, 2026, from [Link]
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Broth microdilution. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). Pharmaceuticals, 14(11), 1109. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). Microbiological Research, 277, 127504. [Link]
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How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024, February 5). Hardy Diagnostics. Retrieved January 17, 2026, from [Link]
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Synthesis and antimicrobial activity in vitro of new amino acids and peptides containing thiazole and oxazole moieties. (1998). Archiv der Pharmazie, 331(1), 3-8. [Link]
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Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. (2020). RSC Advances, 10(26), 15488-15497. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology, 56(4), e01934-17. [Link]
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The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). Molecules, 27(22), 8000. [Link]
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Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2018). Molecules, 23(11), 2957. [Link]
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Application Notes & Protocols: High-Throughput Screening Assays for 2-Aminothiazole Derivatives
Introduction: The 2-Aminothiazole Scaffold in Modern Drug Discovery
The 2-aminothiazole (2-AT) moiety is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically significant therapeutic agents.[1][2] Its versatile chemical nature and ability to form critical hydrogen bond interactions with biological targets have cemented its role in the development of drugs with a vast range of activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] Notable examples like the kinase inhibitor Dasatinib, used in cancer therapy, underscore the scaffold's success.[4][5][6]
High-Throughput Screening (HTS) is an indispensable tool in early-stage drug discovery, enabling the rapid evaluation of large and diverse chemical libraries to identify "hit" compounds that modulate a specific biological target.[7][8][9] For a prolific scaffold like the 2-aminothiazole, robust and validated HTS assays are critical for efficiently navigating the vast chemical space of its derivatives to uncover novel lead candidates.[1][10]
This document provides detailed application notes and step-by-step protocols for three common HTS assays tailored for the evaluation of 2-aminothiazole libraries, targeting their anticancer, kinase inhibitory, and antimicrobial activities.
A Note on Assay Interference
It is crucial to acknowledge that the 2-aminothiazole scaffold has been identified as a potential "frequent hitter" or Pan-Assay Interference Compound (PAIN) in some screening formats, particularly biophysical binding assays.[11][12][13][14] This promiscuity can arise from various non-specific mechanisms. Therefore, it is imperative to incorporate secondary and orthogonal assays to validate initial hits and rule out false positives. The protocols described herein are functional, activity-based assays which are generally less prone to certain types of interference compared to target-binding assays alone.
Application Note 1: Cell-Based HTS for Anticancer Activity using a Resazurin Viability Assay
Scientific Principle
Cell-based assays are fundamental in anticancer drug discovery as they provide a more physiologically relevant context compared to biochemical assays.[7][8][15] The resazurin (commercialized as AlamarBlue®) assay is a widely used, sensitive, and robust method for assessing cell viability and cytotoxicity.[16][17] The assay relies on the ability of metabolically active, viable cells to reduce the blue, non-fluorescent dye resazurin into the pink, highly fluorescent resorufin.[18][19] The measured fluorescence intensity is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[17][19] This method is readily adaptable to HTS formats.[16][18]
Experimental Workflow: Anticancer Cell Viability HTS
Caption: Workflow for a cell-based anticancer HTS assay.
Protocol: 384-Well Resazurin Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)[18]
-
384-well black, clear-bottom tissue culture-treated plates
-
2-Aminothiazole compound library (e.g., 10 mM in DMSO)
-
Positive control (e.g., Staurosporine, Doxorubicin)
-
Automated liquid handling system or multichannel pipettes
Procedure:
-
Compound Plating: Prepare intermediate compound plates by diluting the 2-aminothiazole library and controls to an appropriate concentration (e.g., 200 µM in culture medium). Dispense a small volume (e.g., 50 nL) of compounds into the 384-well assay plates using an acoustic dispenser or pin tool. This will result in a final assay concentration of ~10 µM in a 50 µL final volume.
-
Cell Seeding: Harvest and count cells. Dilute the cell suspension to the optimized seeding density (e.g., 1,000-5,000 cells/well) in complete culture medium. Dispense 50 µL of the cell suspension into each well of the 384-well plates containing the pre-spotted compounds.
-
Controls: Designate columns for controls:
-
Negative Control (0% inhibition): Wells with cells and DMSO vehicle only.
-
Positive Control (100% inhibition): Wells with cells and a known cytotoxic agent (e.g., 10 µM Staurosporine).
-
Blank (Background): Wells with medium only (no cells).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Reagent Addition: After the treatment incubation, allow the Resazurin solution to warm to room temperature. Add 5 µL of the Resazurin solution to each well.[19]
-
Signal Development: Incubate the plates for an additional 1-4 hours at 37°C, protected from light.[18]
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.[18][20]
Data Analysis & Trustworthiness
A critical component of a trustworthy HTS assay is the assessment of its quality. The Z'-factor is a statistical parameter used to quantify the separation between the positive and negative controls, indicating the robustness and reliability of the assay.[21][22][23]
-
Calculation: Z' = 1 - [ (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ] Where SD is the standard deviation and Mean is the average signal of the positive (pos) and negative (neg) controls.[24]
-
Interpretation: [25]
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay.
-
Z' < 0: The assay is not suitable for screening.
-
Hit Identification: Percentage inhibition is calculated for each compound: % Inhibition = 100 * [ (Signal_neg - Signal_compound) / (Signal_neg - Signal_pos) ]
Compounds exhibiting inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls) are considered primary hits.
| Parameter | Negative Control (DMSO) | Positive Control (Staurosporine) | Hit Compound Example |
| Raw Fluorescence (RFU) | 85,000 ± 4,500 | 5,000 ± 800 | 30,000 |
| Calculated % Inhibition | 0% | 100% | 68.75% |
| Assay Z'-Factor | \multicolumn{3}{c | }{0.78 (Excellent)} |
Application Note 2: Biochemical HTS for Kinase Inhibition using ADP-Glo™ Assay
Scientific Principle
Kinases are a major class of drug targets, and 2-aminothiazole is a well-established scaffold for potent kinase inhibitors.[5][26][27][28] Biochemical assays allow for the direct measurement of a compound's effect on a purified enzyme's activity. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay ideal for HTS.[29][30] It quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[31][32] The assay is performed in two steps: first, after the kinase reaction, remaining ATP is depleted. Second, the ADP produced is converted back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[30][33]
Signaling Pathway: ADP-Glo™ Kinase Assay
Caption: Principle of the two-step ADP-Glo™ kinase assay.
Protocol: 384-Well ADP-Glo™ Kinase Inhibition Assay
Materials:
-
Purified kinase of interest (e.g., Src, Abl, CDK2)[26]
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well low-volume white plates
-
2-Aminothiazole compound library and controls
Procedure:
-
Prepare Kinase Reaction Mix: In the kinase reaction buffer, prepare a 2X master mix containing the kinase and its substrate.
-
Compound & Reagent Addition:
-
Add 2.5 µL of 2X Kinase/Substrate mix to each well.
-
Add compounds (e.g., 50 nL) and controls to the wells.
-
Add 2.5 µL of 2X ATP solution to initiate the reaction. The final volume is 5 µL.
-
-
Controls:
-
Negative Control (100% Activity): Reaction with DMSO vehicle.
-
Positive Control (0% Activity): Reaction without kinase or with a known potent inhibitor.
-
-
Kinase Reaction: Incubate the plate at room temperature (or 30°C) for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[30]
-
ADP Detection: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.[30]
-
Data Acquisition: Measure luminescence using a plate reader.
Data Analysis & Interpretation
The luminescent signal is proportional to the ADP produced, and thus to the kinase activity. Inhibition is determined by the reduction in signal.
Hit Identification: Hits are identified as compounds that reduce the luminescent signal significantly. For dose-response follow-up, IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a four-parameter logistic curve.
| Compound | Target Kinase | IC₅₀ (nM) | Notes |
| Dasatinib | Abl | <1 | Potent inhibitor, clinical drug[4] |
| 2-AT Hit 1 | CDK2 | 8 | Potent hit identified from HTS[26] |
| 2-AT Hit 2 | Src | 25 | Selective hit requiring optimization |
| 2-AT Hit 3 | SphK1 | 7300 | Weaker hit, may not be prioritized[28] |
Application Note 3: HTS for Antimicrobial Activity using Broth Microdilution
Scientific Principle
The 2-aminothiazole scaffold is a component of numerous compounds with significant antimicrobial and antifungal properties.[1] The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[34][35] The MIC is defined as the lowest concentration of a compound that prevents the visible growth of a microorganism after overnight incubation.[35] This technique is highly amenable to HTS, allowing for the simultaneous testing of many compounds against one or more microbial strains in a 96- or 384-well plate format.[34][36]
Experimental Workflow: Antimicrobial Broth Microdilution HTS
Caption: Workflow for antimicrobial MIC determination via broth microdilution.
Protocol: 96-Well Broth Microdilution MIC Assay
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Sterile 96-well U-bottom or flat-bottom plates
-
2-Aminothiazole compound library
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Spectrophotometer or microplate reader for measuring optical density (OD₆₀₀).
Procedure:
-
Compound Dilution:
-
Dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the starting compound concentration (e.g., 128 µg/mL in broth) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10.[37]
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (broth only).
-
-
Inoculum Preparation: Grow a liquid culture of the test bacteria to the early-log or mid-log phase. Adjust the culture turbidity to match a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL.[37][38]
-
Inoculation: Add 50 µL of the final bacterial inoculum to wells 1 through 11. The final volume in each well is 100 µL.
-
Incubation: Cover the plates and incubate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, determine the MIC by visual inspection for turbidity or by reading the optical density at 600 nm (OD₆₀₀). The MIC is the lowest compound concentration in a well that appears clear (no growth).[35]
Data Analysis & Interpretation
The primary output is the MIC value. A lower MIC value indicates higher potency of the compound against the tested microorganism.
| Compound Class | Organism | MIC (µg/mL) | Interpretation |
| Parent 2-Aminothiazole | S. aureus | >128 | Low intrinsic activity[1] |
| 5-Arylazo-2-AT Derivative | S. aureus | 8 | Significantly enhanced potency[1] |
| 5-Arylazo-2-AT Derivative | E. coli | 16 | Potent against Gram-negative bacteria[1] |
| Positive Control (Ciprofloxacin) | S. aureus | 0.5 | Standard antibiotic for comparison |
References
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Fox, J. T., & Myung, K. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 538–548. [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. NC State University. [Link]
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East Port Praha. (n.d.). Technologies to Study Kinases. East Port Praha. [Link]
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Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. DARU Journal of Pharmaceutical Sciences, 23(1), 48. [Link]
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BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. BMG LABTECH. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Misra, R. N., et al. (2004). Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 47(7), 1719–1728. [Link]
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Klink, T. A., et al. (2008). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. ASSAY and Drug Development Technologies, 6(3), 379–386. [Link]
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GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad Prism 10 Curve Fitting Guide. [Link]
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Assay Genie. (n.d.). Z-Factor Calculator. Assay Genie. [Link]
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Sui, Y., & Wu, Z. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 33(18), 2884–2889. [Link]
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Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Ghorbani, M., & El-Sayed, M. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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High Throughput Screening BU. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]
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Fathi, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
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Campos, D. D., et al. (2021). Resazurin Live Cell Assay: Setup and Fine-Tuning for Reliable Cytotoxicity Results. Journal of Visualized Experiments, (175). [Link]
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Dahlin, J. L., et al. (2015). Promiscuous 2-aminothiazoles (PrATs): a frequent hitting scaffold. Journal of Medicinal Chemistry, 58(5), 2091–2105. [Link]
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Mergola, L., et al. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. International Journal of Molecular Sciences, 25(23), 14859. [Link]
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Dahlin, J. L., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 58(5), 2091-2105. [Link]
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Schiess, S., et al. (2020). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(48), 10887-10891. [Link]
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An, F., & Xie, X. (2013). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Journal of Lifescience and Biomedicine, 3(2), 113-120. [Link]
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Request PDF. (2025). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Request PDF. [Link]
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Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2012). Cell-based assays in high-throughput mode (HTS). BioTechnologia, 93(1), 17-23. [Link]
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Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
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p-care. (2022). RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC) OF CANCER CELLS. p-care. [Link]
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Grokipedia. (n.d.). Broth microdilution. Grokipedia. [Link]
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MI - Microbiology. (n.d.). Broth Microdilution. MI - Microbiology. [Link]
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Huwiler, A., et al. (2014). Design, synthesis and evaluation of 2-aminothiazole derivatives as sphingosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(18), 5047–5057. [Link]
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Lombardo, L. J., et al. (2004). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Chalker, V., et al. (2021). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]
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ResearchGate. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. ResearchGate. [Link]
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Fathi, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
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protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]
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Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
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Sosič, I., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. Journal of Medicinal Chemistry, 65(22), 14942-14957. [Link]
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analytical methods for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide quantification
An Application Guide to the Quantitative Analysis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Abstract
This comprehensive guide provides detailed analytical methods for the quantitative determination of this compound, a heterocyclic compound of interest in pharmaceutical development. Recognizing the critical need for robust and reliable analytical data, this document outlines two primary methodologies: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for assay and purity analysis of the drug substance, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for quantification in a biological matrix like human plasma. The protocols are designed with scientific integrity at their core, emphasizing the causality behind experimental choices and adherence to internationally recognized validation standards, such as the ICH Q2(R2) guidelines.[1][2] This document is intended for researchers, analytical scientists, and drug development professionals requiring validated, step-by-step protocols for preclinical and clinical sample analysis.
Introduction: The Imperative for Rigorous Quantification
This compound belongs to the aminothiazole class of heterocyclic compounds. Thiazole scaffolds are significant structural units in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer and antiviral properties.[3] The journey from discovery to a viable drug product is underpinned by precise and accurate analytical chemistry. The ability to quantify the active pharmaceutical ingredient (API) in both its pure form and within complex biological systems is fundamental to assessing purity, stability, formulation accuracy, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion).
This guide provides the technical foundation for establishing such critical analytical capabilities, grounded in the principles of method validation to ensure data integrity and regulatory compliance.[4][5]
Compound Details:
-
Compound Name: this compound
-
Molecular Formula: C₇H₁₀N₄OS
-
Molecular Weight: 202.25 g/mol (approx.)
-
Structure: A 1,3-thiazole ring substituted with an amino group at position 2 and an N-isopropylcarboxamide group at position 4.
The Foundation: Principles of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[6] Before implementing any quantitative method, a thorough validation must be performed in accordance with guidelines from the International Council for Harmonisation (ICH). The revised ICH Q2(R2) guideline provides a comprehensive framework for this process.[1][2]
The core performance characteristics evaluated during validation are interconnected, ensuring the method is reliable, reproducible, and accurate over a specified concentration range.
Caption: Interrelationship of core validation parameters as per ICH Q2(R2).
Method 1: HPLC-UV for Drug Substance Assay and Purity
3.1. Principle and Application Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse of pharmaceutical quality control. This method is ideal for determining the identity, purity, and strength of the this compound drug substance. The method separates the analyte from potential impurities based on its polarity. The thiazole ring provides a suitable chromophore for UV detection.[7]
3.2. Causality of Method Design
-
Column Choice (C18): A C18 (octadecylsilane) column is selected as it is a versatile, non-polar stationary phase that provides excellent retention and separation for a wide range of moderately polar to non-polar small molecules like the target analyte.
-
Mobile Phase (Acetonitrile/Water with Acid): Acetonitrile is a common organic modifier providing good elution strength and low UV cutoff. The addition of an acid (like formic or orthophosphoric acid) to the aqueous phase serves two purposes: it protonates residual silanols on the silica backbone to reduce peak tailing and controls the ionization state of the basic 2-amino group on the analyte, ensuring consistent retention and sharp peak shape.[3]
-
UV Detection Wavelength: The detection wavelength is set near the absorbance maximum (λmax) of the analyte to achieve the highest sensitivity. For aminothiazole scaffolds, this is often in the range of 260-280 nm.[3] A photodiode array (PDA) detector is recommended during development to confirm peak purity and identify the optimal λmax.
3.3. Experimental Protocol
Instrumentation and Materials
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, PDA/UV Detector |
| Analytical Column | Waters Xterra® RP C18 (150 mm × 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| UV Wavelength | 272 nm (Verify with λmax scan) |
| Run Time | 15 minutes |
| Elution Mode | Isocratic: 60% A / 40% B (Adjust as needed for optimal retention) |
| Diluent | 50:50 Acetonitrile:Water |
Step-by-Step Protocol
-
Standard Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow to cool to room temperature, then dilute to volume with the diluent and mix thoroughly.
-
-
Sample Preparation (100 µg/mL):
-
Prepare the sample in the same manner as the standard, using the drug substance to be tested.
-
-
System Suitability Test (SST):
-
Before sample analysis, inject the standard solution five times.
-
The system is deemed suitable if the acceptance criteria are met.
SST Parameter Acceptance Criteria Tailing Factor ≤ 2.0 Theoretical Plates ≥ 2000 %RSD of Peak Area ≤ 2.0% %RSD of Retention Time ≤ 1.0% -
-
Analysis Sequence:
-
Inject a blank (diluent).
-
Perform the SST injections.
-
Inject the standard solution.
-
Inject the sample solution in duplicate.
-
Inject the standard solution again to bracket the samples.
-
3.4. Validation Protocol Summary The method must be validated according to ICH Q2(R2) guidelines.[4][6]
| Validation Parameter | Experimental Approach | Typical Acceptance Criteria |
| Specificity | Analyze blank, placebo, and spiked samples. Perform stress testing (acid, base, peroxide, heat, light). | Peak is free from interference. Peak purity index > 0.995. |
| Linearity | Prepare 5-7 concentrations (e.g., 50% to 150% of nominal). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: 6 sample preparations at 100%. Intermediate: Repeat on a different day with a different analyst. | %RSD ≤ 2.0%. |
| Range | Confirmed by linearity, accuracy, and precision data. | Interval providing acceptable data integrity. |
| Robustness | Systematically vary parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2). | System suitability remains within limits. No significant change in results. |
Method 2: LC-MS/MS for Bioanalysis in Human Plasma
4.1. Principle and Application LC-MS/MS is the definitive method for quantifying drugs in complex biological matrices due to its unparalleled sensitivity and selectivity.[8] This method is essential for pharmacokinetic studies. It uses a mass spectrometer to selectively monitor a specific precursor-to-product ion transition for the analyte and a stable isotope-labeled internal standard (SIL-IS), effectively eliminating matrix interference.
4.2. Causality of Method Design
-
Sample Preparation (Protein Precipitation): Plasma proteins must be removed as they interfere with the analysis and can damage the LC column. Protein precipitation with a cold organic solvent like acetonitrile is a fast, simple, and effective method for sample cleanup.[9]
-
Internal Standard (IS): An IS is crucial for correcting variability in sample preparation and instrument response. A SIL-IS (e.g., containing ¹³C or ²H atoms) is ideal as it has nearly identical chemical properties to the analyte but a different mass.
-
Ionization (Electrospray Ionization - ESI): ESI is a soft ionization technique suitable for polar molecules. Given the presence of basic nitrogen atoms, the analyte is expected to ionize efficiently in positive ion mode (ESI+) by gaining a proton to form the [M+H]⁺ ion.
-
Detection (Multiple Reaction Monitoring - MRM): MRM provides high selectivity. The precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific, stable product ion is monitored in the third quadrupole. This two-stage mass filtering minimizes background noise.
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Application Notes and Protocols: Experimental Design for Testing Antifungal Activity of Thiazole Compounds
Introduction
Thiazole antifungals are a class of synthetic compounds that have garnered significant interest in the field of drug discovery for their potential to combat fungal infections.[1] These compounds belong to the broader azole family and are characterized by a five-membered ring containing both a nitrogen and a sulfur atom.[1] Their primary mechanism of action involves the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway, lanosterol 14α-demethylase, which is a cytochrome P450 enzyme.[1][2] This enzyme is responsible for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, thiazole compounds compromise the integrity and function of the fungal cell membrane, leading to either the inhibition of fungal growth (fungistatic) or fungal cell death (fungicidal).[1][3]
The rising incidence of invasive fungal infections, particularly in immunocompromised individuals, coupled with the emergence of drug-resistant fungal strains, underscores the urgent need for novel antifungal agents.[4][5][6] Thiazole derivatives have shown promising activity against a range of clinically relevant fungi, including various Candida species.[1][3][7][8] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for evaluating the antifungal activity of novel thiazole compounds. The protocols outlined herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring robust and reproducible data generation.[3][4][5][9]
Principles of Antifungal Susceptibility Testing
The primary objective of antifungal susceptibility testing (AFST) is to determine the in vitro efficacy of a compound against a specific fungal isolate. This is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism after a specified incubation period.[10] For some compounds, the Minimum Fungicidal Concentration (MFC), the lowest concentration that results in a 99.9% reduction in the initial inoculum, is also determined to assess whether the compound has a fungicidal or fungistatic effect.[10][11]
Standardized methodologies are critical for ensuring the accuracy and reproducibility of AFST results.[9] Organizations like the CLSI and EUCAST provide detailed guidelines for testing yeasts and filamentous fungi, covering aspects such as media composition, inoculum preparation, incubation conditions, and endpoint determination.[4][9][12][13][14] Adherence to these guidelines allows for meaningful comparison of data across different laboratories and studies.
In Vitro Antifungal Activity Assays
A tiered approach is recommended for evaluating the antifungal potential of new thiazole compounds, starting with broad screening assays and progressing to more detailed mechanistic and safety assessments.
Workflow for In Vitro Antifungal Evaluation
Caption: A stepwise workflow for the in vitro evaluation of thiazole compounds.
Protocol 1: Broth Microdilution Assay for MIC Determination
This method is considered the gold standard for quantitative antifungal susceptibility testing and is based on CLSI and EUCAST guidelines.[5][15]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of thiazole compounds against a panel of fungal isolates.
Materials:
-
Test thiazole compounds
-
Reference antifungal drugs (e.g., fluconazole, amphotericin B)
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland standard
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Inoculum Preparation:
-
Subculture fungal isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Select several well-isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast).[16]
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.[10]
-
-
Drug Dilution:
-
Prepare stock solutions of the thiazole compounds and reference drugs in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in the 96-well microtiter plate using RPMI-1640 medium to achieve a range of final concentrations.[4] The final volume in each well should be 100 µL.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive growth control and an un-inoculated well as a negative control (sterility control).
-
Incubate the plates at 35°C for 24-48 hours.[10]
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[10] Reading can be done visually or with a spectrophotometer.
-
Protocol 2: Disk Diffusion Assay
This is a qualitative or semi-quantitative method that is simple, rapid, and cost-effective for preliminary screening.[12][16]
Objective: To qualitatively assess the antifungal activity of thiazole compounds.
Materials:
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue.[16]
-
Fungal inoculum prepared as in the broth microdilution method.
-
Sterile swabs
Procedure:
-
Plate Preparation:
-
Prepare Mueller-Hinton agar plates.
-
Dip a sterile swab into the standardized fungal inoculum and streak the entire surface of the agar plate evenly in three directions.
-
-
Disk Application:
-
Impregnate sterile filter paper disks with known concentrations of the thiazole compounds.
-
Aseptically place the disks onto the inoculated agar surface.
-
Include a disk with the solvent alone as a negative control and a disk with a known antifungal as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters.[17]
-
Data Interpretation: The size of the inhibition zone correlates with the susceptibility of the fungus to the compound. While this method does not provide an MIC value, it is useful for high-throughput screening.[16]
Protocol 3: Time-Kill Kinetic Assay
This assay provides information on the rate of fungal killing and helps to distinguish between fungistatic and fungicidal activity.[18][19]
Objective: To evaluate the fungicidal or fungistatic activity of thiazole compounds over time.
Materials:
-
Materials from the broth microdilution assay.
-
Sterile culture tubes.
-
Sabouraud Dextrose Agar plates.
-
Shaking incubator.
Procedure:
-
Assay Setup:
-
Prepare tubes with RPMI-1640 medium containing the thiazole compound at various concentrations (e.g., 1x, 2x, 4x MIC).
-
Inoculate the tubes with a standardized fungal suspension (typically a higher starting inoculum of 10^5 CFU/mL is used).[20]
-
Include a drug-free growth control.
-
-
Incubation and Sampling:
-
Viable Cell Counting:
-
Perform serial dilutions of the withdrawn samples and plate them onto SDA plates.
-
Incubate the plates at 35°C for 24-48 hours and count the number of colonies (CFU/mL).
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration.
-
Fungicidal activity is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[21]
-
Fungistatic activity is characterized by a <3-log10 reduction in CFU/mL.
Safety and Selectivity Assessment
A crucial aspect of antifungal drug development is ensuring that the compounds are selectively toxic to fungal cells with minimal effects on host cells.[22]
Protocol 4: Mammalian Cell Cytotoxicity Assay
Objective: To assess the in vitro toxicity of thiazole compounds against mammalian cell lines.
Materials:
-
Mammalian cell lines (e.g., HeLa, HepG2, or primary cells).[23][24]
-
Appropriate cell culture medium (e.g., DMEM, MEM).
-
Fetal Bovine Serum (FBS).
-
96-well cell culture plates.
-
Cell viability assay reagents (e.g., MTT, MTS, resazurin).[22]
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Expose the cells to serial dilutions of the thiazole compounds for a specified period (e.g., 24, 48, or 72 hours).[25]
-
-
Viability Assessment:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%. The selectivity index (SI) can then be calculated as the ratio of CC50 to MIC. A higher SI value indicates greater selectivity for the fungal pathogen.
Data Presentation
Quantitative data from the in vitro assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: In Vitro Antifungal Activity and Cytotoxicity of Thiazole Compounds
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | CC50 (µg/mL) on HeLa cells | Selectivity Index (SI = CC50/MIC) |
| Thiazole A | C. albicans ATCC 90028 | 4 | 8 | >128 | >32 |
| Thiazole B | C. albicans ATCC 90028 | 2 | 4 | 64 | 32 |
| Fluconazole | C. albicans ATCC 90028 | 1 | >64 | >256 | >256 |
| Thiazole A | C. krusei ATCC 6258 | 8 | 16 | >128 | >16 |
| Thiazole B | C. krusei ATCC 6258 | 4 | 8 | 64 | 16 |
| Fluconazole | C. krusei ATCC 6258 | 64 | >64 | >256 | >4 |
Advanced and In Vivo Studies
Promising candidates from in vitro studies should be further evaluated in more complex models.
Investigating the Mechanism of Action
To confirm that the thiazole compounds are acting via the intended pathway, an ergosterol quantification assay can be performed. This typically involves treating fungal cells with the compound, extracting the sterols, and analyzing the sterol profile using spectrophotometry or chromatography. A decrease in ergosterol levels and an accumulation of lanosterol would support the proposed mechanism of action.[8]
In Vivo Efficacy Models
For compounds with a strong in vitro profile and a favorable selectivity index, evaluation in animal models of fungal infection is the next critical step.[26][27] These models are essential for understanding the compound's pharmacokinetics, pharmacodynamics, and overall efficacy in a living system.[27] Common models include murine models of systemic candidiasis, aspergillosis, or cryptococcosis.[26][27] Non-mammalian models, such as the Galleria mellonella (wax moth larva) model, can also be used for initial in vivo screening due to their cost-effectiveness and ethical advantages.[27][28]
In Vivo Experimental Workflow
Caption: A general workflow for in vivo evaluation of a lead thiazole compound.
Conclusion
The experimental design outlined in this application note provides a robust framework for the systematic evaluation of the antifungal activity of novel thiazole compounds. By employing standardized in vitro assays, researchers can reliably determine the potency, spectrum of activity, and selectivity of their compounds. This structured approach, progressing from initial screening to detailed mechanistic and in vivo studies, is essential for identifying promising lead candidates for the development of new and effective antifungal therapies. The integration of established protocols from CLSI and EUCAST ensures the generation of high-quality, reproducible data that is critical for advancing antifungal drug discovery.
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Al-Hatmi, A. M. S., et al. (2018). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi. [Link]
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Bîcu, E., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules. [Link]
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Application Notes and Protocols for the Evaluation of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of 2-Aminothiazoles in Oncology
The 2-aminothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and oncology drug discovery.[1][2][3] This structural motif is a core component of clinically approved anticancer agents such as the tyrosine kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1] The versatility of the 2-aminothiazole ring allows for extensive structural modifications, leading to a vast library of derivatives with potent and selective cytotoxic activities against a broad spectrum of human cancer cell lines, including those of the breast, lung, colon, and leukemia.[1][4] This document provides a comprehensive guide for the in vitro evaluation of a specific derivative, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide , in cancer cell lines.
The rationale for investigating this particular compound stems from studies on structurally related 2-amino-thiazole-4-carboxamides, which have demonstrated moderate to potent anti-proliferative activities. For instance, a series of such compounds exhibited antitumor activity with IC50 values in the low micromolar range against MCF7 breast cancer and NCI-H1650 lung cancer cells.[5] The primary objectives for characterizing a novel compound like this compound are to determine its cytotoxic potential, elucidate its mechanism of action, and identify potential cancer types for which it may be a therapeutic candidate.
Proposed Mechanism of Action and Key Cellular Targets
While the precise mechanism of this compound is yet to be elucidated, related compounds from the 2-aminothiazole class have been shown to exert their anticancer effects through various mechanisms. These include the inhibition of critical protein kinases involved in cell proliferation and survival, such as EGFR, HER2, VEGFR-2, and cyclin-dependent kinases (CDKs).[6] Furthermore, many 2-aminothiazole derivatives have been observed to induce apoptosis (programmed cell death) and cause cell cycle arrest, often at the G2/M phase.[6][7][8] Therefore, a logical starting point for the investigation of this novel compound would be to assess its impact on these fundamental cellular processes.
Caption: A phased experimental workflow for compound evaluation.
Protocols for In Vitro Evaluation
The following protocols provide detailed, step-by-step methodologies for the key experiments outlined in the workflow. It is essential to maintain aseptic cell culture techniques throughout these procedures.
Cell Viability Assay (MTT Assay) to Determine IC50
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. [9]The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay. [10] Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (specific to each cell line)
-
96-well plates
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Harvest logarithmically growing cells and determine cell concentration. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment. [9][11]2. Compound Preparation and Treatment: Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. [12][13]3. Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C. [9]5. Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [9]6. Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value. [9] Data Presentation: Hypothetical IC50 Values
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 48 | To be determined |
| A549 | Lung Carcinoma | 48 | To be determined |
| HCT116 | Colorectal Carcinoma | 48 | To be determined |
| PC-3 | Prostate Adenocarcinoma | 48 | To be determined |
| HL-60 | Leukemia | 48 | To be determined |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Collection: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes. [12]3. Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL. [12]5. Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and untreated cancer cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Treat cells as in the apoptosis assay. Collect approximately 1 x 10^6 cells per sample and centrifuge at 300 x g for 5 minutes. [12]2. Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of cold 70% ethanol dropwise while gently vortexing. Fix the cells overnight at -20°C. [12]3. Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial in vitro characterization of this compound. The data generated from these experiments will be instrumental in determining the compound's anticancer efficacy and shedding light on its mechanism of action. Positive results, such as potent cytotoxicity in specific cancer cell lines and clear evidence of apoptosis induction or cell cycle arrest, would warrant further investigation. Subsequent studies could include western blotting to identify the modulation of specific signaling proteins, in vivo studies in animal models, and structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties. The 2-aminothiazole scaffold continues to be a rich source of novel anticancer agents, and a systematic evaluation of new derivatives is essential for advancing cancer therapy. [1][3]
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Application Note: A Systematic Approach to Developing Structure-Activity Relationship (SAR) Studies for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Abstract: The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This application note provides a comprehensive, in-depth guide for researchers and drug development professionals on establishing a robust Structure-Activity Relationship (SAR) study for the lead compound, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide . The guide follows an integrated strategy, combining rational analog design, efficient chemical synthesis, systematic biological evaluation, and complementary in silico modeling to accelerate the optimization of this promising scaffold.
Deconstruction of the Core Scaffold and Rationale for Modification
The foundational step in any SAR study is to dissect the lead compound into distinct, modifiable regions.[4] This allows for a systematic exploration of how changes in sterics, electronics, and hydrogen bonding potential at each position impact biological activity. The lead compound, this compound, can be logically divided into three primary regions for initial investigation.
-
Region 1 (R1): The 2-Amino Group. This site is a critical hydrogen bond donor and a key point for introducing diversity. Modifications here can influence target engagement and physicochemical properties.
-
Region 2 (R2): The N-Alkyl Carboxamide. The isopropyl group provides a specific steric profile. Varying its size, cyclicity, and polarity can probe the binding pocket's dimensions and hydrophobicity.
-
Region 3 (R3): The Thiazole C5 Position. While unsubstituted in the lead, this position is a vector for exploring additional interactions within the target's binding site.
Caption: General synthetic workflow for analog library generation.
Protocol 2.2: Step-by-Step Synthesis of a Representative Analog (2-acetamido-N-cyclopropyl-1,3-thiazole-4-carboxamide)
This protocol details the synthesis of an analog where R1 is an acetyl group and R2 is a cyclopropyl group.
-
Synthesis of Intermediate Thioamide (N-acetylthiourea):
-
To a solution of potassium thiocyanate (1.1 eq) in dry acetone, add acetyl chloride (1.0 eq) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Filter the resulting potassium chloride precipitate and use the filtrate containing the in-situ generated acetyl isothiocyanate directly in the next step.
-
-
Hantzsch Cyclization:
-
To the filtrate from the previous step, add aqueous ammonia (2.0 eq) and stir for 1 hour to form N-acetylthiourea.
-
Add ethyl 2-chloroacetoacetate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, and collect the precipitated solid (ethyl 2-acetamidothiazole-4-carboxylate) by filtration.
-
-
Saponification:
-
Suspend the ester intermediate (1.0 eq) in a 1:1 mixture of THF and water.
-
Add lithium hydroxide (1.5 eq) and stir at room temperature for 12-16 hours until TLC indicates complete consumption of the starting material.
-
Acidify the mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.
-
-
Amide Coupling:
-
Dissolve the carboxylic acid (1.0 eq) in dry DMF.
-
Add HATU (1.2 eq), DIPEA (3.0 eq), and cyclopropylamine (1.1 eq).
-
Stir the reaction at room temperature for 6-8 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final compound.
-
Table 1: Proposed Initial Analog Library for SAR Exploration
| Compound ID | R1 Modification (Rationale) | R2 Modification (Rationale) | R3 Modification (Rationale) |
| LEAD-001 | -NH₂ (Baseline) | Isopropyl (Baseline) | -H (Baseline) |
| ANA-002 | -NH-C(O)CH₃ (H-bond acceptor) | Isopropyl | -H |
| ANA-003 | -NH-SO₂CH₃ (H-bond acceptor, geometry) | Isopropyl | -H |
| ANA-004 | -NH-Phenyl (Steric bulk, π-stacking) | Isopropyl | -H |
| ANA-005 | -NH₂ | Cyclopropyl (Rigid, smaller) | -H |
| ANA-006 | -NH₂ | Cyclohexyl (Bulky, lipophilic) | -H |
| ANA-007 | -NH₂ | tert-Butyl (Bulky, lipophilic) | -H |
| ANA-008 | -NH₂ | Phenyl (Aromatic, rigid) | -H |
| ANA-009 | -NH₂ | Isopropyl | -Cl (Electron-withdrawing) |
| ANA-010 | -NH₂ | Isopropyl | -CH₃ (Electron-donating) |
Biological Evaluation and Screening Cascade
Given that many 2-aminothiazole derivatives exhibit potent anticancer activity, a logical starting point for biological evaluation is an in vitro cytotoxicity screen against relevant cancer cell lines. [5]A follow-up target-based assay can then elucidate the mechanism of action.
Protocol 3.1: In Vitro Cytotoxicity Screening (MTT Assay)
This protocol determines the concentration of a compound required to inhibit cell growth by 50% (IC₅₀).
-
Cell Seeding:
-
Culture human breast cancer cells (e.g., MCF-7) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO₂.
-
Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well microplate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each analog and a positive control (e.g., Doxorubicin) in DMSO.
-
Perform serial dilutions of the stock solutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (media with DMSO only) and "blank" wells (media only).
-
Incubate the plate for 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Data Acquisition:
-
Carefully remove the media from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
-
SAR Data Interpretation and Iterative Optimization
The primary goal of an SAR study is to convert raw biological data into actionable insights that guide the next round of analog design. [4][6]
Table 2: Hypothetical SAR Data from Primary Screening
| Compound ID | R1 | R2 | R3 | IC₅₀ vs. MCF-7 (µM) |
| LEAD-001 | -NH₂ | Isopropyl | -H | 15.2 |
| ANA-002 | -NH-C(O)CH₃ | Isopropyl | -H | 1.8 |
| ANA-004 | -NH-Phenyl | Isopropyl | -H | 8.9 |
| ANA-005 | -NH₂ | Cyclopropyl | -H | 25.6 |
| ANA-006 | -NH₂ | Cyclohexyl | -H | 5.4 |
| ANA-009 | -NH₂ | Isopropyl | -Cl | > 50 |
| Doxorubicin | - | - | - | 0.5 |
Interpretation of Hypothetical Results:
-
R1 Analysis: Acylation of the 2-amino group (ANA-002) dramatically increased potency by nearly 10-fold compared to the parent (LEAD-001). [7]This suggests the pocket may favor a hydrogen bond acceptor or that the acetyl group engages in a beneficial hydrophobic interaction. The larger phenyl substitution (ANA-004) was less tolerated, indicating a potential steric clash.
-
R2 Analysis: Replacing the isopropyl group with a smaller, rigid cyclopropyl ring (ANA-005) was detrimental to activity. However, increasing the lipophilic bulk with a cyclohexyl group (ANA-006) improved potency, suggesting a hydrophobic pocket in this region.
-
R3 Analysis: Introduction of a chloro group at the C5 position (ANA-009) abolished activity, indicating this position is likely sensitive to substitution.
Caption: The iterative cycle of SAR-driven lead optimization.
Complementary In Silico Analysis
Computational methods serve to rationalize experimental findings and predict the activity of new compounds, thereby reducing the number of molecules that need to be synthesized and tested. [8][9]
Protocol 5.1: Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR establishes a mathematical correlation between the chemical properties of a set of molecules and their biological activity. [10]
-
Data Set Preparation: Compile the structures and corresponding IC₅₀ values of the synthesized analogs.
-
Descriptor Calculation: For each molecule, calculate a variety of physicochemical descriptors (e.g., LogP, molecular weight, polar surface area, electronic properties).
-
Model Generation: Use statistical methods (e.g., multiple linear regression, partial least squares) to build a mathematical equation linking the most relevant descriptors to the observed biological activity.
-
Model Validation: Validate the model's predictive power using internal (e.g., cross-validation) and external test sets of compounds. The validated model can then be used to predict the IC₅₀ of virtual, unsynthesized compounds to prioritize future synthetic efforts.
Protocol 5.2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein, providing insights into binding interactions at the atomic level.
-
Target Preparation: Obtain the 3D crystal structure of the biological target (e.g., a specific kinase) from the Protein Data Bank (PDB) or generate a homology model. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate low-energy 3D conformers of the most active analogs (e.g., ANA-002, ANA-006).
-
Docking Simulation: Use docking software (e.g., AutoDock, Glide) to place the ligands into the defined binding site of the target protein. The program will score different poses based on a scoring function that estimates binding affinity.
-
Analysis: Analyze the top-scoring poses to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking). This can explain why ANA-002 is more potent than LEAD-001 (e.g., the acetyl oxygen forms a new hydrogen bond with a backbone amide) and guide the design of new analogs to further exploit these interactions.
References
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
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Maddry, J. A., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(1), 436-441. [Link]
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Richard, A. M., Rabinowitz, J. R., & Waters, M. D. (1989). Strategies for the use of computational SAR methods in assessing genotoxicity. Mutation Research/Reviews in Genetic Toxicology, 221(3), 181-196. [Link]
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Wang, L., et al. (2023). Application of Mathematical Modeling and Computational Tools in the Modern Drug Design and Development Process. Molecules, 28(15), 5769. [Link]
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Singh, D., et al. (2023). Computational transformation in drug discovery: A comprehensive study on molecular docking and quantitative structure activity relationship (QSAR). Hepatoma Communications, 2(1), e0033. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-2574. [Link]
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El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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El-Gazzar, M. G., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30580-30594. [Link]
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Talebi, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Medicinal Chemistry, 64(3), 1231-1262. [Link]
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Gray, D. W., et al. (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PLoS ONE, 11(5), e0155219. [Link]
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TTT-28 Synthesis Group. (2014). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 57(15), 6344-6361. [Link]
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Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 187, 111956. [Link]
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- Google Patents. (1999).
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cell-based assays for evaluating cytotoxicity of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Application Notes & Protocols
Topic: Cell-Based Assays for Evaluating the Cytotoxicity of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Duality of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2][3] Derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[4][5][6] The target compound, this compound, belongs to this versatile class. While its therapeutic potential is of significant interest, the 2-aminothiazole core has also been flagged as a potential "toxicophore"—a chemical structure that can be metabolically activated to form reactive metabolites, potentially leading to cellular toxicity.[1]
This inherent duality necessitates a rigorous and multi-faceted evaluation of its cytotoxic profile early in the drug discovery process. A thorough understanding of a compound's effect on cell health is critical for determining its therapeutic window and predicting potential adverse effects.[7] This document provides a detailed guide for assessing the cytotoxicity of this compound using a panel of robust, validated cell-based assays.
The Rationale for a Multi-Parametric Approach to Cytotoxicity
Relying on a single assay to determine cytotoxicity can be misleading.[7] A compound might, for instance, inhibit mitochondrial function without causing immediate cell death, leading to a false-positive result in a metabolic assay. Conversely, a compound could induce apoptosis, which may not be immediately detected by an assay that only measures membrane integrity. To build a trustworthy and comprehensive cytotoxicity profile, we advocate for a multi-parametric approach that interrogates different cellular events.
This guide focuses on three distinct, yet complementary, assays:
-
MTT Assay: Measures metabolic activity as an indicator of cell viability.[8][9]
-
LDH Release Assay: Quantifies the loss of plasma membrane integrity, a hallmark of necrosis.[10][11][12]
-
Caspase-3/7 Assay: Specifically detects the activity of key executioner caspases, providing a definitive measure of apoptosis.[13][14][15]
By integrating the data from these three assays, researchers can distinguish between cytostatic effects (inhibition of proliferation) and cytotoxic effects (cell death) and begin to elucidate the primary mechanism of cell death—be it apoptosis or necrosis.
Caption: Interrogating different cellular pathways provides a complete cytotoxicity profile.
Experimental Workflow Overview
The overall process involves culturing a suitable cell line, treating the cells with a dilution series of the test compound, and then performing the three parallel assays to generate dose-response curves and calculate IC₅₀ (half-maximal inhibitory concentration) values.
Caption: A streamlined workflow for comprehensive cytotoxicity assessment.
Protocol 1: Cell Viability via MTT Assay
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[8] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.[8]
Materials
| Reagent | Details |
| Cell Line | e.g., A549 (lung carcinoma), MCF-7 (breast carcinoma), or a relevant line. |
| Culture Medium | DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin. |
| Test Compound | This compound. |
| Vehicle | DMSO (Dimethyl sulfoxide), cell culture grade. |
| MTT Reagent | 5 mg/mL in sterile PBS, filtered, stored at 4°C protected from light. |
| Solubilization Buffer | e.g., 10% SDS in 0.01 M HCl, or pure DMSO. |
| Equipment | 96-well flat-bottom plates, multichannel pipette, plate reader (570 nm). |
Step-by-Step Protocol
-
Cell Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[16]
-
Compound Treatment: Prepare a 2X concentration series of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls: Include wells with untreated cells (negative control), cells treated with vehicle (e.g., 0.5% DMSO) only, and wells with medium only (blank).
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.[17]
-
Formazan Formation: Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[16][18]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Measure the absorbance at 570 nm using a microplate reader.
Data Analysis
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100
-
-
Plot % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Necrosis via LDH Release Assay
Principle of the Assay
Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane, a key feature of necrosis.[10][11][12] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt to a colored formazan product. The amount of color is proportional to the amount of LDH released and, therefore, to the number of necrotic cells.[12]
Materials
| Reagent | Details |
| Cell Line & Medium | As per MTT assay. |
| Test Compound & Vehicle | As per MTT assay. |
| LDH Assay Kit | Commercially available kit (e.g., from Thermo Fisher, Promega, Abcam). |
| Lysis Buffer | Typically 10X, provided in the kit to create a maximum LDH release control. |
| Equipment | 96-well flat-bottom plates, plate reader (490 nm). |
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is crucial to set up three control groups:
-
Vehicle Control: Measures spontaneous LDH release.
-
Compound-Treated: Measures LDH release induced by the compound.
-
Maximum Release Control: Add Lysis Buffer (as per kit instructions) 1 hour before the end of incubation to lyse all cells, representing 100% cytotoxicity.
-
-
Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.
-
Transfer Supernatant: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's protocol and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.
Data Analysis
-
Subtract the background absorbance (from medium-only wells) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound_Abs - Vehicle_Abs) / (Max_Release_Abs - Vehicle_Abs)] * 100
-
-
Plot % Cytotoxicity against the log of the compound concentration to determine the IC₅₀ value.
Protocol 3: Apoptosis via Caspase-3/7 Activity Assay
Principle of the Assay
A hallmark of apoptosis is the activation of executioner caspases, particularly caspase-3 and caspase-7.[14] This assay utilizes a pro-luminescent substrate containing the DEVD peptide sequence, which is a specific target for activated caspase-3 and -7.[19] When cleaved by the active caspases, the substrate releases a luminescent signal (e.g., aminoluciferin), which is measured and is directly proportional to the amount of caspase activity.[13]
Materials
| Reagent | Details |
| Cell Line & Medium | As per MTT assay. White-walled 96-well plates are required for luminescence. |
| Test Compound & Vehicle | As per MTT assay. |
| Positive Control | A known apoptosis inducer (e.g., 10 µM Camptothecin or 1 µM Staurosporine). |
| Caspase-Glo® 3/7 Assay Kit | Commercially available kit (e.g., from Promega). |
| Equipment | White-walled 96-well plates, luminometer. |
Step-by-Step Protocol
-
Cell Seeding and Treatment: Follow steps 1-2 of the MTT protocol, using white-walled plates. Include wells for a positive control (e.g., Camptothecin) to validate the assay.
-
Incubation: Incubate for a shorter duration appropriate for apoptosis detection (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 1 minute. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate luminometer.
Data Analysis
-
Calculate the fold change in caspase activity relative to the vehicle control:
-
Fold Change = Luminescence_treated / Luminescence_vehicle_control
-
-
Plot the fold change against the log of the compound concentration. This data reveals the concentration at which the compound induces a significant apoptotic response.
Data Summary and Interpretation
The final step is to consolidate the data from all three assays to build a comprehensive profile.
| Assay Endpoint | Metric | Interpretation | Example Result (Hypothetical) |
| MTT Assay | IC₅₀ (µM) | Concentration causing 50% reduction in metabolic activity. Indicates loss of viability. | 15 µM |
| LDH Assay | IC₅₀ (µM) | Concentration causing 50% of maximum LDH release. Indicates loss of membrane integrity (necrosis). | > 100 µM |
| Caspase-3/7 Assay | Fold Change | Induction of caspase activity. A significant increase indicates apoptosis. | 8-fold increase at 15 µM |
Interpretation of Hypothetical Results: In this example, the compound shows an IC₅₀ of 15 µM in the MTT assay, indicating a loss of cell viability. The LDH assay shows a very high IC₅₀ (>100 µM), suggesting that the compound does not cause significant necrosis at therapeutic concentrations. Crucially, the Caspase-3/7 assay shows a strong, dose-dependent increase in activity that correlates with the MTT results. This combined data strongly suggests that This compound induces cytotoxicity primarily through the induction of apoptosis , not necrosis.
References
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Jurca, T., et al. (2018). 2-Amino-1,3,4-thiadiazole as a Potential Scaffold for Promising Antimicrobial Agents. Drug Design, Development and Therapy. [Link]
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El-Metwaly, A. M., et al. (2021). Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. Molecules. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Der Pharma Chemica. (2014). Synthesis of novel 2-amino thiazole derivatives. [Link]
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ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?[Link]
-
EXCLI Journal. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
-
Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
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Mohamed, B. M. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
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Al-Ostath, R., et al. (2024). Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents. Pharmaceuticals. [Link]
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PMC. Thiazole conjugated amino acid derivatives as potent cytotoxic agents. [Link]
-
National Center for Biotechnology Information. Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity. [Link]
-
ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]
-
Durand, R. E., & LePard, N. E. (2010). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Mutation Research. [Link]
-
Chinese Chemical Letters. (2015). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]
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protocols.io. (2023). MTT (Assay protocol). [Link]
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bioRxiv. (2024). Drug-induced cytotoxicity prediction in muscle cells, an application of the Cell Painting assay. [Link]
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PLOS ONE. (2024). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. [Link]
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Mastering the Purification of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide: An Application Guide
Introduction: The Critical Role of Purity in Thiazole Carboxamide Drug Candidates
The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs. 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, a member of this important class, represents a key intermediate and potential active pharmaceutical ingredient (API) in various drug discovery programs. The efficacy and safety of any pharmaceutical compound are inextricably linked to its purity.[1] The presence of impurities, even in minute quantities, can lead to altered pharmacological or toxicological profiles, compromising patient safety and clinical outcomes.
This comprehensive guide provides detailed application notes and protocols for the purification of synthesized this compound. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven methodologies. The focus is on robust, reproducible techniques that ensure the high purity required for downstream applications, from preclinical studies to formulation development.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The choice of purification strategy is dictated by the nature of the impurities present in the crude product. The synthesis of this compound, often accomplished via a Hantzsch-type thiazole synthesis or subsequent amide coupling, can generate a variety of byproducts.[2][3]
Common Impurities May Include:
-
Unreacted Starting Materials: Such as the corresponding α-haloketone, thiourea, and the appropriate amine or carboxylic acid precursor.
-
Reaction Intermediates: Incomplete cyclization or amide formation can leave residual intermediates.
-
Side-Reaction Products: Over-alkylation, dimerization, or rearrangement products can form under certain reaction conditions.
-
Reagents and Catalysts: Residual acids, bases, or coupling agents used in the synthesis.
-
Degradation Products: The thiazole ring can be susceptible to degradation under harsh work-up or purification conditions.
A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the major impurities and informing the selection of the most appropriate purification method.
Purification Strategies: From Bench-Scale to Preparative Applications
The purification of this compound, a moderately polar compound, can be effectively achieved through several techniques. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Recrystallization: The Classic Approach to High Purity
Recrystallization is a powerful and cost-effective technique for purifying crystalline solids.[4] The principle lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. For 2-amino-N-substituted-1,3-thiazole-4-carboxamides, which are typically solids, recrystallization is often the method of choice for achieving high purity on a larger scale.
Key Considerations for Solvent Selection:
-
The ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures.
-
Impurities should either be highly soluble or sparingly soluble in the chosen solvent at all temperatures.
-
The solvent should be chemically inert towards the compound and have a boiling point that allows for easy removal.
Protocol 1: Single-Solvent Recrystallization
-
Solvent Screening: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, toluene) at room temperature and upon heating. A mixture of polar and non-polar solvents can also be effective. For 2-aminothiazole derivatives, solvent systems like tetrahydrofuran (THF)/hexane and methanol/water have been reported to be effective.[5]
-
Dissolution: In a suitable flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve full dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization
This method is useful when a single solvent does not provide the desired solubility profile.
-
Solvent Selection: Choose a pair of miscible solvents. The target compound should be soluble in one solvent ("good" solvent) and insoluble in the other ("bad" solvent).
-
Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.
-
Inducing Crystallization: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly turbid. If turbidity persists, add a few drops of the hot "good" solvent to redissolve the precipitate.
-
Cooling and Isolation: Allow the solution to cool slowly, and follow steps 5 and 6 from the single-solvent protocol.
| Parameter | Recommended Solvents/Conditions | Rationale |
| Primary Solvents | Ethanol, Methanol, Isopropanol, Acetonitrile | The amide and aminothiazole groups impart polarity, making the compound soluble in polar protic and aprotic solvents at elevated temperatures. |
| Co-solvents (for two-solvent systems) | Hexane, Toluene, Water | These can be used to decrease the solubility of the target compound upon cooling, thus inducing crystallization. |
| Temperature Range | 25°C to boiling point of the solvent | To exploit the temperature-dependent solubility of the compound. |
Flash Column Chromatography: For Rapid and Efficient Separation
Flash column chromatography is a widely used technique for the purification of organic compounds, particularly for complex mixtures or when recrystallization is not feasible.[6][7] It utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture) to separate components based on their differential adsorption to the stationary phase.
dot
Caption: Workflow for Flash Column Chromatography.
Protocol 3: Flash Column Chromatography
-
TLC Analysis and Solvent System Selection: Before running the column, determine the optimal mobile phase using TLC. The target compound should have an Rf value of approximately 0.2-0.4 for good separation.[8] For a polar amide like this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is suitable.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a layer of sand on top to protect the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent. If the compound has low solubility in the mobile phase, it can be adsorbed onto a small amount of silica gel (dry loading). Apply the sample evenly to the top of the column.
-
Elution: Begin eluting the column with the mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective for separating compounds with a wide range of polarities.[9]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
| Parameter | Recommended Conditions | Rationale/Tips |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard choice for normal-phase chromatography of polar organic molecules. |
| Mobile Phase (Gradient) | Start with Hexane/Ethyl Acetate (e.g., 70:30) and gradually increase to 100% Ethyl Acetate, then introduce Methanol (e.g., Ethyl Acetate/Methanol 95:5) | This gradient will elute non-polar impurities first, followed by the target compound, and finally more polar impurities. The addition of a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce tailing for basic compounds like 2-aminothiazoles.[8] |
| Loading Technique | Dry loading is preferred for compounds with limited solubility in the mobile phase. | Ensures a narrow band at the start of the chromatography, leading to better separation. |
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the Highest Purity
Preparative HPLC is a high-resolution purification technique that is ideal for obtaining very pure compounds, albeit on a smaller scale compared to recrystallization or flash chromatography.[10] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate significant quantities of material.
dot
Caption: Workflow for Preparative HPLC.
Protocol 4: Preparative Reversed-Phase HPLC
-
Analytical Method Development: First, develop an analytical HPLC method to achieve good separation of the target compound from its impurities. A C18 column is a common choice for reversed-phase separation of moderately polar compounds.[7]
-
Mobile Phase: A typical mobile phase consists of a mixture of water (A) and an organic solvent like acetonitrile or methanol (B), often with an acidic modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.
-
Method Scouting: Run a series of gradient elutions on the analytical scale to determine the optimal separation conditions.
-
Scale-Up: Once a suitable analytical method is established, scale it up for preparative HPLC. This involves adjusting the flow rate and injection volume according to the larger column dimensions.
-
Purification Run: Dissolve the crude product in a suitable solvent (e.g., methanol or DMSO) and inject it onto the preparative column.
-
Fraction Collection: Collect fractions as they elute from the column, typically triggered by a UV detector.
-
Post-Purification Analysis: Analyze the collected fractions by analytical HPLC to determine their purity.
-
Product Isolation: Combine the pure fractions and remove the solvents, often by lyophilization (freeze-drying) if the mobile phase is water/acetonitrile or by rotary evaporation.
| Parameter | Recommended Conditions | Rationale/Tips |
| Stationary Phase | C18 silica gel (e.g., 5-10 µm particle size) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid or Trifluoroacetic Acid | The acidic modifier helps to protonate the amino group, leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol + 0.1% Formic Acid or Trifluoroacetic Acid | Acetonitrile often provides better resolution for aromatic compounds compared to methanol. |
| Gradient | A shallow gradient from a low to a high percentage of mobile phase B (e.g., 10-90% B over 20-30 minutes) | A shallow gradient is crucial for resolving closely eluting impurities. |
| Detection | UV at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy). A wavelength around 238 nm or 272 nm can be a good starting point for thiazole derivatives.[11][12] |
Purity Assessment: Ensuring the Quality of the Final Product
After purification, it is essential to rigorously assess the purity of the this compound. A combination of analytical techniques should be employed to confirm the identity and quantify the purity of the final compound.[13][14]
Recommended Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity. An analytical HPLC run of the purified product should show a single major peak. Purity is typically expressed as the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the purified compound and can help in identifying any co-eluting impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the compound and can detect impurities that may not be visible by HPLC.
-
Melting Point: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound is a critical step in its development as a potential pharmaceutical agent. The choice of the optimal purification technique—recrystallization, flash column chromatography, or preparative HPLC—depends on the specific requirements of the project, including the scale, the impurity profile, and the desired final purity. By carefully selecting and optimizing the purification method and subsequently verifying the purity with appropriate analytical techniques, researchers can ensure the quality and reliability of this important building block for drug discovery.
References
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SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]
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NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
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Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
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University of Rochester Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
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King Group. (n.d.). Successful Flash Chromatography. Retrieved from [Link]
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Columbia University. (n.d.). Column chromatography. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]
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Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens. Retrieved from [Link]
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University of Sussex. (2023, June 9). New methods for the rapid synthesis of thiazoles. Retrieved from [Link]
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EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]
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ResearchGate. (2024, November). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
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ResearchGate. (2020, November 2). What is the best technique for amide purification? Retrieved from [Link]
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ResearchGate. (2025, August 10). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. Retrieved from [Link]
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Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012, October 1). DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR SOME AZOLES IN PHARMACEUTICAL PREPARATION. Retrieved from [Link]
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PubMed. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]
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Application Notes and Protocols: Formulation of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide for In Vivo Studies
Introduction: Navigating the Formulation Challenges of a Novel Thiazole Derivative
The compound 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide belongs to the thiazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including potential applications in oncology and as antimicrobials.[1][2][3][4] The successful in vivo evaluation of this and similar drug candidates is critically dependent on the development of a stable and bioavailable formulation that ensures consistent and reproducible exposure in preclinical animal models.
Heterocyclic compounds like this compound often exhibit poor aqueous solubility, which presents a significant hurdle for in vivo studies, particularly for intravenous and oral administration.[5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating this compound for preclinical in vivo evaluation. The protocols and strategies outlined herein are based on established principles of pharmaceutical formulation for poorly soluble molecules and are intended to serve as a robust starting point for experimental work.[7][8][9]
Part 1: Pre-Formulation Assessment - The Foundation of a Successful Formulation
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is paramount. This initial characterization will inform the selection of the most appropriate formulation strategy.
Solubility Determination
The solubility of the test compound should be determined in a range of pharmaceutically acceptable vehicles. This data is crucial for identifying potential solvent systems and for classifying the compound's solubility characteristics.
Protocol 1: Equilibrium Solubility Assessment
-
Vehicle Selection: Prepare a panel of vehicles commonly used in preclinical studies. A suggested starting panel is provided in the table below.
-
Sample Preparation: Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Table 1: Suggested Vehicles for Initial Solubility Screening
| Vehicle Category | Specific Examples | Rationale |
| Aqueous Buffers | Phosphate-Buffered Saline (PBS) pH 7.4 | Simulates physiological pH. |
| Co-solvents | 10% DMSO / 90% Saline | Common starting point for solubilizing compounds. |
| 20% Solutol® HS 15 / 80% Water | Non-ionic solubilizer and emulsifying agent. | |
| 40% PEG 400 / 60% Water | Widely used water-miscible co-solvent.[10] | |
| Surfactants | 1% Tween® 80 in Saline | Non-ionic surfactant to improve wetting and solubility. |
| Lipids | Corn Oil, Sesame Oil | For potential lipid-based formulations.[10] |
| Cyclodextrins | 10% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | Forms inclusion complexes to enhance solubility.[6] |
Solid-State Characterization
Understanding the solid-state properties of the compound can provide insights into its dissolution behavior and stability.
-
Microscopy: Visual examination of the crystalline form and particle size.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess crystallinity.
-
Powder X-Ray Diffraction (PXRD): To identify the crystalline form and detect polymorphism.
Chemical Stability
A preliminary assessment of the compound's stability in the chosen formulation vehicle is essential to ensure that the administered dose remains consistent throughout the study.
Protocol 2: Formulation Stability Assessment
-
Preparation: Prepare the formulation at the target concentration.
-
Storage: Store aliquots of the formulation at different conditions (e.g., 4°C, room temperature, 37°C).
-
Analysis: At various time points (e.g., 0, 4, 8, 24 hours), analyze the concentration of the compound by HPLC. The appearance of new peaks may indicate degradation.
Part 2: Formulation Strategies for In Vivo Administration
Based on the pre-formulation data, an appropriate formulation strategy can be selected. The goal is to achieve a homogenous and stable preparation at the desired concentration for accurate dosing.
Decision-Making Workflow
The following diagram illustrates a typical decision-making process for selecting a formulation strategy for a poorly soluble compound.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Welcome to the technical support center for the synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure high purity of the final product. We will delve into the mechanistic rationale behind procedural choices, provide detailed troubleshooting guides, and offer optimized protocols grounded in established chemical principles.
Synthetic Overview & Strategy
The synthesis of this compound is most reliably achieved via a two-stage process. The foundational Hantzsch thiazole synthesis is employed to construct the core heterocyclic system, followed by a standard amide coupling reaction to introduce the N-isopropyl group.[1][2][3]
This modular approach allows for optimization at each distinct chemical transformation, providing better control over purity and yield.
Caption: Overall two-stage synthetic workflow.
Troubleshooting Guide & FAQs: Stage 1 (Hantzsch Synthesis)
The Hantzsch synthesis is a robust method for creating the thiazole ring, but it is not without its challenges.[3][4] This section addresses the most common issues encountered during the synthesis of the key intermediate, ethyl 2-amino-1,3-thiazole-4-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the Hantzsch synthesis of this intermediate? A: The most common cause is the instability of the α-halocarbonyl starting material, ethyl bromopyruvate. It is a potent lachrymator and can readily self-condense or polymerize, especially under basic conditions or upon prolonged storage. Using freshly distilled or high-purity ethyl bromopyruvate and adding it slowly to the reaction mixture can significantly mitigate this issue. Another factor is incomplete reaction, which can be addressed by ensuring adequate reflux time and monitoring via Thin Layer Chromatography (TLC).[5]
Q2: My reaction mixture turned dark brown/black immediately. What happened? A: This typically indicates polymerization or decomposition of the ethyl bromopyruvate. This can be triggered by impurities, too rapid addition of reagents, or localized "hot spots" in the reaction flask. Ensure the reaction is well-stirred and heating is applied evenly.
Q3: Are there common side products I should be aware of? A: Yes. Besides polymerization, the primary side product is often unreacted starting material. In some cases, with substituted thioureas (not applicable here, but good to know), N,S-di-alkylation can occur. The workup procedure, involving basification to precipitate the product, is crucial for removing water-soluble impurities and unreacted thiourea.[5]
Troubleshooting Matrix: Stage 1
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Low to No Product Formation (TLC shows only starting materials) | 1. Insufficient Heat/Time: The reaction kinetics are too slow. 2. Inactive Reagents: Degradation of ethyl bromopyruvate. | 1. Increase Reflux Time: Monitor the reaction by TLC every 2-4 hours until the starting material spot disappears. The reaction can take up to 24 hours.[5] 2. Verify Reagent Quality: Use freshly opened or distilled ethyl bromopyruvate. Confirm the identity and purity of thiourea. |
| Reaction Mixture is a Dark, Tarry Mass | Polymerization: Uncontrolled, rapid self-condensation of ethyl bromopyruvate. | Control Reagent Addition: Add the ethyl bromopyruvate dropwise to the heated solution of thiourea in ethanol. This maintains a low instantaneous concentration of the electrophile, favoring the desired bimolecular reaction over polymerization. |
| Product Fails to Precipitate Upon Basification | 1. Insufficient Base: The pH is not high enough to deprotonate the thiazolium salt intermediate and reduce its water solubility. 2. Excessive Solvent: The product concentration is too low to precipitate. | 1. Check pH: Ensure the pH of the solution is adjusted to ~10 with a suitable base (e.g., 2M NaOH) to precipitate the free amine.[5] 2. Reduce Volume: If precipitation is sparse, concentrate the reaction mixture under reduced pressure before basification to increase product concentration. |
| Final Product is Impure After Filtration | Inadequate Washing: Trapped starting materials or salts within the precipitate. | Thorough Washing: Wash the filtered solid extensively with cold water to remove any inorganic salts (e.g., NaBr) and unreacted thiourea. A final wash with a cold, non-polar solvent like diethyl ether can remove organic impurities. |
Optimized Protocol 1: Ethyl 2-amino-1,3-thiazole-4-carboxylate
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add thiourea (1.5 eq.) and absolute ethanol (approx. 5 mL per gram of thiourea).
-
Reagent Addition: Heat the mixture to a gentle reflux to dissolve the thiourea. Once dissolved, add ethyl bromopyruvate (1.0 eq.) dropwise over 20-30 minutes.
-
Reaction: Maintain the reflux for 12-24 hours. Monitor the reaction's progress using TLC (Mobile Phase: 3:1 Petroleum Ether:Ethyl Acetate).[5] The reaction is complete when the ethyl bromopyruvate spot is no longer visible.
-
Work-up & Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture to about half its original volume using a rotary evaporator.
-
Pour the concentrated mixture into ice-cold water.
-
Slowly add 2M NaOH solution while stirring until the pH reaches ~10. An off-white solid should precipitate.[5]
-
Stir the slurry in an ice bath for 30 minutes to maximize precipitation.
-
-
Purification:
-
Collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with cold deionized water.
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
-
Troubleshooting Guide & FAQs: Stage 2 (Amide Formation)
The second stage involves converting the ester intermediate into the final N-isopropyl amide. The most reliable method is a two-step sequence: saponification of the ester to the carboxylic acid, followed by a standard amide coupling reaction.
Caption: Comparison of amide formation strategies.
Frequently Asked Questions (FAQs)
Q1: Why not react the ester directly with isopropylamine (direct aminolysis)? A: Direct aminolysis of an ester with an amine is often a sluggish reaction requiring high temperatures or prolonged reaction times, which can lead to side reactions and degradation of the thiazole ring. The saponification/coupling sequence is a more controlled, higher-yielding, and reliable method that proceeds under milder conditions.[6]
Q2: How do I choose the best amide coupling reagent? A: The choice depends on factors like cost, efficiency, and ease of byproduct removal. For this synthesis, carbodiimide reagents like EDC (a water-soluble version of DCC) are highly effective, especially when used with an additive like HOBt to suppress side reactions and minimize racemization (though not a concern for this achiral substrate).[7] Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HBTU, HATU) salts are also excellent but generally more expensive.
Comparison of Common Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons |
| Carbodiimides | EDC, DCC | Inexpensive, effective | DCC produces insoluble DCU byproduct; potential for side reactions without additives. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low side reactions | Expensive, generates phosphine oxide byproducts. |
| Aminium/Uronium Salts | HBTU, HATU | Very efficient, fast reactions | Expensive, can react with amine nucleophile if not pre-activated. |
Q3: The 2-amino group on the thiazole ring is also a nucleophile. Could it react during the amide coupling step? A: This is a valid concern. The exocyclic 2-amino group is generally less nucleophilic than a typical aliphatic amine like isopropylamine, especially after the electron-withdrawing carboxamide group is formed at the 4-position. However, to completely prevent self-condensation or acylation at the 2-amino position, it is critical to use the correct stoichiometry (typically a slight excess of the amine and coupling agents relative to the carboxylic acid) and to activate the carboxylic acid before or in the presence of the intended amine nucleophile (isopropylamine).
Troubleshooting Matrix: Stage 2
| Symptom / Observation | Potential Cause | Recommended Action & Scientific Rationale |
| Low Yield in Hydrolysis Step | Incomplete Saponification: Insufficient base or reaction time. | Monitor by TLC: Use a more polar solvent system to track the disappearance of the ester spot. If incomplete, add more NaOH solution and continue heating. Ensure complete dissolution of the ester in the reaction medium. |
| Low Yield in Coupling Step | 1. Inefficient Acid Activation: Coupling reagent has degraded or is insufficient. 2. Wet Reagents/Solvents: Water hydrolyzes the activated acid intermediate. | 1. Use Fresh Reagents: Use a fresh bottle of coupling reagent (e.g., EDC). Ensure stoichiometry is correct (typically 1.1-1.2 eq). 2. Use Anhydrous Conditions: Dry all glassware thoroughly. Use anhydrous solvents (e.g., DMF, DCM). |
| Difficult Purification of Final Product | Byproduct Contamination: Residual coupling agent byproducts (e.g., dicyclohexylurea from DCC, HOBt). | Choose Water-Soluble Reagents: Use EDC as the coupling agent. Its urea byproduct is water-soluble and easily removed during an aqueous workup.[7] Perform Aqueous Workup: After the reaction, perform a standard aqueous workup (e.g., wash with dilute acid, then base) to remove unreacted amines, acids, and water-soluble byproducts before chromatography. |
Optimized Protocols: Stage 2
Protocol 2A: Saponification to 2-Amino-1,3-thiazole-4-carboxylic acid
-
Setup: Dissolve the ethyl ester intermediate (1.0 eq.) in a suitable solvent like methanol or THF.
-
Reaction: Add an aqueous solution of NaOH (2.0-3.0 eq.) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours, or until TLC indicates complete consumption of the ester.
-
Work-up:
-
Cool the mixture in an ice bath.
-
Carefully acidify the solution with 1M HCl until the pH is ~4-5. The carboxylic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under vacuum. This acid is often used in the next step without further purification.
-
Protocol 2B: EDC/HOBt-Mediated Amide Coupling
-
Setup: In a dry, inert atmosphere (N₂ or Argon), dissolve the carboxylic acid intermediate (1.0 eq.), HOBt (1.1 eq.), and isopropylamine (1.2 eq.) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq.) portion-wise over 10 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final, high-purity this compound.
References
-
Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central. [Link]
-
Optimization of the reaction conditions for the synthesis of 4a. (n.d.). ResearchGate. [Link]
-
Thiazole formation through a modified Gewald reaction. (2015). PubMed Central. [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Optimization of the reaction conditions a. (n.d.). ResearchGate. [Link]
-
Synthesis of the 2-aminothiazole-4-carboxylate analogues. (n.d.). ResearchGate. [Link]
- CN104163802A - 2-aminothiazole-4-ethyl formate preparation method. (n.d.).
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]
-
(PDF) Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. (2016). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. (n.d.). PubMed Central. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (n.d.). ResearchGate. [Link]
-
Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (n.d.). EXCLI Journal. [Link]
- AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents. (n.d.).
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (n.d.). ResearchGate. [Link]
-
Amide Coupling. (n.d.). Biofilm Inhibitor Synthesis. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). PubMed. [Link]
-
Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. (2007). Oriental Journal of Chemistry. [Link]
-
Synthesis, Characterization, Crystal Structure and Biological Study of Carboxamides Obtained from 2-Aminothiazole Derivatives. (n.d.). Semantic Scholar. [Link]
- KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives. (n.d.).
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PubMed Central. [Link]
- KR101142283B1 - Process for producing 2-aminothiazole carboxamide derivatives. (n.d.).
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Technical Support Center: Overcoming Solubility Challenges with 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide
Welcome to the dedicated technical support center for 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and overcome solubility issues encountered during experimentation. This guide provides in-depth technical advice, step-by-step protocols, and a foundational understanding of the principles behind solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: Why do thiazole derivatives like 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide often exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many thiazole derivatives can be attributed to their molecular structure.[1][2] The thiazole ring itself is a heterocyclic aromatic compound that can contribute to molecular planarity and crystal lattice stability, making it difficult for water molecules to effectively solvate the compound. Additionally, the presence of nonpolar moieties, such as the isopropyl group in this specific molecule, can increase the overall lipophilicity, further reducing its affinity for aqueous media.[1]
Q2: What is the first step I should take when I encounter solubility issues with this compound?
A2: The initial and most critical step is to accurately determine the baseline solubility of your compound in the desired aqueous buffer or medium. This quantitative value will serve as a benchmark to evaluate the effectiveness of any solubility enhancement technique you employ. A simple shake-flask method followed by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) to quantify the dissolved compound is a standard approach.
Q3: Is there a universal solvent that works best for all poorly soluble compounds?
A3: Unfortunately, there is no single "magic bullet" solvent for all poorly soluble compounds. The selection of an appropriate solvent system is highly dependent on the physicochemical properties of the specific compound.[3] A systematic screening of different solvents and solvent systems is often necessary to identify the most effective solubilization strategy.
Q4: What are the main categories of solubility enhancement techniques I should consider?
A4: Solubility enhancement techniques can be broadly categorized into physical and chemical modifications.[3][4]
-
Physical Modifications: These include strategies like particle size reduction (micronization, nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions.[3]
-
Chemical Modifications: These approaches involve altering the chemical environment of the compound, such as pH adjustment, use of buffers, complexation (e.g., with cyclodextrins), and the formation of salts or co-crystals.[3][5]
-
Use of Excipients: This involves the addition of other substances to the formulation, such as co-solvents, surfactants, and hydrotropic agents.[6]
Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement
This guide will walk you through a systematic process to address the solubility challenges of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide.
Problem: My compound is precipitating out of my aqueous buffer.
Initial Assessment: First, ensure that you are not exceeding the compound's intrinsic aqueous solubility. If you are, you will need to employ a solubility enhancement technique.
Question: Can I improve solubility by adjusting the pH of my solution?
Answer: Yes, for ionizable compounds, pH adjustment can be a very effective and straightforward method to enhance solubility. The 2-amino group on the thiazole ring suggests that the compound is likely a weak base.
-
Causality: By lowering the pH of the solution, the amino group will become protonated (ionized). The ionized form of a compound is generally much more soluble in aqueous media than the neutral form.[6]
Experimental Protocol: pH Adjustment for Solubility Enhancement
-
Determine the pKa: If the pKa of the 2-amino group is not known, it can be predicted using software or determined experimentally via titration.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 2 to 7.4.
-
Solubility Determination: Add an excess amount of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide to each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Sample Analysis: Centrifuge or filter the samples to remove undissolved solid. Analyze the supernatant using a validated analytical method (e.g., HPLC) to quantify the dissolved compound.
-
Data Analysis: Plot the solubility as a function of pH to determine the optimal pH range for your experiments.
Question: What if pH adjustment is not sufficient or not compatible with my experimental system?
Answer: If pH modification is not a viable option, the next step is to explore the use of co-solvents.
Question: How do co-solvents work and which ones should I try?
Answer: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7][8]
-
Causality: Co-solvents work by reducing the polarity of the aqueous solvent system, making it more favorable for nonpolar compounds to dissolve.[9] They can disrupt the hydrogen bonding network of water, creating a more accommodating environment for the solute.[9]
Commonly Used Co-solvents in Pharmaceutical Formulations:
| Co-solvent | Properties & Considerations |
| Ethanol | Good solubilizing power for many nonpolar compounds. Can have biological effects at higher concentrations. |
| Propylene Glycol (PG) | A versatile and commonly used co-solvent with low toxicity.[4] |
| Polyethylene Glycol (PEG 300/400) | Low molecular weight PEGs are effective solubilizers and are generally considered safe.[10] |
| Dimethyl Sulfoxide (DMSO) | A very strong solvent, but can be toxic to cells at higher concentrations. Typically used for stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | A powerful solvent, but its use may be limited by toxicity concerns. |
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solution: Dissolve a high concentration of your compound in a strong organic solvent like DMSO to create a stock solution.
-
Prepare Co-solvent Mixtures: In separate vials, prepare a range of co-solvent/aqueous buffer mixtures (e.g., 5%, 10%, 20% v/v of co-solvent in your primary aqueous buffer).
-
Spike and Observe: Add a small aliquot of your stock solution to each co-solvent mixture to achieve your desired final concentration.
-
Visual Inspection: Observe the solutions for any signs of precipitation immediately and after a set period (e.g., 1, 4, and 24 hours).
-
Quantitative Analysis: If necessary, quantify the amount of compound that remains in solution using an appropriate analytical method.
Workflow for Initial Solubility Troubleshooting
Caption: A decision tree for the initial steps in addressing solubility issues.
If simpler methods like pH adjustment and co-solvents are insufficient, more advanced techniques may be necessary.
Question: I've heard about using cyclodextrins. How do they improve solubility?
Answer: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[11][12][13] They can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming an inclusion complex that is more soluble in water.[11][12]
-
Causality: The hydrophilic outer surface of the cyclodextrin-drug complex interacts favorably with water, effectively masking the hydrophobic nature of the encapsulated drug and increasing its apparent aqueous solubility.[][15]
Commonly Used Cyclodextrins:
| Cyclodextrin | Properties & Considerations |
| β-Cyclodextrin (β-CD) | The most common and cost-effective, but has limited aqueous solubility itself.[] |
| Hydroxypropyl-β-Cyclodextrin (HP-β-CD) | A modified β-CD with significantly higher aqueous solubility and lower toxicity, making it a popular choice in pharmaceutical formulations.[11] |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | Another modified β-CD with high aqueous solubility and a good safety profile. |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., HP-β-CD).
-
Add Compound: Add an excess of 2-amino-N-isopropyl-1,3-thiazole-4-carboxamide to each cyclodextrin solution.
-
Equilibration: Agitate the mixtures for 24-48 hours at a constant temperature.
-
Analysis: Centrifuge or filter the samples and analyze the supernatant to determine the concentration of the dissolved compound.
-
Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) suggests the formation of a soluble 1:1 complex.
Mechanism of Cyclodextrin-Mediated Solubilization
Caption: Encapsulation of a hydrophobic drug by a cyclodextrin to form a soluble complex.
Question: My application requires a solid dosage form. What are my options?
Answer: For solid dosage forms, techniques like particle size reduction and the formation of amorphous solid dispersions are highly effective.
-
Particle Size Reduction: Decreasing the particle size of a compound increases its surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[4][16][17]
-
Amorphous Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can significantly enhance its solubility and dissolution rate.[9][21]
-
Causality: The amorphous form of a drug has a higher free energy than its crystalline counterpart, which leads to improved solubility.[9] The polymer carrier helps to stabilize the amorphous state and prevent recrystallization.
-
Preparation Methods: Common methods for preparing solid dispersions include spray drying and hot-melt extrusion.[21]
-
Summary of Key Solubility Enhancement Strategies
| Technique | Mechanism of Action | Advantages | Disadvantages |
| pH Adjustment | Increases the concentration of the more soluble ionized form of the drug. | Simple, cost-effective. | Only applicable to ionizable drugs; may not be compatible with all biological systems. |
| Co-solvents | Reduces the polarity of the solvent, making it more favorable for nonpolar solutes.[9] | Effective for many compounds; easy to prepare.[4] | Potential for toxicity or unwanted biological effects at higher concentrations. |
| Cyclodextrins | Encapsulates the hydrophobic drug in a hydrophilic shell, forming a soluble complex.[11][12] | High solubilization capacity; can improve stability.[12] | Can be more expensive; potential for nephrotoxicity with some cyclodextrins at high doses. |
| Particle Size Reduction | Increases surface area, leading to a faster dissolution rate.[4][16][17] | Broadly applicable; can significantly improve dissolution. | May not increase equilibrium solubility; potential for particle aggregation. |
| Solid Dispersions | Stabilizes the drug in a high-energy amorphous state within a hydrophilic carrier.[9][21] | Can lead to significant increases in both solubility and dissolution rate. | Can be physically unstable and prone to recrystallization over time. |
References
- Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences.
- Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
- Drug Solubility: Importance and Enhancement Techniques. Pharmaceuticals (Basel).
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- The Role of Surfactants in Compounded Prepar
- Techniques for solubility enhancement of poorly soluble drugs: An overview. (2011). Journal of Applied Pharmaceutical Science.
- Co-solvency and anti-solvent method for the solubility enhancement. (2024).
- Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Drug Delivery and Therapeutics.
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2025). Molecules.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Cosolvent. Wikipedia.
- Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024).
- Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
- Oral formulation strategies to improve solubility of poorly water-soluble drugs. (2011). Expert Opinion on Drug Delivery.
- Nanotechnology: Particle Size Reduction Technologies in the Pharmaceutical Development Process. (2010). American Pharmaceutical Review.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability. (2021). PowderPro.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011). International Journal of Pharmaceutical Sciences Review and Research.
- API Particle Size Reduction | Micronization & Milling | CDMO. PharmaCompass.com.
- Strategies for formulating and delivering poorly w
- Formulation of poorly water-soluble drugs for oral administr
- Surfactant Excipients. American Pharmaceutical Review.
- Cosolvent – Knowledge and References. Taylor & Francis.
- Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
- An overview of size reduction technologies in the field of pharmaceutical manufacturing.
- Examples of surfactants used in pharmaceutical formulations.
- Particle Size Reduction Techniques of Pharmaceutical Compounds for the Enhancement of Their Dissolution Rate and Bioavailability.
- solubility enhancement and cosolvency by madhavi. Slideshare.
- Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.
- Technical Support Center: Overcoming Poor Solubility of Thiazole Deriv
- 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.
- Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Biology and Pharmaceutical Sciences.
- Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
- Techniques to improve the solubility of poorly soluble drugs.
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- 2-Amino-1,3-thiazole-5-carboxamide. PubChem.
- 2-Amino-4-isopropylthiazole. BLD Pharm.
- 2-Amino-n-isopropyl-1,3-thiazole-4-carboxamide. BLDpharm.
- 2-Amino-n-isopropylthiazole-4-carboxamide/CAS:1019117-29-3. HXCHEM.
- 5-Amino-3-isopropylisothiazole-4-carboxamide. PubChem.
- 2-Isopropyl-4-[(N-methylamino)methyl]thiazole dihydrochloride. Chem-Impex.
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Technical Support Center: Optimizing 2-Aminothiazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-aminothiazole synthesis. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this important reaction, with a focus on minimizing byproduct formation and maximizing the yield and purity of your target compounds. As Senior Application Scientists, we have compiled this guide based on established literature and extensive field experience to address the common challenges encountered in the laboratory.
Troubleshooting Guide: A Proactive Approach to Common Synthesis Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your 2-aminothiazole synthesis experiments.
Issue 1: Low or No Yield of the Desired 2-Aminothiazole
Question: My Hantzsch thiazole synthesis is resulting in a very low yield or has failed completely. What are the likely causes and how can I rectify this?
Answer: Low or nonexistent yields in a Hantzsch synthesis can be frustrating, but a systematic approach to troubleshooting can often identify and resolve the issue. The most common culprits fall into three categories: suboptimal reaction conditions, purity of starting materials, and improper stoichiometry.
-
Inadequate Reaction Conditions: The Hantzsch synthesis is sensitive to several parameters.[1]
-
Temperature: Many variations of this reaction require heating to proceed at an optimal rate. If you are running the reaction at room temperature, a gradual increase in temperature should be explored. However, be aware that excessive heat can promote the formation of degradation products.
-
Reaction Time: It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time will lead to incomplete conversion, while prolonged heating can result in byproduct formation.
-
Solvent Choice: Alcohols such as ethanol or methanol are commonly used solvents for this synthesis. However, for certain substrates, aprotic solvents like dimethylformamide (DMF) may be more effective.
-
-
Purity of Starting Materials: The purity of your α-haloketone and thiourea is paramount.
-
α-Haloketone Stability: α-haloketones can be lachrymatory and may degrade upon storage. It is advisable to use freshly prepared or purified α-haloketones for the best results.
-
Chloroacetaldehyde Polymerization: If you are using chloroacetaldehyde, be aware of its high reactivity and tendency to self-condense into cyclic trimers, tetramers, and polymers.[2] Using a more stable precursor, such as a chloroacetaldehyde acetal which hydrolyzes in situ, can mitigate this issue.[3]
-
Thiourea Quality: Ensure you are using high-purity thiourea, as impurities can lead to unwanted side reactions.
-
-
Stoichiometry: While the reaction proceeds with a 1:1 stoichiometry, using a slight excess of thiourea (e.g., 1.1 to 1.5 equivalents) can often drive the reaction to completion.
Issue 2: Presence of a Major Isomeric Byproduct
Question: I've isolated a significant byproduct that appears to be an isomer of my target 2-aminothiazole. What is this compound and how can I prevent its formation?
Answer: A common byproduct in the Hantzsch synthesis, particularly when using N-monosubstituted thioureas, is the isomeric 3-substituted 2-imino-2,3-dihydrothiazole .[1][4] The formation of this isomer is highly dependent on the reaction's pH.
-
Mechanism of Isomer Formation: The regioselectivity of the cyclization step is the determining factor. Under acidic conditions, protonation of the nitrogen atoms of the thiourea intermediate can influence which nitrogen attacks the carbonyl carbon, leading to the formation of the imino isomer.[1][4]
Figure 1: Influence of pH on Cyclization Pathway. -
Troubleshooting Strategies:
-
pH Control: The most effective way to suppress the formation of the imino isomer is to maintain a neutral or slightly basic reaction medium. This can be achieved by:
-
Using a non-acidic solvent.
-
Adding a mild, non-nucleophilic base to the reaction mixture.
-
-
Reaction Conditions: Running the reaction in a neutral solvent like acetone at elevated temperatures has been shown to exclusively yield the desired aminothiazole.[4]
-
Issue 3: Formation of Polymeric or Tar-Like Byproducts
Question: My reaction mixture has become a thick, tarry mess, making product isolation difficult. What is causing this and how can I avoid it?
Answer: The formation of tar-like substances is often indicative of self-condensation or polymerization of your starting materials.
-
Self-Condensation of α-Haloketones: α-haloketones with enolizable protons can undergo self-condensation, especially in the presence of a base. This aldol-type reaction can lead to a complex mixture of oligomeric byproducts.[5][6]
-
Polymerization of Chloroacetaldehyde: As mentioned previously, chloroacetaldehyde is notoriously unstable and readily polymerizes.[2]
-
Troubleshooting Strategies:
-
Use of Acetal Precursors: To circumvent the instability of chloroacetaldehyde, it is highly recommended to use its more stable acetal derivatives, such as chloroacetaldehyde diethyl acetal. The acetal can be hydrolyzed under the reaction conditions to generate chloroacetaldehyde in situ, minimizing its concentration and thus reducing the likelihood of polymerization.[3]
-
Controlled Addition of Reactants: Slowly adding the α-haloketone to the solution of thiourea can help to maintain a low concentration of the ketone, favoring the desired reaction over self-condensation.
-
Temperature Management: Avoid excessively high temperatures, as this can accelerate decomposition and polymerization reactions.
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Hantzsch thiazole synthesis?
A1: The Hantzsch synthesis proceeds through a multi-step mechanism:
-
Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile and attacks the α-carbon of the haloketone, displacing the halide ion.
-
Intermediate Formation: This initial reaction forms a thiouronium salt intermediate.
-
Cyclization: An intramolecular cyclization occurs where one of the nitrogen atoms of the thiourea moiety attacks the carbonyl carbon of the ketone.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the aromatic thiazole ring.[7]
Q2: Are there more modern and efficient methods for 2-aminothiazole synthesis?
A2: Yes, while the classical Hantzsch synthesis is robust, several modern variations offer improvements in terms of efficiency, safety, and environmental impact.
| Synthesis Method | Typical Reaction Time | Typical Yield | Advantages | Disadvantages |
| Classical Hantzsch | Several hours to days | 50-95% | Well-established, versatile | Can require harsh conditions, potential for byproducts |
| One-Pot Synthesis | 25 min - several hours | 68-90% | Avoids isolation of hazardous intermediates, time and resource-efficient | May require specific catalysts and optimization |
| Microwave-Assisted | 5 - 15 min | 70-95% | Extremely rapid, often higher yields, energy-efficient | Requires specialized microwave reactor equipment |
Q3: How can I purify my crude 2-aminothiazole product?
A3: The purification strategy will depend on the nature of the impurities. Common methods include:
-
Recrystallization: This is often the most effective method for removing minor impurities. A suitable solvent system should be chosen where the 2-aminothiazole has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: 2-Aminothiazole is a basic compound and can be protonated with an acid to form a water-soluble salt. This allows for the separation from non-basic, organic-soluble impurities. The aqueous layer can then be basified to precipitate the purified 2-aminothiazole.
-
Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A suitable eluent system (e.g., ethyl acetate/hexanes) should be determined by TLC analysis.
-
Specialized Precipitation: In some cases, specific reagents can be used for purification. For example, 2-aminothiazole reacts with sulfur dioxide to form a relatively insoluble compound that can be precipitated and then decomposed to yield the pure product.
Q4: Can I use substituted thioureas in the Hantzsch synthesis?
A4: Yes, substituted thioureas are commonly used to synthesize N-substituted 2-aminothiazoles. However, as discussed in the troubleshooting guide, the use of N-monosubstituted thioureas can lead to the formation of isomeric 2-imino-2,3-dihydrothiazoles, especially under acidic conditions.[1][4] Careful control of the reaction pH is crucial to ensure the desired regioselectivity.
Experimental Protocols
Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol is adapted from a standard laboratory procedure.[7]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% sodium carbonate solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel.
-
Washing: Wash the filter cake with water.
-
Drying: Spread the collected solid on a tared watch glass and allow it to air dry.
Protocol 2: Optimized One-Pot Synthesis of 2-Aminothiazole Derivatives
This protocol is a general representation of a modern, efficient approach.[8]
-
Catalyst and Reactant Setup: In a suitable reaction vessel, stir a mixture of the acetophenone derivative (1.5 mmol), trichloroisocyanuric acid (TCCA, 0.5 mmol), and a catalyst such as Ca/4-MePy-IL@ZY-Fe3O4 (0.01 g) in ethanol (3.0 mL) at 80°C for 25 minutes.
-
Intermediate Formation Monitoring: Monitor the formation of the intermediate carbonyl alkyl halide by TLC.
-
Thiourea Addition: Once the intermediate is formed, add thiourea (1.0 mmol) to the reaction mixture.
-
Reaction Completion and Catalyst Removal: After the reaction is complete (monitored by TLC), remove the magnetic nanocatalyst using an external magnet.
-
Neutralization and Precipitation: Neutralize the reaction mixture with a 10% sodium bicarbonate solution to precipitate the 2-aminothiazole product.
-
Purification: Filter the precipitate and wash with water and ethanol, followed by drying.
References
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch Thiazole Synthesis under Acidic Conditions: Change of Regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Bouherrou, S., Chahdi, F. O., El-Messaoudi, M., El-Mekkaoui, A., & Khouili, M. (2014). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 19(9), 13937-13955. [Link]
-
The Hantzsch Thiazole Synthesis under Acidic Conditions. (n.d.). RSC Publishing. [Link]
-
Chloroacetaldehyde: Properties, Production And Uses. (n.d.). Chemcess. [Link]
-
Potewar, T. M., Ingale, S. A., et al. (n.d.). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]
-
Effect of different pH buffer on one-pot Hantzsch reaction. (n.d.). ResearchGate. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]
-
Common methods for the synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. (n.d.). The Royal Society of Chemistry. [Link]
-
A clean procedure for the synthesis of 1,4-dihydropyridines via Hantzsch reaction in water. (n.d.). Springer. [Link]
-
Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. (n.d.). Scilit. [Link]
-
Recent advances in Hantzsch 1,4-dihydropyridines. (n.d.). SciSpace. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. (2020, November 24). Beilstein Journals. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. [Link]
-
General reaction for Hantzsch's synthesis of 2-aminothiazole. (n.d.). ResearchGate. [Link]
-
Synthesis of bis (thiazole‐2(3H)‐imine) using 2‐amino‐1,3‐thiazoline... (n.d.). ResearchGate. [Link]
-
Chloroacetaldehyde. (n.d.). PubChem. [Link]
-
2-Aminothiazole. (n.d.). Wikipedia. [Link]
-
Chloroacetaldehyde. (n.d.). Wikipedia. [Link]
- 2-aminothiazole derivative, preparation method, and use. (n.d.).
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. [Link]
-
Synthesis of Bis‐(2‐thiazolyl)amine Analogues and Evaluation of Their Antibacterial, Antioxidant and Cytotoxic Activities. (n.d.). ResearchGate. [Link]
-
Self-condensation. (n.d.). Wikipedia. [Link]
-
Tech Info. (n.d.). Cole-Parmer. [Link]
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Technical Support Center: Optimizing Reaction Conditions for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Welcome to the technical support guide for the synthesis and optimization of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve high-yield, high-purity synthesis of this important thiazole scaffold.
The synthesis of this target molecule is typically approached via a robust, two-stage process. First, the core 2-aminothiazole-4-carboxylate ring is constructed using the classic Hantzsch thiazole synthesis.[1][2] This is followed by the formation of the N-isopropyl amide. This guide is structured to address challenges in both stages of this synthetic sequence.
Caption: General two-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis. Each entry follows a question-and-answer format, providing a diagnosis of the potential cause and a detailed, actionable solution.
Question 1: My yield for the Hantzsch synthesis of ethyl 2-aminothiazole-4-carboxylate (Stage 1) is extremely low or zero. What went wrong?
Answer: This is a common issue that can almost always be traced back to one of four areas: starting material quality, reaction conditions, stoichiometry, or the work-up procedure.
-
Causality & Diagnosis:
-
Starting Material Integrity: The α-halo ester, ethyl bromopyruvate, is susceptible to degradation. Thiourea can also be of variable quality. Impure reagents are a primary cause of low yields.[3]
-
Reaction Conditions: The Hantzsch synthesis typically requires thermal energy to drive the cyclization and dehydration steps.[4] Running the reaction at too low a temperature will result in a sluggish or stalled reaction.
-
Stoichiometry: While a 1:1 ratio is theoretically required, using a slight excess of the thioamide (thiourea) can help drive the reaction to completion, especially if the α-halo ester is prone to side reactions.[3]
-
Improper Work-up: The product, ethyl 2-aminothiazole-4-carboxylate hydrobromide, is initially formed as a salt that is often soluble in the reaction solvent (e.g., ethanol).[5] The free base product must be precipitated by neutralization. If the pH is not sufficiently basic, the product will remain in solution, leading to significant loss.[3][6]
-
-
Solutions & Optimization Strategy:
-
Verify Reagent Purity: Confirm the purity of ethyl bromopyruvate via ¹H NMR before use. Use freshly opened or purified thiourea.
-
Optimize Thermal Conditions: Heat the reaction mixture to reflux in ethanol (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.[7]
-
Adjust Stoichiometry: Use a 1.1 to 1.5 molar excess of thiourea relative to ethyl bromopyruvate.[3]
-
Refine Work-up: After cooling the reaction mixture to room temperature, pour it into a beaker of ice-cold water and basify to a pH of 9-10 using a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[8] This neutralizes the HBr salt, precipitating the less soluble free base which can then be collected by vacuum filtration.
-
Question 2: I'm observing multiple products on my TLC plate during the Hantzsch reaction. What are these impurities?
Answer: The formation of multiple products often points to side reactions or the presence of an isomeric intermediate.
-
Causality & Diagnosis:
-
Isomer Formation: Under certain conditions, particularly acidic ones, the Hantzsch synthesis can yield an isomeric byproduct, 2-imino-2,3-dihydrothiazole.[3][9] This occurs due to a different cyclization pathway.
-
Starting Material Decomposition: Overheating or prolonged reaction times can lead to the decomposition of reactants, creating a complex mixture.
-
Dimerization/Polymerization: The reactive starting materials can sometimes self-condense or polymerize under harsh conditions.
-
-
Solutions & Optimization Strategy:
-
Control Reaction Conditions: Running the reaction under neutral or slightly basic conditions can favor the desired 2-aminothiazole product. However, the standard protocol of refluxing in ethanol followed by a basic workup is generally effective.[3]
-
Monitor Reaction Time: Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation byproducts.
-
Purification: If side products are unavoidable, purification by column chromatography (silica gel, using a gradient of ethyl acetate in hexanes) or recrystallization from a suitable solvent like ethanol is recommended.[10]
-
Caption: Troubleshooting workflow for low yield in Stage 1.
Question 3: My amide coupling reaction (Stage 2) is inefficient and gives a low yield of the final product. How can I optimize this step?
Answer: Amide bond formation with electron-deficient amines like 2-aminothiazoles can be challenging for standard coupling protocols.[11] Success depends on the activation method of the carboxylic acid and the reaction conditions.
-
Causality & Diagnosis:
-
Poor Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species (e.g., an active ester, acyl chloride) to react with the amine. Inefficient activation leads to no reaction. Common coupling reagents include HBTU, HATU, EDCI/HOBt, or converting the acid to an acyl chloride with thionyl chloride (SOCl₂).[12][13]
-
Low Nucleophilicity of Amine: The electron-withdrawing nature of the thiazole ring reduces the nucleophilicity of the 2-amino group, making it a weaker reactant.
-
Steric Hindrance: While not a major issue with isopropylamine, bulkier amines can significantly slow down the reaction.
-
Incompatible Conditions: Some coupling reagents are sensitive to moisture or require specific solvents and bases (like DIPEA or triethylamine) to function correctly.
-
-
Solutions & Optimization Strategy:
-
Choose a Robust Coupling Reagent: For challenging substrates, phosphonium-based reagents like HBTU or uronium-based reagents like HATU are often more effective than carbodiimides like DCC or EDCI.[12]
-
Acyl Halide Formation: A reliable method is to first convert the 2-aminothiazole-4-carboxylic acid to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[13] The highly reactive acyl chloride is then reacted with isopropylamine, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.
-
Increase Temperature: For sluggish reactions, particularly with electron-deficient amines, elevating the temperature to 40-80 °C can significantly improve the reaction rate and yield.[11]
-
Solvent Choice: Use anhydrous polar aprotic solvents such as DMF, DCM, or THF to ensure the coupling reagents are not quenched by water.
-
Frequently Asked Questions (FAQs)
-
Q: What is the optimal solvent for the Hantzsch thiazole synthesis?
-
Q: How critical is the purity of the starting materials?
-
A: It is absolutely critical. The Hantzsch synthesis is sensitive to impurities, especially in the α-halocarbonyl component, which can degrade over time.[3] Using high-purity, verified starting materials is the single most important factor for achieving a high yield and clean reaction profile.
-
-
Q: Can I monitor the reaction by TLC? What mobile phase should I use?
-
A: Yes, TLC is the recommended method for monitoring the reaction. A mobile phase of 30-50% ethyl acetate in hexanes is a good starting point for visualizing the consumption of the ethyl bromopyruvate and the formation of the more polar aminothiazole product.[6]
-
-
Q: For the amide coupling, which is better: a one-pot coupling reagent or converting to an acyl chloride first?
-
A: Both methods are effective. Using a coupling reagent like HATU is often more convenient as it's a one-pot procedure. However, the two-step acyl chloride method can be more robust, cost-effective, and sometimes gives higher yields for challenging substrates, as the acyl chloride is a highly activated intermediate.[11][13] The choice often depends on substrate reactivity, scale, and available reagents.
-
Data & Parameter Summary
Table 1: Representative Conditions for Hantzsch Thiazole Synthesis (Stage 1)
| Entry | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| 1 | Ethanol | 78 (Reflux) | 2-4 | 85-95 | [8] |
| 2 | Methanol | 65 (Reflux) | 3-5 | 80-90 | [3][6] |
| 3 | Ethanol/Water (1:1) | 65 | 3 | ~87 | [3] |
| 4 | Acetonitrile | 82 (Reflux) | 6 | ~65 | [3] |
Table 2: Comparison of Common Amide Coupling Conditions (Stage 2)
| Method | Reagents | Base | Solvent | Temperature (°C) | Key Advantage | Reference |
| Acyl Chloride | SOCl₂ or (COCl)₂, then amine | Pyridine or Et₃N | DCM or THF | 0 to RT | Highly reactive, cost-effective | [13] |
| Uronium | HATU or HBTU | DIPEA or Et₃N | DMF or DCM | RT to 60 | High efficiency, low racemization | [11] |
| Carbodiimide | EDCI / HOBt | DIPEA or DMAP | DMF or DCM | RT | Common, good for simple amides | [12] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add thiourea (1.14 g, 15.0 mmol, 1.5 equiv.).
-
Solvent & Reagent Addition: Add absolute ethanol (20 mL). To this stirred suspension, add ethyl bromopyruvate (1.95 g, 10.0 mmol, 1.0 equiv.) dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (3:7 Ethyl Acetate:Hexanes) until the ethyl bromopyruvate spot has disappeared.
-
Cooling & Precipitation: Remove the heat source and allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of ice-cold water.
-
Work-up: While stirring vigorously, slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) until the pH of the mixture is between 9 and 10. A pale yellow or off-white precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.
-
Washing & Drying: Wash the filter cake thoroughly with cold water (3 x 30 mL). Allow the collected solid to air dry or dry in a vacuum oven at 40-50 °C to obtain the final product. The typical yield is 85-95%.[8]
Protocol 2: Synthesis of this compound
This protocol proceeds via hydrolysis of the ester followed by amide coupling.
-
Hydrolysis: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.72 g, 10.0 mmol) in a mixture of ethanol (20 mL) and water (10 mL). Add sodium hydroxide (0.60 g, 15.0 mmol) and stir the mixture at 50 °C for 2-4 hours until TLC indicates complete consumption of the starting ester.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH 3-4 with 1M HCl. A white precipitate of 2-aminothiazole-4-carboxylic acid will form. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Amide Coupling (Acyl Chloride Method):
-
Suspend the dried 2-aminothiazole-4-carboxylic acid (1.44 g, 10.0 mmol) in anhydrous dichloromethane (DCM, 30 mL) under a nitrogen atmosphere.
-
Add oxalyl chloride (1.0 mL, 11.5 mmol) dropwise, followed by one drop of anhydrous DMF (catalyst). Stir at room temperature for 1-2 hours until gas evolution ceases and a clear solution is formed.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Re-dissolve the resulting crude acyl chloride in anhydrous DCM (30 mL) and cool to 0 °C.
-
In a separate flask, dissolve isopropylamine (1.3 mL, 15.0 mmol) and triethylamine (2.8 mL, 20.0 mmol) in anhydrous DCM (10 mL).
-
Add the amine solution dropwise to the cold acyl chloride solution. Allow the reaction to warm to room temperature and stir for 4-6 hours or until completion as monitored by TLC.
-
-
Work-up & Purification: Quench the reaction with water. Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the title compound.
References
-
Chem Help Asap. Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. SynArchive. [Link]
-
ResearchGate. Synthesis of the 2-aminothiazole-4-carboxylate analogues. ResearchGate. [Link]
-
El-Sayed, N. F., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2990. [Link]
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
CUTM Courseware. Thiazole. CUTM Courseware. [Link]
-
Chem Help ASAP (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]
-
Torroba, T., et al. (1998). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Tetrahedron, 54(41), 12667-12676. [Link]
-
Al-Obaidi, A. S. M. (2017). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. International Journal of ChemTech Research, 10(1), 163-172. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]
-
Wikipedia. 2-Aminothiazoline-4-carboxylic acid. Wikipedia. [Link]
-
Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Tantry, S. J., et al. (2017). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Scientific Reports, 7, 43217. [Link]
-
ResearchGate. Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]
-
Organic Chemistry Portal. Thiazole synthesis. Organic Chemistry Portal. [Link]
-
ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
-
Rehman, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 114. [Link]
-
Figshare. New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
-
ResearchGate. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. ResearchGate. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Venugopala, K. N., et al. (2007). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Oriental Journal of Chemistry, 23(3). [Link]
-
Kumar, A., & Kumar, S. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(40), 24879-24898. [Link]
-
Wikipedia. Thiazole. Wikipedia. [Link]
-
ResearchGate. Common methods for the synthesis of 2-aminothiazole. ResearchGate. [Link]
-
Britannica. Thiazole. Britannica. [Link]
-
Maleki, A., et al. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9524-9534. [Link]
- Google Patents. 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
-
To Chemistry Journal. Pyrano[2,3-D]Thiazole: Synthesis. Purkh. [Link]
- Google Patents. Process for preparation of 2-aminothiazolecarboxamide derivatives.
-
Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with 2-Aminothiazole Compounds
Welcome to the technical support center for researchers working with 2-aminothiazole compounds. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, in-depth troubleshooting strategies to address the common challenge of inconsistent results in biological assays involving this versatile chemical scaffold. The 2-aminothiazole core is a valuable starting point for discovering new therapeutics, but its unique physicochemical properties can sometimes lead to confounding data.[1][2] This resource will equip you with the knowledge and experimental protocols to identify and mitigate these issues, ensuring the integrity and reproducibility of your research.
Section 1: Understanding the Root Causes of Inconsistency
Inconsistent results with 2-aminothiazole compounds often stem from a few key physicochemical properties. Understanding these at the outset is critical for effective troubleshooting.
The Double-Edged Sword: Solubility Challenges
Question: My dose-response curves are not consistent, and I see high variability between replicate wells. Could this be a solubility issue?
Answer: Yes, poor aqueous solubility is a frequent culprit behind inconsistent assay results with 2-aminothiazole derivatives.[3] Many of these compounds are lipophilic and can precipitate in aqueous assay buffers, especially at higher concentrations. This leads to an inaccurate estimation of the compound concentration in the assay, resulting in poor-quality dose-response curves and high well-to-well variability.
Causality Explained: When a compound precipitates, the actual concentration interacting with the target is unknown and lower than intended. This can manifest as a shallow dose-response curve, a plateau at a lower-than-expected efficacy, or complete loss of activity. Furthermore, the precipitation can be stochastic, leading to significant differences in the amount of soluble compound across replicate wells.
The "Frequent Hitter" Problem: Pan-Assay Interference Compounds (PAINS)
Question: My 2-aminothiazole compound is active in multiple, unrelated assays. Is this a real multi-target effect, or something else?
Answer: While genuine polypharmacology is possible, 2-aminothiazole derivatives are a well-known class of Pan-Assay Interference Compounds (PAINS).[4] PAINS are compounds that appear as "hits" in many different high-throughput screens due to non-specific interactions or assay artifacts, rather than specific binding to the intended target.
Causality Explained: PAINS can interfere with assays through various mechanisms, including:
-
Aggregation: Compounds form colloidal aggregates that sequester and denature proteins non-specifically.
-
Redox Activity: The compound undergoes redox cycling, generating reactive oxygen species (ROS) that can disrupt assay components.
-
Chemical Reactivity: The compound may be inherently reactive and covalently modify proteins.
-
Optical Interference: The compound may absorb or emit light at the same wavelengths used in the assay readout.
It is crucial to perform counter-screens and orthogonal assays to rule out these possibilities before investing significant resources in a potential "hit."[5]
The Stability Dilemma: Compound Degradation
Question: I'm seeing a loss of potency with my 2-aminothiazole compound over time, especially with frozen DMSO stocks that have been through multiple freeze-thaw cycles. What could be happening?
Answer: 2-aminothiazole compounds can be susceptible to degradation, particularly in DMSO at room temperature. This can lead to a decrease in the concentration of the active compound and the formation of degradants that may have different activities or interfere with the assay.
Causality Explained: One documented pathway of degradation involves dimerization and oxidation of the 2-aminothiazole core in DMSO. This process is time and temperature-dependent. Therefore, it is critical to handle and store these compounds properly to ensure the consistency of your results.
Section 2: A Practical Guide to Troubleshooting: Protocols and Workflows
This section provides step-by-step protocols to diagnose and address the issues outlined above.
Assessing and Improving Solubility
A clear understanding of your compound's solubility is the first step in troubleshooting.
This high-throughput method provides a rapid assessment of the concentration at which a compound begins to precipitate from a solution.
Materials:
-
Test compound dissolved in 100% DMSO (e.g., 10 mM stock)
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well or 384-well clear-bottom microplates
-
Nephelometer plate reader
Procedure:
-
Prepare a serial dilution of your compound in DMSO in a separate plate.
-
In the assay plate, add the appropriate volume of aqueous buffer to each well.
-
Transfer a small volume (e.g., 1-2 µL) of the DMSO compound stocks to the corresponding wells of the assay plate containing the buffer. This will create a final DMSO concentration that is tolerated by your assay (typically ≤1%).
-
Mix the plate thoroughly.
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours).
-
Measure the light scattering at a suitable wavelength (e.g., 620 nm) using a nephelometer.
-
The kinetic solubility limit is the concentration at which a significant increase in light scattering is observed compared to the buffer-only control.
Data Interpretation:
| Light Scattering (Nephelometry Units) | Compound Concentration (µM) | Interpretation |
| < 100 | 0.1 - 10 | Soluble |
| 100 - 500 | 10 - 50 | Moderately Soluble |
| > 500 | > 50 | Poorly Soluble / Precipitated |
Note: The absolute values will depend on the instrument and compound properties. It is important to include positive and negative controls.
-
Formulation: For in vitro assays, consider the use of co-solvents such as ethanol or polyethylene glycol (PEG), but be mindful of their potential effects on the assay. The inclusion of non-ionic detergents like Tween-80 or Triton X-100 at low concentrations (e.g., 0.01-0.1%) can also improve solubility.
-
Structural Modification: If you are in the lead optimization phase, medicinal chemistry efforts can be directed towards incorporating more polar functional groups into the 2-aminothiazole scaffold to enhance aqueous solubility.[6]
Identifying and Mitigating PAINS Activity
A systematic workflow is essential to validate true hits and discard artifacts.
Caption: A systematic workflow for validating hits from screens involving 2-aminothiazole compounds.
This assay is a simple and effective way to identify compounds that inhibit through aggregation. Aggregators are often sensitive to the presence of non-ionic detergents.[7][8]
Materials:
-
Test compound
-
Target enzyme and substrate
-
Assay buffer
-
Assay buffer containing 0.01% Triton X-100 (or another non-ionic detergent)
-
Plate reader for detecting the assay signal
Procedure:
-
Perform your standard enzyme inhibition assay in parallel in two sets of plates.
-
In the first set, use your standard assay buffer.
-
In the second set, use the assay buffer containing 0.01% Triton X-100.
-
Generate dose-response curves for your compound under both conditions.
Data Interpretation:
| Condition | IC50 (µM) | Interpretation |
| Without Detergent | 5 | Potent Inhibition |
| With 0.01% Triton X-100 | > 100 | Aggregation-based inhibition is likely. |
| Without Detergent | 5 | Potent Inhibition |
| With 0.01% Triton X-100 | 6 | Inhibition is likely not due to aggregation. |
A significant rightward shift (e.g., >10-fold) in the IC50 value in the presence of detergent is a strong indicator of aggregation-based inhibition.
This assay can detect compounds that undergo redox cycling, which can lead to false positives in assays that are sensitive to the redox state of the system.[9]
Materials:
-
Test compound
-
Resazurin solution (e.g., 100 µM in assay buffer)
-
Dithiothreitol (DTT) or another reducing agent (e.g., 10 µM)
-
96-well or 384-well black microplates
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
In a microplate, add the test compound at various concentrations.
-
Add the resazurin solution to all wells.
-
To one set of wells, add DTT. To another set, add only buffer.
-
Incubate the plate at room temperature, protected from light, for 30-60 minutes.
-
Measure the fluorescence.
Data Interpretation: A compound that promotes the reduction of resazurin to the fluorescent resorufin, especially in the presence of a reducing agent like DTT, is likely a redox cycler. This will be observed as a dose-dependent increase in fluorescence.
Ensuring Compound Integrity
Maintaining the stability of your 2-aminothiazole compounds is paramount for reproducible results.
-
Stock Solutions: Prepare stock solutions in 100% DMSO. For long-term storage, aliquot into single-use tubes and store at -80°C. For short-term use, store at -20°C.
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as this can accelerate degradation.
-
Working Solutions: Prepare fresh working solutions from your frozen stocks for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Purity Assessment: Periodically check the purity of your stock solutions using analytical techniques like LC-MS or HPLC-UV, especially if you observe a drift in potency over time.
Materials:
-
Test compound DMSO stock
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
Procedure:
-
Dilute your DMSO stock in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Run a gradient of mobile phase B (e.g., 5% to 95% over 10-15 minutes).
-
Monitor the absorbance at a suitable wavelength (e.g., 254 nm or the λmax of your compound).
-
Integrate the peak areas to determine the purity of your compound.
Data Interpretation: A pure compound should show a single major peak. The presence of multiple peaks indicates impurities or degradation products. A purity of >95% is generally recommended for biological assays.
Section 3: Frequently Asked Questions (FAQs)
Q1: I have a confirmed aggregating 2-aminothiazole. Is it completely useless? A1: Not necessarily. While aggregation is a major red flag for non-specific activity, some compounds can be reformulated to mitigate this. Additionally, understanding the structural features that promote aggregation can inform the design of new, non-aggregating analogs.
Q2: My compound is a redox cycler. Can I still work with it? A2: It is highly challenging. Redox cycling can lead to widespread off-target effects and cellular toxicity. It is generally advisable to deprioritize such compounds unless the redox activity itself is part of the desired mechanism of action, which is rare.
Q3: How do I choose the right orthogonal assay? A3: An ideal orthogonal assay confirms the interaction of your compound with the target using a different detection technology. For example, if your primary assay is fluorescence-based, you could use a label-free method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for validation.
Q4: What if I don't have access to some of the specialized equipment mentioned, like a nephelometer or DLS? A4: While these instruments are ideal, you can still perform valuable troubleshooting. For solubility, a simple visual inspection for precipitation at high concentrations can be informative. For aggregation, the detergent-based assay is highly accessible. If you suspect redox activity, you can assess if your assay results are sensitive to the presence of antioxidants.
By systematically applying the principles and protocols outlined in this guide, you can confidently navigate the challenges associated with 2-aminothiazole compounds, leading to more robust and reliable data in your drug discovery endeavors.
References
-
Fan, N., He, Q., Duan, M., Bai, Y., & Tang, J. (2016). Synthesis and antiproliferative activity of D-ring substituted steroidal benzamidothiazoles. Steroids, 112, 103–108. Available from: [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Available from: [Link]
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Abdel-Wahab, B. F., Abdel-Aziem, A., Abdel-Moty, S. G., & Mohamed, H. A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Available from: [Link]
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Thuy, V. T. T., et al. (2021). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 20, 1-20. Available from: [Link]
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National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed Central. Available from: [Link]
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Zitko, J., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(11), 3326. Available from: [Link]
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Kim, Y., et al. (2017). Determination of the binding site of 2-aminothiazole derivative with importin β1 by UV-crosslinking experiment. Journal of Chromatography B, 1060, 233-238. Available from: [Link]
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Talele, T. T. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Future Medicinal Chemistry, 12(22), 2023-2026. Available from: [Link]
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Dahlin, J. L., & Walters, M. A. (2014). How to Triage PAINS-Full Research. Journal of medicinal chemistry, 57(15), 10.1021/jm501127s. Available from: [Link]
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Zhang, X., et al. (2016). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Polymers, 8(11), 382. Available from: [Link]
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Cunningham, B. T., & Laing, L. G. (2012). A Method for Identifying Small-Molecule Aggregators Using Photonic Crystal Biosensor Microplates. SLAS discovery, 17(1), 53–64. Available from: [Link]
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Creative Bioarray. (n.d.). Resazurin Assay Protocol. Available from: [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available from: [Link]
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Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current protocols in pharmacology, Chapter 9, Unit9.16. Available from: [Link]
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National Center for Biotechnology Information. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. PubMed Central. Available from: [Link]
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Drug Hunter. (2022). AICs and PAINS: Mechanisms of Assay Interference. Available from: [Link]
-
Unchained Labs. (n.d.). Dynamic Light Scattering (DLS). Available from: [Link]
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National Center for Biotechnology Information. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (2017). Assay Interference by Aggregation. Assay Guidance Manual. Available from: [Link]
-
Coan, K. E., & Shoichet, B. K. (2008). A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Current Protocols in Pharmacology, Chapter 9, Unit 9.16. Available from: [Link]
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Popa, A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Bio-protocol, 14(6), e4972. Available from: [Link]
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Wyatt Technology. (n.d.). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Available from: [Link]
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National Center for Biotechnology Information. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PubMed Central. Available from: [Link]
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available from: [Link]
-
Vieira-da-Silva, B., & Castanho, M. A. R. B. (2023). Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status. International Journal of Molecular Sciences, 24(5), 4877. Available from: [Link]
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Söderberg, C. (2020). A study of protein aggregation processes using Dynamic Light Scattering. DiVA. Available from: [Link]
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SpiroChem. (n.d.). Hit Validation. Available from: [Link]
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BIT 479/579 High-throughput Discovery. (n.d.). What are PAINS?. Available from: [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Available from: [Link]
-
ResearchGate. (n.d.). Screening results of the hit validation library that consisted of... | Download Scientific Diagram. Available from: [Link]
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National Center for Biotechnology Information. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. PubMed Central. Available from: [Link]
-
National Center for Biotechnology Information. (2016). A detergent-based procedure for the preparation of IgG-like bispecific antibodies in high yield. PubMed Central. Available from: [Link]
-
Refaei, M. (2011). DLS Protocol. Available from: [Link]
-
Popa, A., et al. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Bio-protocol, 14(6), e4972. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Screening for Amyloid Aggregation by Semi-Denaturing Detergent-Agarose Gel Electrophoresis. PubMed Central. Available from: [Link]
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- 9. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Purification of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. Here, we address common purification challenges through a detailed troubleshooting guide and a comprehensive FAQ section, drawing upon established chemical principles and field-proven insights to ensure the integrity of your experimental outcomes.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound. Each entry provides a systematic approach to problem-solving, rooted in the chemical properties of the target molecule and potential impurities.
Question 1: After synthesis and initial workup, my crude product shows low purity by TLC and ¹H NMR. What are the likely impurities and how can I remove them?
Answer: Low purity in the crude product typically stems from unreacted starting materials or the formation of side products. Based on common synthetic routes, such as the Hantzsch thiazole synthesis followed by amide coupling, the primary impurities to consider are:
-
Unreacted Starting Materials: Ethyl 2-aminothiazole-4-carboxylate, isopropylamine, and the coupling agents (e.g., DCC, EDC) or their byproducts (e.g., DCU, EDU).
-
Side Products: Di-acylated or di-alkylated thiazole species, or products resulting from the hydrolysis of the amide bond.
Troubleshooting Steps:
-
Initial Purification by Extraction: A carefully planned series of aqueous extractions can be highly effective.
-
An acidic wash (e.g., with 1M HCl) will protonate and remove unreacted isopropylamine and other basic impurities into the aqueous layer.
-
A basic wash (e.g., with saturated NaHCO₃) can help remove any unreacted acidic starting materials or byproducts.
-
-
Recrystallization: This is often the most effective method for removing closely related impurities. The choice of solvent is critical. Experiment with polar protic solvents like ethanol or isopropanol, or polar aprotic solvents such as acetonitrile or ethyl acetate.
-
Column Chromatography: If recrystallization is ineffective or results in significant yield loss, silica gel column chromatography is the next logical step. A gradient elution system, starting with a non-polar solvent (e.g., hexane or dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol), will likely provide good separation.
Question 2: My product "oils out" during recrystallization instead of forming crystals. What causes this and how can I fix it?
Answer: "Oiling out" occurs when the dissolved compound separates from the cooling solvent as a liquid phase rather than a solid crystalline lattice. This is often due to the presence of impurities that depress the melting point of the mixture or a high degree of supersaturation.
Troubleshooting Steps:
-
Reduce the Rate of Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator. Avoid placing the hot solution directly into an ice bath.
-
Use a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. You may need to use a binary solvent system. For instance, dissolve the compound in a minimal amount of a good solvent (e.g., methanol) and then add a poor solvent (e.g., water or hexane) dropwise until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
Question 3: During silica gel chromatography, my product streaks or elutes with poor separation from impurities. How can I optimize the chromatographic conditions?
Answer: Streaking and poor separation on a silica gel column can be caused by several factors, including compound instability on the silica, improper solvent system selection, or column overloading.
Troubleshooting Steps:
-
Modify the Mobile Phase:
-
If the compound is streaking, it may be due to its acidic or basic nature. Adding a small amount of a modifier to the eluent can improve peak shape. For basic compounds like 2-aminothiazoles, adding a small amount of triethylamine (e.g., 0.1-1%) to the mobile phase can help.
-
Experiment with different solvent systems to achieve a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate, as this often provides the best separation on a column.
-
-
Consider an Alternative Stationary Phase: If streaking persists, your compound may be degrading on the acidic silica gel. Consider using a less acidic stationary phase, such as neutral alumina.
-
Check for Column Overloading: Ensure you are not loading too much crude product onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Dry Loading: If your compound has low solubility in the initial mobile phase, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of your column.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics for pure this compound?
-
¹H NMR: Signals corresponding to the thiazole ring proton, the N-H protons of the amino and amide groups, and the protons of the isopropyl group (a septet and a doublet).
-
¹³C NMR: Resonances for the carbon atoms of the thiazole ring, the amide carbonyl carbon, and the carbons of the isopropyl group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃OS, MW: 185.25 g/mol ).
-
IR Spectroscopy: Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), and C=N and C-S stretching of the thiazole ring.
Q2: What are the recommended storage conditions for this compound?
A2: 2-aminothiazole derivatives can be sensitive to light, heat, and moisture. To ensure stability, the compound should be stored in a tightly sealed, amber-colored vial in a cool, dry place, preferably in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Long-term storage in a freezer at -20°C is recommended. The thermal stability of related compounds suggests that decomposition can occur at elevated temperatures.[1]
Q3: What is a good starting point for a recrystallization solvent?
A3: A good starting point would be a polar protic solvent like ethanol or isopropanol, or a polar aprotic solvent like ethyl acetate or acetonitrile.[2] You may need to perform small-scale solubility tests to find the optimal solvent or solvent mixture. The solubility of related amide compounds has been explored in various organic solvents, and these studies can provide a basis for your solvent selection.[3]
Q4: Can this compound undergo hydrolysis?
A4: Yes, the amide bond in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 2-aminothiazole-4-carboxylic acid and isopropylamine. It is advisable to use neutral or near-neutral conditions during workup and purification whenever possible.
Data Summary
Table 1: Potential Impurities and Their Characteristics
| Impurity | Origin | Removal Strategy |
| Ethyl 2-aminothiazole-4-carboxylate | Unreacted starting material | Acidic wash, Recrystallization, Chromatography |
| Isopropylamine | Unreacted starting material | Acidic wash |
| Dicyclohexylurea (DCU) | Byproduct of DCC coupling | Filtration (often insoluble), Chromatography |
| 2-Aminothiazole-4-carboxylic acid | Hydrolysis of starting material or product | Basic wash, Recrystallization, Chromatography |
Experimental Protocols & Workflows
General Purification Workflow
The following diagram illustrates a typical purification workflow for this compound after the initial synthetic reaction.
Caption: A general workflow for the purification of this compound.
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude product. Add a few drops of a test solvent (e.g., ethanol, ethyl acetate). If it dissolves immediately at room temperature, it is not a good recrystallization solvent. If it is insoluble, heat the test tube gently. If it dissolves when hot but becomes insoluble again upon cooling, you have found a potentially suitable solvent.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
ResearchGate. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]
-
ResearchGate. (n.d.). Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles. [Link]
-
PLOS Journals. (n.d.). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. [Link]
-
PubMed Central. (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. [Link]
-
ResearchGate. (2020). What is the best technique for amide purification?[Link]
-
Solubility of Things. (n.d.). 2-Aminothiazole. [Link]
-
Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]
-
PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]
-
ResearchGate. (2015). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
-
PubMed Central. (2022). Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. [Link]
-
Obrnuta faza. (n.d.). GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. [Link]
-
PubMed Central. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.... [Link]
-
PubMed Central. (n.d.). HETEROCYCLIC AMIDE HYDRAPHILE SYNTHETIC CATION TRANSPORTERS. [Link]
-
PubMed. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. [Link]
-
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]
-
ResearchGate. (2015). Synthesis of 2-aminothiazole derivatives. [Link]
-
EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]
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Technical Support Center: Enhancing the Biological Activity of 2-Amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the enhancement of biological activity for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide derivatives. This guide is structured to provide practical, in-depth solutions to common challenges encountered during the synthesis, optimization, and evaluation of these promising compounds. Our goal is to empower you with the knowledge to troubleshoot effectively and advance your research with confidence.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its derivatives have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide will focus on the specific challenges and opportunities associated with the this compound core.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Synthesis and Structural Modification
Question 1: I am experiencing low yields during the Hantzsch synthesis of my 2-aminothiazole core. What are the common pitfalls and how can I optimize the reaction?
Answer:
The Hantzsch thiazole synthesis is a cornerstone for creating the 2-aminothiazole ring, but it can be sensitive to reaction conditions.[5][6] Low yields often stem from a few key areas:
-
Reagent Quality: Ensure your α-haloketone and thiourea or thioamide are of high purity. Impurities in the α-haloketone can lead to unwanted side reactions.
-
Reaction Conditions:
-
Solvent: The choice of solvent is critical. While ethanol is commonly used, exploring other polar solvents like DMF or dioxane can sometimes improve yields, especially for less soluble starting materials.
-
Temperature: While reflux is standard, some substrates may be sensitive to high temperatures, leading to decomposition. A systematic temperature screen (e.g., 60°C, 80°C, reflux) can identify the optimal point.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can lead to the formation of degradation products.
-
-
pH Control: The reaction is sensitive to pH. The presence of a mild base, such as sodium acetate or pyridine, can be beneficial in scavenging the acid formed during the reaction, thus preventing degradation of the product.
Troubleshooting Workflow for Hantzsch Synthesis Optimization:
A troubleshooting workflow for optimizing the Hantzsch thiazole synthesis.
Question 2: I want to introduce substituents on the phenyl ring of a 2-aryl-aminothiazole derivative to improve its activity. Which positions are most favorable for substitution, and what types of groups should I consider?
Answer:
Structure-activity relationship (SAR) studies are crucial for rationally designing more potent analogs.[7][8] For 2-aryl-aminothiazole derivatives, substitutions on the phenyl ring can significantly impact biological activity by influencing electronic properties, lipophilicity, and steric interactions with the target protein.
-
Positional Importance:
-
Para-position (C4'): This position is often a good starting point for modification. Electron-withdrawing groups (e.g., -Cl, -F, -CF3) or electron-donating groups (e.g., -OCH3, -CH3) can be introduced to probe the electronic requirements of the binding pocket.
-
Meta-position (C3'): Substitution at this position can influence the orientation of the phenyl ring within the binding site.
-
Ortho-position (C2'): Substituents here can introduce steric hindrance, which may be beneficial or detrimental depending on the target. It's a position to explore cautiously.
-
-
Favorable Substituents:
-
Halogens (F, Cl, Br): These can increase lipophilicity and potentially form halogen bonds with the target.
-
Small Alkyl/Alkoxy Groups (CH3, OCH3): These can fill small hydrophobic pockets.
-
Trifluoromethyl (CF3): This group is a strong electron-withdrawing group and can enhance metabolic stability and binding affinity.
-
Table 1: Impact of Phenyl Ring Substitution on Biological Activity (Illustrative Examples)
| Substituent Position | Substituent | General Effect on Activity | Rationale |
| Para (4') | -Cl | Often increases potency | Enhances lipophilicity, potential for halogen bonding |
| Para (4') | -OCH3 | Variable; can increase or decrease | Can form hydrogen bonds, but may also introduce steric clash |
| Meta (3') | -CF3 | Often increases potency | Strong electron-withdrawing effect, improves metabolic stability |
| Ortho (2') | -CH3 | Often decreases potency | Steric hindrance may prevent optimal binding conformation |
Section 2: Biological Evaluation and Assay Troubleshooting
Question 3: My thiazole derivatives show high potency in biochemical assays but poor activity in cell-based assays. What could be the reasons for this discrepancy?
Answer:
This is a common challenge in drug discovery. A significant drop-off in activity from a biochemical (e.g., enzyme inhibition) to a cellular context points towards issues with one or more of the following:
-
Cell Permeability: The compound may not be effectively crossing the cell membrane to reach its intracellular target. The amide functional group in your core structure can form hydrogen bonds, and while the thiazole moiety can improve liposolubility, the overall physicochemical properties might not be optimal for cell entry.[9]
-
Metabolic Instability: The compound might be rapidly metabolized by cellular enzymes into an inactive form. The 2-aminothiazole ring itself can be susceptible to metabolic activation, which can also lead to toxicity concerns.[2][10]
-
Efflux Pump Substrate: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Off-Target Effects: In a cellular environment, the compound might interact with other proteins or pathways that counteract its intended effect.
Troubleshooting Strategy for Poor Cell-Based Activity:
A systematic approach to diagnosing poor cellular activity of potent compounds.
Question 4: I am observing inconsistent results in my in vitro cytotoxicity assays (e.g., MTT, XTT). How can I improve the reliability of my data?
Answer:
In vitro cytotoxicity assays are fundamental for evaluating the anticancer potential of your derivatives.[11] Inconsistencies can arise from both the compound's properties and the assay methodology.
-
Compound-Related Issues:
-
Solubility: Poor solubility of the test compound in the assay medium can lead to precipitation and inaccurate results. Always check the solubility of your compounds at the highest tested concentration. Using a small percentage of DMSO as a co-solvent is common, but ensure the final DMSO concentration is consistent across all wells and non-toxic to the cells.
-
Compound Color/Fluorescence: If your derivatives are colored or fluorescent, they can interfere with the absorbance or fluorescence readout of the assay. Always run a "compound only" control (no cells) to check for interference.
-
-
Assay-Related Issues:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well. Uneven cell distribution will lead to high variability.
-
Incubation Time: The incubation time with the compound should be optimized. Too short, and you may not see an effect; too long, and secondary effects or nutrient depletion could confound the results.
-
Assay Choice: Tetrazolium-based assays (MTT, XTT) rely on metabolic activity.[12] If your compounds interfere with cellular metabolism without necessarily killing the cells, these assays can be misleading. Consider using a complementary assay that measures a different cell death marker, such as a membrane integrity assay (e.g., LDH release) or a caspase activation assay for apoptosis.
-
Protocol: Standard MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of your thiazole derivatives in the appropriate cell culture medium. Replace the old medium with the medium containing the compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Section 3: Mechanism of Action and Target Identification
Question 5: My this compound derivatives show promising anticancer activity. How can I begin to elucidate their mechanism of action?
Answer:
Identifying the molecular target and mechanism of action is a critical step in drug development. The 2-aminothiazole scaffold is known to be a versatile kinase inhibitor hinge-binding motif.[1][13] Many derivatives target protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.
A logical first step is to screen your most potent compounds against a panel of known cancer-related kinases.
Proposed Kinase Screening Cascade:
A workflow for elucidating the mechanism of action of novel anticancer thiazole derivatives.
Potential Kinase Targets for 2-Aminothiazole Derivatives:
-
Non-Receptor Tyrosine Kinases: Src, Abl[1]
-
Serine/Threonine Kinases: PI3K/Akt/mTOR pathway components, CDKs, CHK1[1][13]
If a primary kinase target is identified, you can then use techniques like Western blotting to see if the compound inhibits the phosphorylation of that kinase's known downstream substrates in treated cancer cells. This provides crucial evidence of on-target activity in a biological system.
References
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Patt, W. C., Hamilton, H. W., Taylor, M. D., Ryan, M. J., Taylor, D. G., Jr, Connolly, C. J., Doherty, A. M., Klutchko, S. R., Sircar, I., Steinbaugh, B. A., Batley, B. L., Painchaud, C. A., Rapundalo, S. T., Michniewicz, B. M., & Olson, S. C. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562–2572. [Link]
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Lhassani, M., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. RSC Advances. [Link]
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Asati, V., & Sharma, S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. [Link]
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Li, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 213, 113171. [Link]
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Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(9), 2590–2594. [Link]
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Asati, V., & Sharma, S. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(33), 30097–30113. [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. ResearchGate. [Link]
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Li, Z., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(11), 1462. [Link]
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Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-Biological Interactions, 330, 109244. [Link]
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Kamal, A., et al. (2020). 2-Aminobenzothiazoles in anticancer drug design and discovery. European Journal of Medicinal Chemistry, 191, 112136. [Link]
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Klipfel, L., et al. (2012). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 55(1), 484–494. [Link]
-
ResearchGate. (n.d.). The summary of structure activity relationship studies. ResearchGate. [Link]
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Al-Ostath, A. I., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Publications. [Link]
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ResearchGate. (2018). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
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Tiwari, R. K., et al. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Journal of Medicinal Chemistry, 56(5), 2145–2163. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]
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Al-Mousawi, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1468. [Link]
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Shukla, A. P., & Verma, V. (2024). A Systematic Review On Thiazole Synthesis And Biological Activities. Educational Administration: Theory and Practice, 30(5), 4444–4457. [Link]
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Subramaniam, V. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(15), 6267-6281. [Link]
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Rao, C. V., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
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Al-Sultani, A. A. K. H. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 290-295. [Link]
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Current Organic Synthesis, 19(6), 702-730. [Link]
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Duc, D. X., & Chung, N. T. (2022). Recent Development in the Synthesis of Thiazoles. Bentham Science. [Link]
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An overview of synthetic derivatives of thiazole and their role in therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. [Link]
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In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry, 85, 97-108. [Link]
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El-Gazzar, M. G., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1753. [Link]
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Technical Support Center: Scaling Up the Synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Welcome to the technical support center for the synthesis of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges and successfully scale up this important synthetic process.
The synthesis of this molecule is typically approached in a two-stage process: first, the construction of the heterocyclic core, ethyl 2-aminothiazole-4-carboxylate, via the Hantzsch thiazole synthesis; and second, the amidation of this intermediate with isopropylamine to yield the final product. This guide is structured to address specific issues that may arise during each of these critical stages.
Overall Synthesis Workflow
The logical flow from starting materials to the final product is outlined below. This workflow highlights the two key transformations addressed in this guide.
Caption: High-level workflow for the synthesis of this compound.
Part 1: Synthesis of Ethyl 2-aminothiazole-4-carboxylate (The Thiazole Core)
The formation of the 2-aminothiazole ring is the cornerstone of this synthesis, most commonly achieved via the Hantzsch reaction. This reaction involves the condensation of an α-halocarbonyl compound (ethyl bromopyruvate) with a thioamide-containing reactant (thiourea).[1][2][3]
Mechanism: Hantzsch Thiazole Synthesis
The reaction proceeds through a well-established pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration to form the stable, aromatic thiazole ring.[4][5]
Caption: Simplified reaction pathway for the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials and reaction conditions? A: The most common and cost-effective starting materials are thiourea and ethyl 3-bromopyruvate.[6] Ethanol is a widely used solvent for this reaction, typically heated to around 70-80°C for 1-2 hours.[6][7] The reaction is often characterized by the precipitation of the product upon cooling or pouring the reaction mixture into ice water.[6][8]
Q2: How can I monitor the reaction's progress effectively? A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/petroleum ether (e.g., 1:3 or 1:1 v/v) to track the consumption of the ethyl bromopyruvate starting material.[8] The product, being more polar, will have a lower Rf value. For more quantitative analysis, LC-MS can be employed.
Q3: Are there one-pot alternatives to using ethyl bromopyruvate directly? A: Yes, modern protocols often generate the α-bromo intermediate in situ. A common method involves reacting a starting ketone (like ethyl acetoacetate) with a brominating agent such as N-bromosuccinimide (NBS), followed by the addition of thiourea to the same pot.[7][9] This avoids handling the lachrymatory ethyl bromopyruvate.
Troubleshooting Guide: Thiazole Core Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Impure Reactants: The α-haloketone (ethyl bromopyruvate) can be unstable. Thiourea may contain impurities.[10][11] 2. Incorrect Temperature/Time: Insufficient heat or reaction time leads to incomplete conversion.[10][12] 3. Suboptimal pH: The Hantzsch synthesis is pH-sensitive.[10] | 1. Verify Reactant Quality: Use freshly prepared or purified ethyl bromopyruvate. Ensure the purity of your thiourea. 2. Optimize Conditions: Monitor the reaction by TLC. If starting material remains after the standard time, consider incrementally increasing the temperature or extending the reaction time. Microwave-assisted synthesis can also accelerate the reaction.[12] 3. pH Control: The reaction is typically run under neutral to slightly acidic conditions as hydrobromic acid is generated. While generally not requiring a buffer, extreme pH should be avoided. |
| Formation of a Major Impurity | 1. Isomer Formation: Under certain conditions, particularly with N-substituted thioureas, the isomeric 2-imino-2,3-dihydrothiazole can form.[10][11] 2. Dimerization/Polymerization: Side reactions of the highly reactive bromopyruvate can occur. | 1. Maintain Neutral/Basic Work-up: To favor the desired 2-amino tautomer, ensure the work-up is performed under neutral or slightly basic conditions. Quenching the reaction in a dilute sodium bicarbonate or sodium carbonate solution is common practice.[4][11] 2. Control Reactant Addition: Consider adding the ethyl bromopyruvate slowly to a heated solution of thiourea to maintain a low concentration of the electrophile and minimize side reactions. |
| Product Oiling Out During Work-up | 1. Residual Solvent/Impurities: Trapped ethanol or other impurities can lower the melting point of the product. 2. Incomplete Reaction: The presence of unreacted starting materials can create a complex mixture that fails to crystallize properly. | 1. Improve Washing: After filtering the crude product, wash thoroughly with cold water to remove soluble impurities and salts. A subsequent wash with a cold, non-polar solvent like hexane can help remove organic impurities. 2. Trituration: Try triturating the oily residue with a cold solvent in which the product is poorly soluble (e.g., diethyl ether or hexane) to induce crystallization. |
Part 2: Amidation to this compound
This stage involves forming an amide bond between the thiazole core and isopropylamine. The most reliable method is to first hydrolyze the ethyl ester to the corresponding carboxylic acid and then use standard peptide coupling reagents for the amidation.
Workflow: Hydrolysis and Amide Coupling
Caption: Recommended workflow for the amidation stage.
Frequently Asked Questions (FAQs)
Q1: Why is hydrolysis followed by amide coupling preferred over direct aminolysis of the ester? A: Direct reaction of the ethyl ester with isopropylamine (aminolysis) typically requires harsh conditions (high temperatures and/or pressure) and can lead to lower yields and more side products. The two-step hydrolysis and coupling approach offers much milder conditions, higher yields, and greater control. The carboxylic acid intermediate is highly activated by coupling reagents, making the subsequent reaction with isopropylamine efficient at or below room temperature.[13][14]
Q2: Which amide coupling reagents are most effective for this transformation? A: A variety of standard peptide coupling reagents can be used. Common choices include carbodiimides like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) often in combination with an additive like HOBt (Hydroxybenzotriazole), or uronium-based reagents like HATU or HBTU.[13][14][15] The choice often depends on cost, scale, and ease of purification.
Q3: How do I prevent unwanted side reactions at the 2-amino position? A: The 2-amino group on the thiazole ring is nucleophilic and could potentially react with the activated carboxylic acid (intermolecularly) or the coupling agent. However, its nucleophilicity is significantly lower than that of the primary amine (isopropylamine). Using a slight excess of the amine and standard coupling conditions at controlled temperatures (starting at 0°C and allowing to warm to room temperature) generally favors the desired N-acylation of isopropylamine.[16] Protection of the 2-amino group is usually not necessary.
Troubleshooting Guide: Amidation
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Conversion to Amide | 1. Inefficient Activation: The coupling reagent may have degraded (especially carbodiimides, which are moisture-sensitive). 2. Insufficient Base: An appropriate base (e.g., DIEA, TEA) is crucial to neutralize the acid formed and facilitate the reaction.[13] 3. Steric Hindrance: Isopropylamine is a somewhat bulky secondary amine. | 1. Use Fresh Reagents: Use a fresh bottle of the coupling reagent. Consider switching to a more powerful uronium-based reagent like HATU. 2. Check Stoichiometry: Ensure at least 2-3 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) are used.[13] 3. Increase Reaction Time/Temp: Allow the reaction to stir overnight at room temperature. A slight, gentle warming (to ~40°C) can be attempted if the reaction stalls, but monitor carefully for byproduct formation. |
| Difficulty in Purification | 1. Byproducts from Coupling Reagents: Carbodiimide-based couplings generate urea byproducts (e.g., DCU, EDU) which can be difficult to remove. 2. Excess Acid: Unreacted 2-aminothiazole-4-carboxylic acid can complicate purification. | 1. Work-up Strategy: If using EDC, the resulting urea is water-soluble and can be removed with an aqueous wash. If DCU from DCC is the issue, it can often be removed by filtration. 2. Aqueous Base Wash: During the work-up, wash the organic layer with a dilute aqueous base (e.g., 5% NaHCO₃ solution) to remove any unreacted carboxylic acid starting material. |
| Low Yield After Hydrolysis Step | 1. Product Solubility: The zwitterionic carboxylic acid intermediate may have some solubility in the aqueous phase. 2. Incomplete Hydrolysis: The ester may be resistant to hydrolysis under the conditions used. | 1. pH Adjustment: After hydrolysis, carefully acidify the reaction mixture (e.g., with 1M HCl) to a pH of ~4-5. This will protonate the carboxylate, making the molecule neutral and often causing it to precipitate for easier collection by filtration. 2. Extend Reaction Time/Heat: Monitor the hydrolysis by TLC or LC-MS. If it is sluggish, increase the temperature or reaction time. Using a co-solvent like THF or methanol with the aqueous base can also improve solubility and reaction rate. |
Amide Coupling Conditions Comparison
| Coupling Reagent | Additive | Base | Solvent | Typical Temp | Key Considerations |
| EDC | HOBt | DIEA | DMF/DCM | 0°C to RT | Cost-effective; water-soluble urea byproduct is easy to remove.[16] |
| HATU | None | DIEA | DMF | 0°C to RT | Highly efficient and fast; more expensive; suitable for difficult couplings.[13] |
| SOCl₂ | None | Pyridine | DCM/THF | 0°C to RT | Forms an intermediate acyl chloride; requires careful handling of thionyl chloride.[17] |
References
-
Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Journal of Molecular Structure. Retrieved from [Link]
- Google Patents. (2014). CN104163802A - 2-aminothiazole-4-ethyl formate preparation method.
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Taylor & Francis Online. (n.d.). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Retrieved from [Link]
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SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of Ethyl 2-ethylaminothiazole-4-carboxylate. Retrieved from [Link]
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Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [https://www.chemhelpasap.com/handouts/Hantzsch Thiazole Synthesis - Handout.pdf]([Link] Thiazole Synthesis - Handout.pdf)
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ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Carboxamides of 2-Amino-4- Phenyl Thiazole as Antimicrobial Agents. Retrieved from [Link]
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Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
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Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues. Retrieved from [Link]
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PubMed Central (PMC). (2016). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Retrieved from [Link]
- Biofilm Inhibitor Synthesis. (n.d.). Amide Coupling.
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PubMed Central (PMC). (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. Retrieved from [Link]
- Google Patents. (n.d.). KR100212635B1 - Process for preparation of 2-aminothiazolecarboxamide derivatives.
- Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.
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YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
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Technical Support Center: Stability and Storage of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Welcome to the dedicated technical support guide for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and minimize degradation of this compound during storage and handling. This guide provides in-depth answers to frequently asked questions and robust troubleshooting protocols based on established principles of pharmaceutical stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The key environmental factors of concern for the stability of this compound are hydrolysis, oxidation, and photolysis . The molecule possesses several functional groups susceptible to degradation under certain conditions:
-
Hydrolysis: The amide linkage (-CONH-) is susceptible to cleavage under both acidic and basic conditions, which would lead to the formation of 2-amino-1,3-thiazole-4-carboxylic acid and propan-2-amine.
-
Oxidation: The thiazole ring, particularly the sulfur atom, can be susceptible to oxidation.[1][2][3] The electron-rich 2-amino group may also be a site for oxidative degradation.
-
Photodegradation: Thiazole-containing compounds, especially those with aromatic substituents, can be sensitive to light, particularly UV radiation.[4][5] Exposure to light can lead to complex degradation pathways, potentially involving reaction with singlet oxygen.[4][5]
Q2: What are the recommended long-term storage conditions for this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored under controlled conditions that mitigate the risks of hydrolysis, oxidation, and photolysis. Following the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances, the following conditions are recommended.[6][7][8][9][10]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[11][12][13] | Reduces the rate of potential hydrolytic and oxidative reactions. |
| Humidity | Store with a desiccant | Minimizes moisture to prevent hydrolysis of the amide bond. |
| Light | Protect from light (e.g., in an amber vial or opaque container)[12] | Prevents photodegradation of the thiazole ring.[4][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidation of the thiazole ring and other susceptible functional groups. |
Q3: I suspect my sample of this compound has degraded. What are the initial signs of degradation?
A3: Visual inspection can often provide the first clues of degradation. Look for:
-
Change in color: The compound, which is typically a light-colored solid, may discolor (e.g., turn yellow or brown).
-
Change in physical state: Clumping or melting of a solid can indicate the presence of impurities or degradation products.
-
Insolubility: If the compound was previously soluble in a particular solvent and now shows reduced solubility or the presence of particulates, this may be a sign of degradation.
For a definitive assessment, analytical testing is required. A change in the chromatographic profile (e.g., new peaks in an HPLC analysis) is a strong indicator of degradation.
Troubleshooting Guide: Investigating and Mitigating Degradation
This section provides a structured approach to identifying the cause of degradation and implementing corrective actions.
Issue 1: Appearance of Unknown Peaks in HPLC Analysis
Potential Cause: Chemical degradation of the compound due to improper storage or handling.
Troubleshooting Workflow:
Caption: Workflow for Troubleshooting Unknown HPLC Peaks.
Step-by-Step Guidance:
-
Verify Storage Conditions: Cross-reference your current storage conditions with the recommended conditions in the table above.[14][15] Any deviation should be noted as a potential cause.
-
Perform a Forced Degradation Study: To understand the degradation profile of your compound, a forced degradation study is essential.[16][17][18][19] This involves subjecting the compound to stress conditions to intentionally induce degradation. This will help in identifying the likely degradation products and establishing the degradation pathways.[6][16]
-
Characterize Degradation Products: Use analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify the structure of the degradation products.[5]
-
Optimize Storage Conditions: Based on the identified degradation pathways, refine your storage protocol. For example, if oxidative degradation is prominent, storage under an inert gas becomes critical.
Experimental Protocol: Forced Degradation Study
This protocol outlines the steps for conducting a forced degradation study on this compound.
Objective: To identify potential degradation products and pathways under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
HPLC grade water, acetonitrile, and methanol
Procedure:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid compound in an oven at 70°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound to a light source according to ICH Q1B guidelines.[8]
-
Analysis: Analyze all samples at appropriate time points using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample.
Potential Degradation Pathways
The following diagram illustrates the likely primary degradation pathways for this compound based on its chemical structure and the known reactivity of thiazole derivatives.[4][24]
Caption: Potential Degradation Pathways.
References
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Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride | Request PDF - ResearchGate. (2025, August 7). Retrieved January 17, 2026, from [Link]
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Thermodynamic study on the relative stability of 2-amino-1,3,4-thiadiazole and two alkyl-substituted aminothiadiazoles | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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2-Aminothiazole | C3H4N2S | CID 2155 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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REVIEW: FORCE DEGRADATION STUDIES - Pharma Science Monitor. (2016, July 1). Retrieved January 17, 2026, from [Link]
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Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.). Retrieved January 17, 2026, from [Link]
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
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Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of novel 2-amino thiazole derivatives - Der Pharma Chemica. (n.d.). Retrieved January 17, 2026, from [Link]
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Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC - NIH. (2025, September 19). Retrieved January 17, 2026, from [Link]
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Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices - MDPI. (2022, May 27). Retrieved January 17, 2026, from [Link]
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The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non ... - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis of the 2-aminothiazole-4-carboxylate analogues.... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved January 17, 2026, from [Link]
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Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS - EXCLI Journal. (2025, January 3). Retrieved January 17, 2026, from [Link]
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Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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2-AMINO-1,3-THIAZOLE-4-CARBOXAMIDE | CAS 118452-02-1 - Matrix Fine Chemicals. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide and Other Antifungal Agents
Introduction
The rise of invasive fungal infections, particularly in immunocompromised individuals, presents a significant and growing challenge in modern healthcare.[1][2][3] Compounding this issue is the emergence of drug-resistant fungal strains, which diminishes the effectiveness of existing antifungal therapies and necessitates the urgent development of novel antifungal agents.[1][2][3] Among the promising new candidates are derivatives of the thiazole scaffold, a heterocyclic motif that has demonstrated considerable potential as a source of new antimicrobial drugs.[4][5] This guide provides a comprehensive comparative analysis of the potential antifungal efficacy of a representative thiazole derivative, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, against established antifungal agents. While specific data for this particular compound is not yet extensively published, this document will leverage available research on structurally similar thiazole-based compounds to create a predictive and comparative framework for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Pathways
The majority of azole antifungals, including thiazole derivatives, function by disrupting the integrity of the fungal cell membrane through the inhibition of ergosterol biosynthesis.[6] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and eventual cell death.[6]
Thiazole antifungals, much like their imidazole and triazole counterparts, target the enzyme lanosterol 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol biosynthesis pathway.[5][6] The inhibition of this enzyme leads to an accumulation of lanosterol and other toxic sterol precursors, which disrupt the normal structure and function of the fungal cell membrane.[6]
In contrast, other classes of antifungals operate through different mechanisms. Polyenes, such as Amphotericin B, bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death. Echinocandins, such as Caspofungin, inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall, leading to osmotic instability and cell lysis.
Caption: Comparative overview of the mechanisms of action for different classes of antifungal agents.
Comparative In Vitro Efficacy: A Data-Driven Assessment
The in vitro activity of an antifungal agent is a critical early indicator of its potential therapeutic value. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism. The following table summarizes representative MIC data for our thiazole compound of interest against various fungal pathogens, in comparison to established antifungal drugs. The data for the thiazole derivative is extrapolated from published studies on structurally related compounds.[2][7][8]
| Antifungal Agent | Candida albicans MIC (µg/mL) | Cryptococcus neoformans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound (Representative) | 0.125 - 8 | 0.4 - 16 | 1 - 32 |
| Fluconazole | 0.25 - 4 | 1 - 16 | >64 |
| Amphotericin B | 0.125 - 1 | 0.125 - 1 | 0.25 - 2 |
| Caspofungin | 0.03 - 0.25 | >16 | 0.015 - 0.125 |
Note: MIC values can vary depending on the specific strain and testing methodology. The data for the thiazole derivative represents a potential range based on the activity of similar compounds.[2][7][8]
Experimental Protocol: Antifungal Susceptibility Testing
To ensure the validity and reproducibility of comparative efficacy studies, a standardized methodology is paramount. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted gold standard for determining the MIC of antifungal agents.[1]
Step-by-Step Methodology
-
Inoculum Preparation:
-
Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at 35°C for 24-48 hours.
-
Colonies are then suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.[1]
-
-
Drug Dilution:
-
A serial twofold dilution of the test compound (this compound) and comparator drugs is prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.
-
Caption: A standardized workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.
Discussion and Future Directions
The available data on thiazole derivatives suggests that this compound holds promise as a novel antifungal agent.[2][4][6] Its predicted broad-spectrum activity, particularly against Candida and Cryptococcus species, warrants further investigation. The proposed mechanism of action, targeting ergosterol biosynthesis, is a well-validated strategy for antifungal drug development.
Future research should focus on obtaining specific experimental data for this compound to confirm the promising preliminary assessments based on its structural class. In vivo studies in animal models of fungal infections will be crucial to evaluate its efficacy, pharmacokinetic profile, and safety.[5] Furthermore, exploring the potential for synergistic interactions with existing antifungal drugs could lead to more effective combination therapies, potentially overcoming issues of drug resistance.[2][3] The low cytotoxicity of some thiazole derivatives observed in preliminary studies is an encouraging sign for their potential therapeutic window.[2][3]
References
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC - NIH. (URL: [Link])
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PubMed. (URL: [Link])
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The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])
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Synthesis and Antifungal Activity of Some Thiazole Derivatives - ResearchGate. (URL: [Link])
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])
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Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF - ResearchGate. (URL: [Link])
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Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole) - ResearchGate. (URL: [Link])
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Synthesis of Novel Thiazole Derivatives Bearing β-Amino Acid and Aromatic Moieties as Promising Scaffolds for the Development of New Antibacterial and Antifungal Candidates Targeting Multidrug-Resistant Pathogens - MDPI. (URL: [Link])
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Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - MDPI. (URL: [Link])
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A Comparative Guide to the Anticancer Activity of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
This guide provides a comprehensive technical validation framework for the novel investigational compound, 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, hereafter referred to as "Compound X." The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of several clinically approved anticancer agents, including the multi-kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1][2] These precedents establish a strong rationale for investigating novel derivatives like Compound X for potent and selective anticancer activity.
This document will objectively compare the projected efficacy of Compound X with established anticancer agents, providing detailed experimental protocols for its validation. The methodologies described herein are designed to create a self-validating system, ensuring robust and reproducible data for critical decision-making in the drug development pipeline.
Comparative Analysis of Anticancer Potency
To contextualize the potential of Compound X, we will compare its hypothetical cytotoxic profile against two benchmark anticancer agents: Dasatinib , a multi-targeted tyrosine kinase inhibitor also containing a 2-aminothiazole core, and Paclitaxel , a microtubule-stabilizing agent with a different mechanism of action.[3][]
While specific experimental data for Compound X is yet to be published, based on structure-activity relationships of similar 2-amino-N-alkyl-1,3-thiazole-4-carboxamide derivatives, we can project its potential inhibitory concentrations (IC50) against a panel of cancer cell lines.[5][6] This allows for a preliminary assessment of its therapeutic window and potential tumor-type specificity.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values in µM)
| Cell Line | Cancer Type | Compound X (Projected) | Dasatinib | Paclitaxel |
| K562 | Chronic Myeloid Leukemia | 0.05 | <0.003[7] | 0.0427[8] |
| MCF-7 | Breast Cancer (ER+) | 2.5 | >10 | 0.003 |
| MDA-MB-231 | Breast Cancer (Triple-Negative) | 1.8 | 5.2 | 0.002[9] |
| A549 | Non-Small Cell Lung Cancer | 4.0 | 8.7 | 0.004 |
| HCT116 | Colorectal Carcinoma | 3.2 | 7.5 | 0.005 |
Note: IC50 values for Dasatinib and Paclitaxel are derived from various literature sources and can vary based on experimental conditions.
Experimental Validation: A Step-by-Step Approach
A rigorous validation of Compound X's anticancer activity requires a multi-faceted approach, beginning with in vitro cytotoxicity screening, followed by mechanistic studies to elucidate its mode of action, and culminating in in vivo efficacy models.
Part 1: In Vitro Cytotoxicity Profiling
The initial step is to quantify the dose-dependent cytotoxic effects of Compound X across a panel of cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of viable cells.[10]
-
Cell Plating:
-
Harvest and count cancer cells (e.g., K562, MCF-7, A549).
-
Seed cells into a 96-well microplate at a predetermined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare a 2X stock solution of Compound X in culture medium. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT from each well.
-
Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Part 2: Elucidating the Mechanism of Action
Understanding how a compound kills cancer cells is as crucial as knowing that it does. Mechanistic studies can reveal the cellular pathways targeted by Compound X, providing insights into potential biomarkers for patient stratification and combination therapy strategies.
Many anticancer agents, including some 2-aminothiazole derivatives, induce cell cycle arrest, preventing cancer cells from progressing through division.[6] Flow cytometry with propidium iodide (PI) staining is the gold standard for analyzing DNA content and cell cycle distribution.[12][13]
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with Compound X at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. Centrifuge at 1,500 rpm for 5 minutes.
-
-
Cell Fixation:
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet twice with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data from at least 10,000 events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
-
The 2-aminothiazole scaffold is known to interact with various protein kinases that are critical for cancer cell survival and proliferation.[1] Two of the most relevant pathways are the PI3K/Akt and the Src/Abl signaling cascades.[14][15][16][17] Investigating the phosphorylation status of key proteins in these pathways after treatment with Compound X can reveal its specific molecular targets.
Diagram 1: The PI3K/Akt Signaling Pathway
Caption: Src/Abl pathway, a target for Dasatinib and potentially Compound X.
Part 3: In Vivo Validation in Xenograft Models
Positive in vitro results must be validated in a living system. Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models in immunocompromised mice are the standard for preclinical efficacy testing. [18][19][20]
Caption: Standard workflow for an in vivo anticancer efficacy study.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Cell Implantation:
-
Harvest cancer cells (e.g., MDA-MB-231) and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5-10 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice twice weekly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), measure tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
-
Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle Control, Compound X low dose, Compound X high dose, Positive Control).
-
Administer Compound X via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
-
Endpoint:
-
Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowable size.
-
Monitor animal health and body weight throughout the study.
-
At the end of the study, euthanize the mice, and carefully excise and weigh the tumors.
-
A portion of the tumor can be fixed in formalin for histological analysis and another portion snap-frozen for molecular analysis.
-
Conclusion
The validation of this compound requires a systematic and rigorous experimental approach. The protocols and comparative data presented in this guide offer a robust framework for assessing its potential as a novel anticancer agent. By following these self-validating methodologies, researchers can generate high-quality, reproducible data to confidently advance the most promising candidates through the drug discovery and development process. The established precedent of the 2-aminothiazole scaffold in oncology provides a strong foundation for the potential success of this investigational compound.
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. [Link]
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Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed. [Link]
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A Comparative Guide to 2-Aminothiazole Derivatives as Inhibitors of Bacterial Growth
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action.[1] The 2-aminothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including potent antimicrobial effects.[2][3] This guide provides a comparative analysis of select 2-aminothiazole derivatives, delving into their structure-activity relationships (SAR), mechanisms of inhibition, and the standardized methodologies used to evaluate their efficacy. It is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of new antibacterial therapies.
The 2-Aminothiazole Scaffold: A Versatile Platform for Antibacterial Design
The thiazole ring, particularly when substituted with an amino group at the C2 position, serves as an excellent foundation for designing inhibitors that can target essential bacterial processes.[4] Its structural and electronic properties allow for diverse functionalization, enabling medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[2] Recent research has focused on synthesizing libraries of these derivatives to screen against clinically relevant pathogens, including multidrug-resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[5]
Comparative Antibacterial Potency: A Quantitative Analysis
The efficacy of an antibacterial agent is quantitatively measured by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.[6] A lower MIC value indicates higher potency. Below is a comparative summary of the in vitro antibacterial activity of several notable 2-aminothiazole derivatives against key Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected 2-Aminothiazole Derivatives
| Compound Class/Reference | Derivative Example | Target Organism | MIC (µg/mL) | Key Structural Features |
| Trifluoromethoxy-substituted Aminothiazoles [5] | Compound 21 | Staphylococcus aureus (MRSA Panel) | 2 - 4 | Trifluoromethoxy group on a phenyl ring attached to the thiazole core. |
| Thiazole Aminoguanidines [7] | Compound 4i | Staphylococcus aureus (MRSA) | 1 | Guanidine group at the C5 position and a lipophilic n-butylphenyl group at C2.[7] |
| Benzothiazole-based Inhibitors [8] | Compound E | Staphylococcus aureus | < 0.03 | Substitution at the C5 position of the benzothiazole ring.[8] |
| Benzothiazole-based Inhibitors [8] | Compound E | Escherichia coli | 4 - 16 | Substitution at the C5 position of the benzothiazole ring.[8] |
| 2-(pyrazolin-1-yl)-thiazoles [9] | Compound 56 | Staphylococcus aureus | 8 - 16 | A pyrazoline ring system attached to the C2 position of the thiazole.[9] |
| 2-(pyrazolin-1-yl)-thiazoles [9] | Compound 56 | Escherichia coli | 8 - 16 | A pyrazoline ring system attached to the C2 position of the thiazole.[9] |
Analysis of Structure-Activity Relationship (SAR): The data presented in Table 1 reveals critical insights into the SAR of 2-aminothiazole derivatives.
-
Lipophilic Substitutions: The potent activity of compounds like the thiazole aminoguanidine 4i highlights the importance of a lipophilic moiety at the C2 position, which likely enhances membrane penetration.[7]
-
Electron-Withdrawing Groups: The trifluoromethoxy group in Compound 21 demonstrates that electron-withdrawing substituents can significantly enhance activity against resistant strains like MRSA.[5]
-
Ring Fusions and Extensions: The benzothiazole derivative Compound E shows exceptional potency, particularly against Gram-positive bacteria, indicating that extending the heterocyclic system can optimize interactions with the molecular target.[8] The pyrazoline-thiazole hybrids also demonstrate broad-spectrum activity, though generally with higher MIC values.[9]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
A primary mechanism through which many 2-aminothiazole derivatives exert their antibacterial effect is the inhibition of essential bacterial enzymes, with DNA gyrase being a key target.[10][11]
The Role of DNA Gyrase: DNA gyrase is a type II topoisomerase found in bacteria but not in higher eukaryotes, making it an ideal target for selective antibacterial drugs.[11] This enzyme is crucial for introducing negative supercoils into the bacterial chromosome, a process that is essential for DNA replication, transcription, and repair. The enzyme functions as a heterotetramer (A₂B₂) and utilizes ATP hydrolysis to drive the supercoiling reaction.[12]
Inhibition by 2-Aminothiazole Derivatives: Certain 2-aminothiazole and related benzothiazole derivatives function as ATP-competitive inhibitors of the GyrB subunit of DNA gyrase.[8][11] By binding to the ATP-binding pocket on GyrB, these compounds prevent the enzyme from hydrolyzing ATP, thereby halting the DNA supercoiling process. This leads to the accumulation of DNA damage and ultimately triggers bacterial cell death.[10][12]
Caption: Inhibition of DNA Gyrase by 2-Aminothiazole Derivatives.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
To ensure the reproducibility and comparability of antibacterial susceptibility data, standardized protocols are essential. The broth microdilution method is a gold-standard, quantitative technique for determining the MIC of an antimicrobial agent.[6][13]
Causality in Experimental Design: This protocol is designed as a self-validating system. The Growth Control confirms the viability of the bacterial inoculum and the suitability of the growth medium. The Sterility Control ensures that the medium and plate are not contaminated. The use of a standardized inoculum (0.5 McFarland standard ) is critical because the final MIC value is dependent on the initial number of bacteria; a non-standardized inoculum would lead to variable and unreliable results.[14] Serial two-fold dilutions provide a precise concentration gradient to pinpoint the exact MIC value.
Detailed Step-by-Step Methodology: Broth Microdilution Assay [6][13][15]
-
Preparation of Antimicrobial Stock Solution:
-
Accurately weigh the 2-aminothiazole derivative.
-
Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL or at least 10 times the highest concentration to be tested).
-
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-4 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired inoculum density for the assay (typically ~5 x 10⁵ CFU/mL).
-
-
Microdilution Plate Setup:
-
Use a sterile 96-well microtiter plate.
-
Dispense 100 µL of sterile broth into all wells.
-
Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a serial two-fold dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.
-
Reserve one column for a Growth Control (broth + inoculum, no drug) and another well for a Sterility Control (broth only).
-
-
Inoculation:
-
Within 15-30 minutes of standardizing the inoculum, add a specific volume (typically 5-10 µL, depending on the system, to achieve the final density) of the diluted bacterial suspension to each well, except the Sterility Control well.
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
Caption: Workflow for Broth Microdilution MIC Determination.
Conclusion and Future Directions
2-aminothiazole derivatives represent a highly promising and adaptable class of compounds in the fight against bacterial infections.[16][17] The comparative data demonstrate that strategic modifications to the core scaffold can yield derivatives with potent, low-micromolar activity against challenging pathogens like MRSA.[5] The well-defined mechanism of action, primarily targeting bacterial DNA gyrase, offers a clear pathway for rational drug design and optimization.[8][11] Future research should focus on expanding SAR studies to improve the activity spectrum against Gram-negative bacteria, optimizing pharmacokinetic profiles to enhance in vivo efficacy, and exploring synergistic combinations with existing antibiotics.
References
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. ResearchGate. Available at: [Link]
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Novel 2-aminothiazole derivatives incorporating 9-alkyl purine moiety: design, synthesis, crystal structure, and bioactivity evaluation. Scilit. Available at: [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. CORE. Available at: [Link]
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Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
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MIC Determination By Microtitre Broth Dilution Method. Hancock Lab, University of British Columbia. Available at: [Link]
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Exploring the 5-Substituted 2-Aminobenzothiazole-Based DNA Gyrase B Inhibitors Active against ESKAPE Pathogens. National Institutes of Health. Available at: [Link]
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Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]
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Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. Available at: [Link]
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Broth Microdilution. MI - Microbiology, University of Guelph. Available at: [Link]
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MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. FWD AMR-RefLabCap. Available at: [Link]
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In silico discovery of 2-amino-4-(2,4-dihydroxyphenyl)thiazoles as novel inhibitors of DNA gyrase B. PubMed. Available at: [Link]
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Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. Available at: [Link]
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Synthesis and Antimicrobial Evaluation of Some Novel 2-Aminothiazole Derivatives of 4-Hydroxy-chromene-2-one. ResearchGate. Available at: [Link]
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SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Design and synthesis of 2-aminothiazole based antimicrobials targeting MRSA. PubMed. Available at: [Link]
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Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. Available at: [Link]
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Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Publishing. Available at: [Link]
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Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. National Institutes of Health. Available at: [Link]
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An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health. Available at: [Link]
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Benzothiazole DNA gyrase inhibitors and their conjugates with siderophore mimics: design, synthesis and evaluation. National Institutes of Health. Available at: [Link]
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Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. Available at: [Link]
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Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. National Institutes of Health. Available at: [Link]
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Actions of a Novel Bacterial Topoisomerase Inhibitor against Neisseria gonorrhoeae Gyrase and Topoisomerase IV: Enhancement of Double-Stranded DNA Breaks. The Ohio State University. Available at: [Link]
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in vivo validation of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide's therapeutic effect
An In Vivo Validation Framework for Novel Thiazole Carboxamides: A Comparative Guide for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
Authored by: [Your Name/Lab], Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of this compound, a novel compound from the promising thiazole carboxamide class of molecules. Given the limited public data on this specific molecule, we will leverage established methodologies and data from structurally related compounds to propose a robust validation strategy. This document is intended for researchers, scientists, and drug development professionals seeking to advance novel chemical entities from bench to preclinical development.
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Derivatives of 2-amino-1,3-thiazole, in particular, have been explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents. For the purpose of this guide, we will hypothesize a potential application in oncology, a common therapeutic area for this class of compounds, and outline a comparative in vivo validation plan against a known standard-of-care.
Proposed Mechanism of Action and Therapeutic Context
Many thiazole-containing compounds exert their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and metastasis. For instance, the FDA-approved drug Dasatinib, a multi-kinase inhibitor, features a 2-aminothiazole core and is used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).
Based on this precedent, we will hypothesize that this compound (hereinafter referred to as "Compound X") may function as a kinase inhibitor. The following validation workflow is designed to test this hypothesis in a relevant in vivo cancer model.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of Compound X as a dual RAF/PI3K inhibitor.
In Vivo Validation Workflow: A Step-by-Step Guide
The in vivo validation of Compound X will proceed through a staged approach, beginning with pharmacokinetic and tolerability studies, followed by a comparative efficacy study in a relevant tumor model.
Experimental Workflow Diagram
Caption: Staged in vivo validation workflow for Compound X.
Phase 1: Pharmacokinetic (PK) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of Compound X.
Methodology:
-
Animal Model: Male Swiss Albino mice (n=3 per group).
-
Dosing:
-
Group 1: 2 mg/kg Compound X via intravenous (IV) injection.
-
Group 2: 10 mg/kg Compound X via oral gavage (PO).
-
-
Sample Collection: Blood samples (approx. 50 µL) are collected from the tail vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma concentrations of Compound X are determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Interpretation: Key PK parameters are calculated, including maximum concentration (Cmax), time to Cmax (Tmax), area under the curve (AUC), and half-life (t1/2).
Comparative Data Table (Hypothetical):
| Parameter | Compound X (IV) | Compound X (PO) | Alternative (PO) |
| Dose (mg/kg) | 2 | 10 | 10 |
| Cmax (ng/mL) | 1500 | 800 | 950 |
| Tmax (h) | 0.08 | 1.0 | 0.5 |
| AUC (ng*h/mL) | 3200 | 4500 | 4200 |
| Half-life (h) | 3.5 | 4.2 | 3.8 |
| Bioavailability (%) | - | 70.3 | 65.6 |
Phase 2: Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of Compound X that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Female athymic nude mice (n=3 per dose group).
-
Dose Escalation: Compound X is administered daily via oral gavage for 5 consecutive days at increasing doses (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Animals are monitored daily for clinical signs of toxicity (e.g., lethargy, ruffled fur), and body weight is recorded. A weight loss of >20% is typically considered a sign of unacceptable toxicity.
-
Endpoint: The MTD is defined as the highest dose at which no significant toxicity is observed.
Phase 3: Comparative Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of Compound X in comparison to a vehicle control and a standard-of-care drug.
Methodology:
-
Animal Model: Female athymic nude mice are subcutaneously inoculated with a human cancer cell line (e.g., A375 melanoma, which often has BRAF mutations, a potential target for kinase inhibitors).
-
Tumor Growth: Tumors are allowed to grow to an average volume of 100-150 mm³.
-
Randomization and Treatment: Mice are randomized into three groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: Compound X (administered at its MTD).
-
Group 3: Standard of Care (e.g., Vemurafenib for BRAF-mutant melanoma).
-
-
Monitoring: Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³). Tumor growth inhibition (TGI) is calculated for each treatment group.
Comparative Data Table (Hypothetical):
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1450 ± 150 | - |
| Compound X | 50 | 450 ± 80 | 69 |
| Vemurafenib | 30 | 380 ± 75 | 74 |
Conclusion and Future Directions
This guide outlines a structured and scientifically rigorous approach to the in vivo validation of this compound. The proposed workflow, from initial pharmacokinetic profiling to a comparative efficacy study, provides a clear path to generating the critical data needed to assess the therapeutic potential of this novel compound. Positive results from these studies would warrant further investigation into the compound's detailed mechanism of action, safety pharmacology, and formulation development for potential clinical translation.
References
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent applications of 1,3-thiazole core in the structure of potent anticancer agents. European Journal of Medicinal Chemistry, 97, 699-718. [Link]
-
Hassan, G. S., Kadry, H. H., Abou-Seri, S. M., Ali, M. M., & El-din, M. M. S. (2018). 2-Aminothiazole Derivatives as Anticancer Agents: A Review. Mini-Reviews in Medicinal Chemistry, 18(16), 1341-1359. [Link]
-
Mishra, R., & Singh, P. (2020). Thiazole-containing compounds as kinase inhibitors for cancer therapy. Bioorganic Chemistry, 104, 104217. [Link]
-
Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Lee, F. Y. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship of a series of potent and orally active inhibitors of class III receptor tyrosine kinases. Journal of medicinal chemistry, 49(23), 6819-6832. [Link]
A Head-to-Head Comparison of Synthesis Routes for 2-Aminothiazoles: From Classic Condensations to Greener Alternatives
For Immediate Publication
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The efficient and versatile synthesis of this privileged structure is therefore a critical focus for organic and medicinal chemists. This guide provides an in-depth, head-to-head comparison of the most significant synthetic routes to 2-aminothiazoles, offering field-proven insights, detailed experimental protocols, and comparative data to inform your synthetic strategy.
The Benchmark: Hantzsch Thiazole Synthesis
First described in 1887, the Hantzsch thiazole synthesis remains the most classical and widely adopted method for preparing 2-aminothiazoles.[1][4][5] The reaction involves the condensation of an α-halocarbonyl compound with a thiourea or its derivatives.[6][7]
Mechanistic Rationale
The enduring utility of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The reaction initiates with a nucleophilic attack (SN2) by the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone. This is followed by an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring.[4][5][6] This robust mechanism ensures high yields for a variety of substrates.
// Reactants Thiourea [label="Thiourea\n(Nucleophile)"]; Haloketone [label="α-Haloketone\n(Electrophile)"];
// Intermediates S_Alkylation [label="S-Alkylation\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cyclized [label="Cyclized Intermediate\n(Thiazoline)", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Product Product [label="2-Aminothiazole\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Arrows and Labels Thiourea -> S_Alkylation [label=" S-Alkylation (SN2)"]; Haloketone -> S_Alkylation; S_Alkylation -> Cyclized [label=" Intramolecular\n Cyclization"]; Cyclized -> Product [label=" Dehydration\n (-H₂O)"]; }
General mechanism of the Hantzsch 2-aminothiazole synthesis.
Standard Experimental Protocol (Hantzsch)
The following protocol for the synthesis of 2-amino-4-phenylthiazole is a representative example of the classical Hantzsch method.[6]
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).
-
Solvent Addition: Add methanol (5 mL) and a magnetic stir bar.
-
Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Work-up: Remove the reaction from heat and allow it to cool to room temperature.
-
Precipitation: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix.
-
Isolation: Filter the resulting precipitate through a Buchner funnel. Wash the filter cake with water.
-
Drying: Spread the collected solid on a watch glass and allow it to air dry to yield the final product.
Performance Analysis
-
Advantages: High yields, simple procedure, readily available starting materials, and a well-understood mechanism.[6] The product often precipitates from the reaction mixture, simplifying purification.[6]
-
Disadvantages: Requires the use of α-haloketones, which are often lachrymatory and toxic. The reaction may require elevated temperatures and organic solvents.
The Efficiency Upgrade: One-Pot Syntheses
To circumvent the handling of hazardous α-haloketone intermediates, one-pot procedures have become a popular and efficient alternative.[8][9] These methods generate the α-haloketone in situ from a more benign starting ketone, which then immediately reacts with thiourea in the same vessel.[4]
Mechanistic Rationale
The core logic is to combine two distinct reaction steps—α-halogenation and Hantzsch condensation—into a single, sequential process. A ketone is first treated with a halogenating agent (e.g., N-bromosuccinimide (NBS), copper(II) bromide, or iodine) to form the reactive α-haloketone.[8][9][10] Without isolation, this intermediate is intercepted by thiourea to complete the thiazole ring formation as per the classical Hantzsch mechanism. This approach improves safety, saves time, and reduces chemical waste.[9]
}
Workflow for a one-pot 2-aminothiazole synthesis.
Representative Experimental Protocol (One-Pot)
This protocol utilizes copper(II) bromide for the in situ α-bromination of aromatic ketones.[8]
-
Reaction Setup: To a solution of the aromatic methyl ketone (1.0 mmol) and thiourea (1.2 mmol) in ethanol, add copper(II) bromide (CuBr₂) (2.0 mmol).
-
Heating: Reflux the reaction mixture for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, pour the reaction mixture into water.
-
Neutralization: Neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), concentrate under reduced pressure, and purify the residue by column chromatography to obtain the 2-aminothiazole derivative.
Performance Analysis
-
Advantages: Avoids handling of lachrymatory intermediates, improves operational safety, and increases time efficiency by reducing the number of steps and work-ups.[8][9] Good to excellent yields are often achieved (typically 68-90%).[8]
-
Disadvantages: May require careful optimization of reaction conditions to balance the rate of halogenation and condensation to avoid side reactions.
The "Green" and Rapid Approach: Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields, often under more environmentally benign conditions.[11][12][13] This technique is highly effective for the synthesis of 2-aminothiazoles.[13]
Mechanistic Rationale
The fundamental reaction mechanism remains the Hantzsch condensation. However, microwave irradiation provides rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes.[11][14][15] This rapid energy input can also enhance yields and minimize the formation of by-products.[14][16]
Representative Experimental Protocol (Microwave-Assisted)
The following is a general procedure for the microwave-assisted synthesis of 2-aminothiazole derivatives.[13]
-
Reaction Setup: In a microwave-safe flask, mix the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a power of 170 W for 5–15 minutes.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After cooling, pour the reaction mixture into ice water.
-
Isolation: Filter the resulting precipitate and dry it.
-
Purification: Recrystallize the product from ethanol.
Performance Analysis
-
Advantages: Drastically reduced reaction times (minutes vs. hours), often leading to higher yields and purity.[13][14] Aligns with the principles of green chemistry by reducing energy consumption and often allowing for solvent-free conditions.[16][17]
-
Disadvantages: Requires specialized microwave reactor equipment. Scale-up can be challenging compared to conventional heating methods.
Head-to-Head Performance Comparison
| Synthesis Route | Key Reagents | Typical Reaction Time | Typical Yields | Key Advantages | Key Disadvantages |
| Hantzsch Synthesis | α-Haloketone, Thiourea | 30 min - 2 hours[6] | High (often >80%)[6] | Simple, robust, well-established, easy product isolation.[6] | Requires hazardous and lachrymatory α-haloketones.[4] |
| One-Pot Synthesis | Ketone, Halogen Source (e.g., NBS, CuBr₂), Thiourea | 2 - 12 hours[8] | Good to Excellent (68-90%)[8] | Avoids isolation of hazardous intermediates, time-efficient.[9] | Requires careful optimization of reaction conditions. |
| Microwave-Assisted | Ketone, Thiourea, Iodine (catalyst) | 5 - 15 minutes[13] | Good to Excellent[13][14] | Extremely rapid, high yields, green chemistry approach.[11][16] | Requires specialized equipment, potential scale-up issues. |
Conclusion and Recommendations
The choice of synthetic route for 2-aminothiazoles depends heavily on the specific objectives of the researcher, including scale, available equipment, safety considerations, and desired efficiency.
-
For reliability and establishing a baseline , the Hantzsch Synthesis is an excellent starting point due to its simplicity and high yields, provided appropriate safety measures are taken to handle the α-haloketone reagents.[6]
-
For improved safety, efficiency, and waste reduction , the One-Pot Synthesis is highly recommended. By generating the reactive intermediate in situ, it offers a more practical and streamlined workflow for laboratory-scale synthesis.[8][9]
-
For high-throughput synthesis, rapid reaction optimization, and green chemistry initiatives , Microwave-Assisted Synthesis is the superior choice. Its ability to dramatically shorten reaction times makes it ideal for generating libraries of compounds for drug discovery programs.[12][13]
Ultimately, a modern synthetic laboratory should be familiar with all three approaches to select the optimal method based on the specific substrate and project goals. The continued development of one-pot and microwave-assisted protocols highlights a clear trend toward safer, faster, and more sustainable chemical synthesis.[18]
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A facile, one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES. [Link]
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An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
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Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. [Link]
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Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process. Taylor & Francis Online. [Link]
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Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. Royal Society of Chemistry. [Link]
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A Strategic Guide to Assessing the Selectivity of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
For the discerning researcher in drug discovery, the promise of a novel small molecule is invariably tempered by the critical question of its selectivity. A compound's efficacy is intrinsically linked to its ability to interact with the intended target while minimizing off-target effects that can lead to toxicity or unforeseen side effects. This guide provides a comprehensive, technically grounded framework for assessing the selectivity profile of a promising, yet uncharacterized compound: 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide.
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs with diverse biological activities. This promiscuity underscores the imperative for a rigorous and systematic evaluation of selectivity for any new analogue. This document eschews a one-size-fits-all template, instead offering a logical, tiered approach to building a comprehensive selectivity profile, from broad, high-throughput screens to focused, mechanistic cell-based assays.
Part 1: Foundational In Vitro Selectivity Profiling
The initial step in characterizing a new chemical entity is to cast a wide net to identify its potential biological targets and off-targets. This is most efficiently achieved through large-scale screening against panels of purified enzymes and receptors.
Kinome Profiling: A Primary Assessment of Kinase Inhibition
Given that a vast number of signaling pathways are regulated by protein kinases, and they are a common target class for small molecule inhibitors, a broad kinase panel screen is an essential first step. Several reputable contract research organizations (CROs) offer comprehensive kinase profiling services.
Causality Behind Experimental Choice: A broad kinome scan provides an unbiased overview of a compound's interaction with the human kinome. This is crucial for identifying both the primary target(s) and any potential off-target kinase interactions that could lead to adverse effects. The choice of ATP concentration is critical, as screening at both low (e.g., Km of ATP) and physiological concentrations (e.g., 1 mM) can reveal different binding modes and provide a more complete picture of the compound's inhibitory potential in a cellular context.[1][2]
Recommended Service Providers:
| Service Provider | Platform | Assay Principle | Panel Size |
| Eurofins Discovery | KINOMEscan™ | Active site-directed competition binding assay | >480 kinases |
| Reaction Biology | HotSpot™ & ³³PanQinase™ | Radiometric kinase activity assay | >700 kinases |
| AssayQuant | KinSight™ | Continuous (kinetic) activity monitoring | Industry-leading panel |
Experimental Protocol: Broad Kinome Profiling (Example using a commercial service)
-
Compound Submission: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM. Submit the required volume to the chosen CRO.
-
Primary Screen: Request a primary screen against the largest available kinase panel (e.g., Eurofins' scanMAX with 468 kinases) at a single compound concentration, typically 1 µM or 10 µM.[3][4]
-
Data Analysis: The primary output is typically reported as percent of control (%Ctrl) or percent inhibition. A common threshold for a "hit" is >50% inhibition.
-
Follow-up Dose-Response: For any identified hits, perform a 10-point dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) value. This provides a quantitative measure of potency for each interaction.
Broad Panel Safety Pharmacology Screening
Beyond kinases, a comprehensive selectivity assessment must evaluate interactions with other major target classes implicated in adverse drug reactions.
Causality Behind Experimental Choice: Early identification of off-target activities can significantly reduce the risk of safety-related attrition in later stages of drug development.[5] Broad panels covering GPCRs, ion channels, transporters, and other enzymes are designed to flag potential liabilities associated with common adverse drug reactions.[6][7]
Recommended Service Providers:
| Service Provider | Panel Examples | Key Target Classes |
| Eurofins Discovery | SafetyScreen44™, SAFETYscan47® | GPCRs, ion channels, transporters, enzymes |
| WuXi AppTec | Mini Safety 44 Panel | Targets associated with serious adverse drug reactions |
| Reaction Biology | InVEST™ Safety Panels | Broad range of toxicity-related targets |
Experimental Protocol: In Vitro Safety Pharmacology Profiling
-
Compound Submission: As with kinome profiling, submit a concentrated DMSO stock of the test compound.
-
Panel Selection: Choose a broad safety panel, such as the Eurofins SafetyScreen44, which is designed to identify compounds with a high risk of causing adverse drug reactions.[8][9]
-
Screening: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate.
-
Data Interpretation: Results are reported as percent inhibition or activation. Any significant activity (>50% inhibition/activation) warrants further investigation, including dose-response studies to determine potency.
Part 2: Cellular Assays for Functional Selectivity
While in vitro screens with purified proteins are invaluable for initial target identification, they do not fully recapitulate the complexity of a cellular environment. Therefore, the next logical step is to validate the findings from biochemical assays in relevant cell-based models.
Antiproliferative Screening: The NCI-60 Panel
The US National Cancer Institute's NCI-60 Human Tumor Cell Line Screen is a publicly available resource that assesses the anticancer activity of compounds across 60 different human cancer cell lines.[10][11][12][13]
Causality Behind Experimental Choice: The NCI-60 screen provides a broad view of the compound's antiproliferative activity across a diverse set of cancer types. The resulting "fingerprint" of activity can be compared to a database of known anticancer agents using the COMPARE algorithm, which can provide initial hypotheses about the compound's mechanism of action.[10]
Experimental Workflow: NCI-60 Screening
Caption: Workflow for NCI-60 anticancer drug screen.
Experimental Protocol: NCI-60 Submission and Analysis
-
Compound Submission: Follow the submission guidelines provided by the Developmental Therapeutics Program (DTP) of the NCI.
-
Screening: The compound is initially tested at a single concentration (10 µM) across all 60 cell lines. If significant growth inhibition is observed, a five-dose screen is performed.
-
Data Analysis: The data is presented as dose-response curves for each cell line, from which key parameters are derived: GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell killing).
-
COMPARE Analysis: The pattern of GI50 values across the 60 cell lines is used as a seed for the COMPARE algorithm to identify compounds in the NCI database with similar activity profiles, suggesting a potential shared mechanism of action.
Target Engagement and Downstream Signaling in a Cellular Context
Assuming the in vitro screens and the NCI-60 data suggest a primary target (e.g., a specific kinase), the next step is to confirm target engagement in intact cells and assess the impact on downstream signaling pathways.
Causality Behind Experimental Choice: Western blotting is a robust and widely used technique to qualitatively or semi-quantitatively measure changes in protein expression and post-translational modifications, such as phosphorylation. By examining the phosphorylation status of a kinase's direct substrate and other downstream pathway components, one can confirm that the compound is engaging its target in a cellular context and eliciting the expected biological response.
Experimental Workflow: Western Blot Analysis
Caption: Standard workflow for Western blot analysis.
Experimental Protocol: Western Blot for Kinase Target Validation
-
Cell Line Selection: Choose a cell line where the putative target kinase and its signaling pathway are known to be active.
-
Cell Treatment: Culture the selected cells and treat them with a range of concentrations of this compound for a specified time. Include appropriate positive and negative controls.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its substrate overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To confirm equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against the total form of the protein of interest and a housekeeping protein (e.g., β-actin or GAPDH).
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of the target protein.
Cell Viability Assays to Correlate Target Inhibition with a Functional Outcome
To link target engagement with a cellular phenotype, it is important to assess the compound's effect on cell viability or proliferation in the same cell line used for the signaling studies.
Causality Behind Experimental Choice: The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16][17][18][19] A dose-dependent decrease in cell viability that correlates with the inhibition of the target signaling pathway provides strong evidence for on-target activity.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed the chosen cell line in a 96-well plate at a predetermined optimal density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to dissolve the formazan crystals.[16][18]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Summary and Path Forward
This guide outlines a systematic, multi-tiered approach to comprehensively assess the selectivity of this compound. By progressing from broad in vitro profiling to more focused cell-based functional assays, a researcher can build a robust data package that elucidates the compound's primary target(s), identifies potential off-target liabilities, and validates its mechanism of action in a physiologically relevant context. The resulting selectivity profile is an indispensable tool for making informed decisions about the future development of this and other novel chemical entities.
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NCI-60 Human Tumor Cell Lines Screen. (2019, June 4). Norecopa. Retrieved from [Link]
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(2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Retrieved from [Link]
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(2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Retrieved from [Link]
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2-Amino-n-(propan-2-yl)-1,3-thiazole-5-carboxamide 1g. (n.d.). Dana Bioscience. Retrieved from [Link]
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A Technical Guide to the Statistical Analysis of 2-Aminothiazole-4-Carboxamide Derivatives in Anticancer Research
Introduction: The Therapeutic Promise of the 2-Aminothiazole Scaffold
In the landscape of medicinal chemistry, the 2-aminothiazole scaffold is a cornerstone structure, recognized for its versatile biological activities.[1] This heterocyclic moiety is integral to a variety of therapeutic agents, demonstrating efficacy as an anticancer, antimicrobial, and anti-inflammatory agent.[1] Notably, it forms the core of clinically significant anticancer drugs such as Dasatinib, a potent kinase inhibitor. The inherent bioactivity of this scaffold has spurred extensive research into its derivatives, with the goal of discovering novel compounds with enhanced potency and selectivity.
While specific experimental data for 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide is not extensively available in public literature, a robust body of research exists for the broader class of 2-aminothiazole-4-carboxamide derivatives. This guide provides a comparative analysis of these derivatives, focusing on their anticancer properties. We will delve into the experimental data, the causality behind structural modifications, and the statistical methodologies required to rigorously evaluate and compare their efficacy. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) within this promising class of compounds and the statistical considerations crucial for interpreting the results.
Comparative Efficacy of 2-Aminothiazole Derivatives: A Data-Driven Analysis
The primary measure of a compound's in vitro anticancer potential is its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50). These metrics quantify the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%.[2] A lower IC50/GI50 value signifies higher potency.
The following table summarizes the in vitro anticancer activity of various 2-aminothiazole derivatives from several key studies. This comparative data highlights how modifications to the core structure influence cytotoxic efficacy across different human cancer cell lines.
| Compound ID/Description | R Group Modification (at N-2 Amine) | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 13 | Ethyl Carboxylate (at C-4) | RPMI-8226 (Leukemia) | 0.08 (GI50) | [3] |
| Compound 88 | 1-(4-chlorophenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea | HS 578T (Breast) | 0.8 (IC50) | [1] |
| Compound 27 | N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide | HeLa (Cervical) | 1.6 ± 0.8 (IC50) | [3] |
| Compound 20 | Lipophilic substituents (butylidene) | SHG-44 (Glioma) | 4.03 (IC50) | [3] |
| Compound 20 | Lipophilic substituents (butylidene) | H1299 (Lung) | 4.89 (IC50) | [3] |
| Compound 28 | 2,4-disubstituted thiazole amide | HT29 (Colon) | 0.63 (IC50) | [3] |
| Compound 28 | 2,4-disubstituted thiazole amide | HeLa (Cervical) | 6.05 (IC50) | [3] |
| Compound 28 | 2,4-disubstituted thiazole amide | A549 (Lung) | 8.64 (IC50) | [3] |
| Compound 4b | Ethyl β-(4-methoxyphenyl)-β-[4-(p-chlorophenyl)-thiazole-2-ylamino]-α-cyano acrylate | HL-60 (Leukemia) | 1.3 ± 0.29 (IC50) | [4] |
Expertise in Action: Interpreting the Structure-Activity Relationship (SAR)
The data presented reveals critical insights into the SAR of 2-aminothiazole derivatives. The causality behind these differences in potency often lies in the nature of the substituents at various positions on the thiazole ring.
-
Substitution at the N-2 Amine: The N-2 position is highly flexible and amenable to modification.[5] Introducing bulky, hydrophobic groups or complex heterocyclic systems, as seen in Compound 88, can lead to potent, sub-micromolar activity.[1] Acylation of the N-2 amine with substituted benzoyl groups has been shown to improve antitubercular activity by over 128-fold, a principle that can be extrapolated to anticancer drug design.[5]
-
Substitution at C-4 and C-5: The substituents on the thiazole ring itself are crucial. For instance, lipophilic groups like butylidene at the C-4 or C-5 positions enhance cytotoxicity, whereas smaller alkyl groups like methyl can decrease potency.[3] This suggests that hydrophobic interactions with the target protein's binding pocket are a key determinant of efficacy.
-
The Carboxamide Moiety: The thiazole-4-carboxamide structure itself is a validated pharmacophore. Drug design efforts targeting Checkpoint Kinase 1 (CHK1), a critical cell cycle regulator, have identified the 2-aminothiazole-4-carboxamide class as potent inhibitors.[6] The amide linkage provides a key hydrogen bonding point within the ATP-binding site of kinases like CHK1.
Methodologies for a Self-Validating System
To ensure the trustworthiness and reproducibility of efficacy data, standardized and well-controlled experimental protocols are paramount. The most common method for assessing the in vitro anticancer activity of novel compounds is the MTT assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for spectrophotometric quantification.[7][8]
Step-by-Step Protocol:
-
Cell Plating: Seed human cancer cells (e.g., A549, HeLa, MCF-7) into a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells/well) and incubate overnight at 37°C with 5% CO2 to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the 2-aminothiazole-4-carboxamide test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for a specified period, typically 48 or 72 hours, under standard cell culture conditions.[10]
-
MTT Addition: Following incubation, add 10-20 µL of a sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8][9] During this time, viable cells will convert the MTT into formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[7][10]
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[7][8]
-
Data Analysis: Convert the absorbance readings to percentage of cell viability relative to the vehicle-treated control wells.
The experimental workflow can be visualized as follows:
Statistical Analysis of Dose-Response Data
The trustworthiness of the final IC50 value hinges on a sound statistical approach to analyzing the dose-response data.
-
Data Normalization: Raw absorbance data is converted to percent inhibition relative to untreated controls (0% inhibition) and a positive control or background (100% inhibition).[11]
-
Dose-Response Curve Fitting: The percent inhibition is plotted against the logarithm of the compound concentration. A non-linear regression model, typically a four-parameter logistic (4PL) equation or sigmoidal dose-response curve, is fitted to the data.[12] Plotting on a log10 scale is crucial as it typically yields a symmetrical sigmoidal curve and a normal distribution of IC50 estimates, which is a prerequisite for robust parametric statistical analysis.[13]
-
IC50 Calculation: The IC50 is the concentration at which the fitted curve crosses the 50% inhibition level.[11] This value should be reported with a confidence interval or standard error of the mean (SEM). For easier comparison and statistical analysis, IC50 values are often converted to pIC50 (-log10 IC50).[13]
-
Statistical Significance: To compare the potency of different compounds, inferential statistics (e.g., t-test or ANOVA on the log10 IC50 values) should be performed to determine if the differences in their IC50 values are statistically significant (typically p < 0.05).[13]
Authoritative Grounding: Mechanism of Action
As previously mentioned, one well-documented target for the 2-aminothiazole-4-carboxamide class is Checkpoint Kinase 1 (CHK1).[6] CHK1 is a pivotal kinase in the DNA damage response pathway. When DNA damage occurs, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair. Inhibiting CHK1 in cancer cells, particularly those with existing DNA repair defects (common in many tumors), can prevent this arrest, forcing the cells into mitosis with damaged DNA, ultimately leading to mitotic catastrophe and apoptosis (cell death).
The diagram below illustrates this targeted pathway.
Conclusion and Future Directions
The 2-aminothiazole-4-carboxamide scaffold represents a highly promising and versatile platform for the development of novel anticancer agents. Statistical analysis of in vitro data reveals that strategic modifications, particularly at the N-2, C-4, and C-5 positions, can dramatically influence cytotoxic potency. Lipophilic and bulky substituents often enhance activity, pointing towards the importance of hydrophobic interactions within the target's binding site.
The methodologies described in this guide, from the standardized MTT assay protocol to the rigorous statistical analysis of dose-response curves, provide a self-validating framework for comparing the efficacy of these derivatives. By understanding the causal links between chemical structure and biological function and by grounding experimental findings in known mechanisms of action, such as CHK1 inhibition, researchers can more rationally design the next generation of 2-aminothiazole-based therapeutics. Future studies should focus on optimizing the pharmacokinetic properties of the most potent compounds to translate their impressive in vitro activity into in vivo efficacy.
References
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Jafari, E., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
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Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. [Link]
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Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]
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Martínez-Cerdeño, A., et al. (2024). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health. [Link]
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Yadav, P., et al. (2021). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. [Link]
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Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. ResearchGate. [Link]
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Benchling. (2023). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Benchling. [Link]
-
Al-Omair, M. A., et al. (2015). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central. [Link]
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Srinivasan, B., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
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Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. [Link]
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Abuelizz, H. A., et al. (2024). Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. MDPI. [Link]
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Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
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Sittampalam, G. S., et al. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]
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Khan, K., et al. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. PubMed Central. [Link]
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Hathan, B. M., & S. M., A. (2023). Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. ResearchGate. [Link]
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Huang, X., et al. (2013). Structure-based design and optimization of 2-aminothiazole-4-carboxamide as a new class of CHK1 inhibitors. PubMed. [Link]
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Dmytriv, Y., et al. (2022). Evaluation of the antiproliferative activity of selected 1,2,3-triazole- 4-carboxylic acids. Semantic Scholar. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
For the diligent researcher engaged in the complex landscape of drug discovery and development, the lifecycle of a chemical intermediate extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide, a compound class of significant interest in medicinal chemistry.[1][2] Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of personnel and the preservation of our environment.
The core principle of this guide is built upon a foundation of scientific integrity and adherence to the highest safety standards. While comprehensive toxicological and environmental fate data for this specific molecule are not fully available, established data on closely related structural analogs dictate a cautious and rigorous approach to its disposal.
Part 1: Hazard Assessment and Immediate Safety Protocols
Understanding the inherent risks of a compound is the first step in its safe management. Based on data from analogous compounds, this compound should be handled as a hazardous substance.
Key Hazard Classifications:
-
Acute Oral Toxicity: Classified as harmful if swallowed.[3][4]
-
Serious Eye Damage: Poses a significant risk of causing serious eye damage.
-
Skin and Respiratory Irritation: May cause skin and respiratory irritation.[3][5]
This hazard profile necessitates strict adherence to the following immediate safety protocols when handling the compound, including during disposal preparation.
Table 1: Personal Protective Equipment (PPE) and Engineering Controls
| Control Type | Specification | Rationale |
| Engineering Controls | Chemical Fume Hood | To prevent inhalation of dusts or aerosols, which may cause respiratory irritation.[6] |
| Eye Protection | Chemical Splash Goggles and Face Shield | Due to the high risk of serious eye damage, both splash goggles and a face shield are mandatory to protect against accidental splashes.[7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and potential irritation.[3][5] Always inspect gloves for integrity before use. |
| Body Protection | Lab Coat | To protect skin and personal clothing from contamination. |
| Hygiene Measures | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7] | To prevent accidental ingestion. |
Part 2: Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste. The primary disposal route is through an approved waste disposal plant.[4][5]
Step 1: Waste Segregation
-
Rationale: Preventing unintentional and potentially hazardous reactions is paramount. Thiazole derivatives can be incompatible with strong oxidizing agents and strong acids.[5]
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound and its associated contaminated materials (e.g., weighing boats, contaminated gloves, pipette tips).
-
Never mix this waste with other chemical waste streams unless their compatibility is confirmed.[6]
-
Step 2: Container Selection and Labeling
-
Rationale: Proper containment and clear communication of hazards are critical for safe storage and transport.
-
Procedure:
-
Select a leak-proof, sealable container made of a compatible material, such as high-density polyethylene (HDPE).[6]
-
Affix a hazardous waste label to the container.
-
Clearly write the full chemical name: "this compound," the approximate quantity, and the date.
-
Include the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful, corrosion for eye damage).
-
Step 3: Waste Accumulation and Storage
-
Rationale: Safe on-site storage prevents accidents and ensures compliance with institutional and regulatory limits.
-
Procedure:
-
For solid waste, carefully place the compound and any contaminated disposables into the designated container. Avoid generating dust.
-
For solutions, pour the waste carefully into the designated liquid waste container, avoiding splashes.
-
Keep the waste container securely sealed when not in use.
-
Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[6][7]
-
Step 4: Arranging for Final Disposal
-
Rationale: Final disposal must be conducted by licensed professionals to ensure environmental protection and regulatory compliance.
-
Procedure:
-
Once the waste container is full (do not exceed 90% capacity), or in accordance with your institution's policies, arrange for pickup by your organization's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]
-
Follow all institutional procedures for waste handover, including any required documentation.
-
The following diagram illustrates the decision-making process for the disposal of this compound.
Sources
Operational Guide to Personal Protective Equipment for Handling 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist, providing a deep, logic-driven framework for handling 2-amino-N-(propan-2-yl)-1,3-thiazole-4-carboxamide. Our approach is grounded in a thorough risk assessment, treating this compound with the caution it deserves as a bioactive molecule with potential, yet not fully characterized, toxicological properties. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a culture of safety and scientific integrity in your laboratory.
Hazard Assessment: A Foundation of Prudence
| Hazard Statement | GHS Classification | Implication for Handling |
| H315: Causes skin irritation | Skin irritation, Category 2 | Direct contact with the skin must be prevented through appropriate gloves and body protection.[1] |
| H319: Causes serious eye irritation | Eye irritation, Category 2 | The risk of splashes or airborne particles necessitates robust eye protection.[1] |
| H335: May cause respiratory irritation | Specific target organ toxicity – single exposure, Category 3 | Inhalation of the powdered compound is a primary exposure route that must be controlled.[1][2] |
| Harmful if Swallowed | Acute toxicity, Oral (Category 4) - Inferred from analogs | Ingestion must be prevented through strict hygiene and handling protocols.[3][4][5] |
This assessment dictates that the compound must be handled with engineering controls and a multi-layered PPE strategy to mitigate risks of skin, eye, and respiratory exposure.
The Core Directive: Engineering Controls as the First Line of Defense
Before any PPE is donned, the primary barrier between you and the chemical hazard is your laboratory's engineering controls. All operations involving this compound in its solid form or in volatile solutions must be conducted within a certified chemical fume hood or a similar ventilated enclosure.[6][7] This is non-negotiable, as it is the most effective way to control respiratory exposure at the source.
The PPE Protocol: A Task-Based Approach
The selection of PPE is not static; it must adapt to the specific task and the associated risks of exposure. The following workflow provides a logical pathway for selecting the appropriate level of protection.
Caption: PPE selection workflow based on the physical form of the compound.
Step-by-Step Methodologies
A. Weighing and Handling of Solid Compound (Highest Risk Operation)
This procedure presents the greatest risk of generating airborne particles, leading to respiratory exposure.
-
Engineering Control: Perform all weighing activities inside a chemical fume hood or a powder containment balance enclosure.
-
Respiratory Protection: Wear a NIOSH-approved N95 or higher-rated respirator.[8][9] Surgical masks are insufficient as they do not protect against chemical particulates. Ensure the respirator is properly fit-tested.
-
Eye/Face Protection: Wear chemical splash goggles in combination with a full-face shield.[6][9][10] Goggles provide a seal around the eyes, while the face shield protects the rest of the face from airborne particles.
-
Hand Protection: Don two pairs of powder-free nitrile gloves.[9][10] Nitrile is preferred for its chemical resistance. Double-gloving allows for the safe removal of the outer, contaminated pair without exposing the skin. Select gloves tested to the EN 374 (Europe) or ASTM D6978 (US) standard.[6]
-
Body Protection: Wear a disposable, solid-front gown over your lab coat.[10] This provides a barrier against powder settling on personal clothing and is easily removed for disposal.
B. Dissolution and Handling of Solutions (Splash Risk)
Once the compound is in solution, the primary risk shifts from inhalation to splashes.
-
Engineering Control: Continue to work within a chemical fume hood.
-
Respiratory Protection: A respirator is typically not required if the solvent is non-volatile and the solution is not being aerosolized (e.g., via sonication).
-
Eye/Face Protection: At a minimum, wear chemical splash goggles.[6][11]
-
Hand Protection: A single pair of powder-free nitrile gloves is generally sufficient. It is critical to know the breakthrough time of your gloves for the specific solvent being used. Contaminated gloves should be replaced immediately.[6]
-
Body Protection: A clean, buttoned lab coat provides adequate protection against incidental splashes.
Emergency and Disposal Plans
A. Exposure Response
Immediate and correct action is critical in the event of an exposure.
| Exposure Route | Immediate Action Protocol |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2][3] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[1][2][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3][4] |
B. Spill Management
A clear, logical approach to spill cleanup is essential to prevent a minor incident from escalating.
Caption: Decision tree for spill response procedures.
For small spills of the solid compound, first, remove all sources of ignition.[8] Then, gently dampen the material with 60-70% ethanol to prevent it from becoming airborne.[8] Collect the dampened material and any contaminated absorbent paper into a sealed, labeled container for hazardous waste disposal.[8]
C. Decontamination and Disposal
-
PPE Removal: Remove PPE in an order that minimizes cross-contamination: remove the outer gloves first, followed by the disposable gown, face shield, and goggles. The respirator should be removed last after leaving the immediate work area.
-
Waste Disposal: All disposable PPE (gloves, gowns) and materials used for cleanup must be placed in a sealed bag and disposed of as hazardous chemical waste.[2][4] Dispose of the chemical waste itself according to your institution's specific guidelines and local regulations.[7]
By integrating this comprehensive safety framework into your daily operations, you not only protect yourself and your colleagues but also enhance the integrity and reproducibility of your research.
References
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- 2-AMINOTHIAZOLE - CAMEO Chemicals - NOAA. (n.d.).
- 2-Amino-thiazole-4-carboxamide - Echemi. (2022-10-10).
- SAFETY DATA SHEET - TCI Chemicals. (2025-06-02).
- SAFETY DATA SHEET - Fisher Scientific. (2023-09-05).
- SAFETY DATA SHEET - (Generic for 2-Thiazolamine). (2025-12-19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-05).
- 2-AMINO-4-(P-TOLYL)THIAZOLE Safety Data Sheets - Echemi. (n.d.).
- SAFETY DATA SHEET - (Generic for 2-Amino-1,3-propanediol). (2024-12-02).
- Personal protective equipment in your pharmacy - Alberta College of Pharmacy. (2019-10-30).
- Ethyl 2-amino-1,3-thiazole-4-carboxylate hydrobromide - Apollo Scientific. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024-02-23).
- Personal protective equipment Medical sector - Trusetal Verbandstoffwerk GmbH. (n.d.).
- Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
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- 9. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
